Fluorescein dilaurate
Descripción
Propiedades
IUPAC Name |
(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRGBGGRICZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223348 | |
| Record name | Fluorescein dilaurate | |
| Source | EPA DSSTox | |
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Molecular Weight |
696.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7308-90-9 | |
| Record name | 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7308-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fluorescein dilaurate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein dilaurate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.967 | |
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| Record name | FLUORESCEIN DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U41013O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enzymatic Heart of Pancreatic Function: A Technical Guide to the Mechanism of Action of Fluorescein Dilaurate
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Fluorescein (B123965) dilaurate. This guide details the core principles of its enzymatic cleavage, provides structured quantitative data, and outlines detailed experimental protocols for its application in assessing pancreatic exocrine function.
Fluorescein dilaurate stands as a pivotal tool in the non-invasive assessment of pancreatic lipase (B570770) and esterase activity. Its utility lies in its elegant and straightforward mechanism: the enzymatic hydrolysis of a non-fluorescent molecule into a highly fluorescent reporter. This guide delves into the specifics of this process, offering a valuable resource for those in the field of gastroenterology, diagnostics, and drug discovery.
Core Mechanism: Enzymatic Hydrolysis and Fluorescence Activation
This compound is a diester molecule composed of a fluorescein core with two laurate (dodecanoate) fatty acid chains attached via ester bonds. In its intact form, the molecule is non-fluorescent. The core principle of its action relies on the catalytic activity of pancreatic enzymes, primarily cholesterol ester hydrolase (also known as carboxyl ester lipase) and pancreatic lipase, which are secreted into the duodenum in response to a meal.[1]
These enzymes recognize and bind to the ester linkages of this compound. The hydrophobic laurate chains are accommodated within the enzyme's binding pocket, positioning the ester bond for cleavage at the active site. [cite: 1 (from previous step)] This enzymatic hydrolysis releases the two laurate molecules and, critically, the fluorescein molecule. The liberation of fluorescein from its esterified, non-fluorescent state results in a conformational change that allows it to become highly fluorescent. The intensity of the emitted fluorescence, when excited at its optimal wavelength, is directly proportional to the amount of fluorescein released and, therefore, to the activity of the pancreatic enzymes.
The process can be summarized as follows:
This compound (non-fluorescent) + 2 H₂O ---(Pancreatic Lipase/Esterase)--> Fluorescein (fluorescent) + 2 Lauric Acid
This straightforward mechanism forms the basis of a widely used clinical diagnostic tool, the Pancreolauryl Test (PLT), for assessing exocrine pancreatic insufficiency.
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the enzymatic action and the typical workflow for an in vivo assessment.
Quantitative Data from Clinical Studies
The clinical utility of this compound is demonstrated in numerous studies assessing its sensitivity and specificity for diagnosing exocrine pancreatic insufficiency. The following tables summarize key quantitative findings.
| Study Focus | Patient Group | Sensitivity | Specificity | Reference |
| Chronic Pancreatitis | 44 patients with chronic pancreatitis vs. healthy controls | 86% | 100% | [2] |
| Chronic Pancreatitis | 44 patients with chronic pancreatitis vs. patients with other GI disorders | 86% | 78% | [2] |
| Chronic Pancreatitis | 87 patients with chronic pancreatitis | 87% | 97% | [3] |
| Pancreatic Exocrine Failure | Patients with pancreatic steatorrhea | 95% | 89% (vs. non-pancreatic steatorrhea) | [4] |
| General Pancreatic Function | 50 patients undergoing various pancreatic function tests | 75-77% | 39-60% | [5] |
Table 1: Sensitivity and Specificity of the this compound Test in Diagnosing Pancreatic Insufficiency.
| Parameter | Healthy Subjects (mean ± SD) | Cystic Fibrosis Patients (mean ± SD) | Reference |
| Fluorescein:Mannitol Ratio (Urine) | 57.3 ± 18.2 | 3.4 ± 1.4 | [6] (from previous step) |
| Peak Serum Fluorescein (µg/mL) | > 4.5 | < 4.5 | [2] |
| Urine T/K Ratio | > 20% | < 20% | [1] |
Table 2: Quantitative Parameters for Assessing Pancreatic Function using this compound.
Experimental Protocols
In Vivo Assessment of Exocrine Pancreatic Function (Pancreolauryl Test - PLT)
This protocol describes a common methodology for the PLT, a non-invasive test for pancreatic function.
1. Patient Preparation:
-
Patients should fast overnight.
-
Medications containing digestive enzymes or vitamins should be discontinued (B1498344) prior to the test.[7]
2. Test Day 1: this compound Administration
-
Morning: The patient consumes a standardized breakfast. A common standard meal consists of 40 g of wheat bread, 20 g of butter, and 200 mL of tea.[8]
-
Immediately following the meal, the patient ingests two capsules, each containing 0.25 mmol (174.25 mg) of this compound.[7]
-
Urine Collection: All urine is collected for a period of 10 hours following administration.[7]
-
Serum Collection (Alternative): Blood samples are taken before administration (baseline) and at timed intervals, typically 120, 150, 180, and 240 minutes post-ingestion.[8] To enhance pancreatic secretion, an intravenous injection of secretin (1 U/kg body weight) may be administered just before the test meal.[8]
3. Test Day 2: Control (Fluorescein Sodium Administration)
-
The procedure of Day 1 is repeated, but instead of this compound, the patient ingests a control capsule containing an equimolar amount of free fluorescein (e.g., 0.50 mmol Fluorescein Sodium).[7] This day serves to correct for individual variations in intestinal absorption, hepatic metabolism, and renal excretion of fluorescein.
4. Sample Analysis: Quantification of Fluorescein
-
Urine/Serum Preparation: Samples are appropriately diluted.
-
Measurement: The concentration of fluorescein in the urine or serum is determined by spectrofluorometry. The excitation wavelength for fluorescein is approximately 490 nm, and the emission wavelength is around 514-520 nm.
-
Calculation:
-
Urine Test: The result is typically expressed as a ratio of the amount of fluorescein excreted on Day 1 (Test) to the amount excreted on Day 2 (Control), known as the T/K ratio. A ratio of less than 20% is generally considered indicative of pancreatic insufficiency.[1]
-
Serum Test: The peak fluorescein concentration is determined. A peak concentration below 4.5 µg/mL is often used as a threshold for diagnosing pancreatic exocrine insufficiency.[2]
-
In Vitro Assay for Pancreatic Lipase/Esterase Activity
While a standardized, universally adopted protocol for an in vitro assay using this compound is not as well-defined as the in vivo test, the following provides a general framework based on principles of fluorescence-based enzyme assays.
1. Reagent Preparation:
-
Assay Buffer: A buffer with a pH in the optimal range for pancreatic lipase/esterase is required. For cholesterol ester hydrolase, maximal activity has been reported at pH 8.5.[9] A common buffer choice is Tris-HCl or sodium phosphate.
-
Substrate Stock Solution: Prepare a stock solution of this compound in an organic solvent such as ethanol (B145695) or acetone, as it has low aqueous solubility.
-
Enzyme Solution: Prepare a solution of pancreatic lipase or cholesterol ester hydrolase of known concentration in the assay buffer.
2. Assay Procedure:
-
In a 96-well microplate or a cuvette, add the assay buffer.
-
Add the enzyme solution to the buffer.
-
To initiate the reaction, add a small volume of the this compound stock solution. The final concentration of the substrate should be varied to determine enzyme kinetics.
-
The reaction mixture is incubated at a constant temperature, typically 37°C.
-
The increase in fluorescence is monitored over time using a fluorometer with excitation at ~490 nm and emission at ~515 nm.
3. Data Analysis:
-
The initial rate of the reaction (V₀) is calculated from the linear portion of the fluorescence versus time plot.
Conclusion
This compound operates on a clear and reliable mechanism of enzymatic hydrolysis, making it a valuable probe for assessing exocrine pancreatic function. The in vivo Pancreolauryl test, in particular, is a well-established diagnostic tool with documented clinical utility. While in vitro applications are less standardized, the principles of fluorescence-based enzyme kinetics provide a solid foundation for further research and development in this area. This guide provides a comprehensive overview for professionals seeking to utilize or better understand the action of this important diagnostic agent.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. This compound serum test: a rapid tubeless pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The this compound serum test following metoclopramide and secretin stimulation for evaluating pancreatic function. Contribution to the diagnosis of chronic pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--tubeless test for pancreatic exocrine failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound test of exocrine pancreatic function in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcp.bmj.com [jcp.bmj.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Fluorescein Dilaurate from Resorcinol and Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of fluorescein (B123965) dilaurate, a valuable fluorogenic substrate, starting from the foundational reagents resorcinol (B1680541) and phthalic anhydride (B1165640). The synthesis is a two-step process, beginning with the classic preparation of the fluorescein core, followed by its esterification with lauric acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis and its applications.
Overview of the Synthesis Pathway
The synthesis of fluorescein dilaurate is accomplished in two primary stages:
Stage 1: Synthesis of Fluorescein. This stage involves the Friedel-Crafts acylation of resorcinol with phthalic anhydride in the presence of a dehydrating acid catalyst to form the xanthene core of fluorescein.
Stage 2: Esterification to this compound. The phenolic hydroxyl groups of the synthesized fluorescein are then esterified using lauroyl chloride, yielding the non-fluorescent this compound. The fluorescence is quenched due to the lactone form of the molecule. This property is exploited in various assays where enzymatic cleavage of the laurate esters restores the fluorescent properties of fluorescein.
Experimental Protocols
Stage 1: Synthesis of Fluorescein from Resorcinol and Phthalic Anhydride
This procedure is based on the acid-catalyzed condensation of resorcinol and phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Concentrated sulfuric acid or anhydrous zinc chloride
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a fume hood, combine phthalic anhydride and resorcinol in a 1:2 molar ratio in a round-bottom flask or a large test tube.[1][2]
-
Catalyst Addition: Carefully add a catalytic amount of a dehydrating agent. Options include concentrated sulfuric acid or anhydrous zinc chloride.[1][2] For instance, for a mixture of 0.2 g of phthalic anhydride and 0.3 g of resorcinol, 6 drops of 2M H₂SO₄ can be used.
-
Heating: Heat the mixture in an oil bath to a temperature between 180°C and 200°C for approximately 30 minutes.[3] The mixture will become a viscous, dark red solid.[2]
-
Work-up and Purification:
-
Allow the reaction mixture to cool.
-
Dissolve the crude product in a dilute sodium hydroxide solution. This converts fluorescein to its water-soluble disodium (B8443419) salt.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude fluorescein.
-
Filter the precipitate, wash with water, and dry.
-
For further purification, the crude product can be dissolved in acetone, and the solvent evaporated to yield an orange residue. This residue is then dissolved in a mixture of diethyl ether and a small amount of water. The organic layer is washed with water and a saturated sodium chloride solution, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield purified fluorescein as an orange-red powder.[3]
-
Stage 2: Synthesis of this compound
This stage involves the esterification of the phenolic hydroxyl groups of fluorescein. The use of lauroyl chloride in the presence of a base like pyridine (B92270) is a common method for such esterifications.
Materials:
-
Fluorescein (synthesized in Stage 1)
-
Lauroyl chloride
-
Pyridine or triethylamine (B128534) (as a base and catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve fluorescein in an anhydrous solvent such as dichloromethane.
-
Base Addition: Add at least two equivalents of a base, such as pyridine or triethylamine, to the solution.
-
Acylation: Cool the mixture in an ice bath. Slowly add at least two equivalents of lauroyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitoring by TLC is recommended).
-
Work-up and Purification:
-
Quench the reaction by adding a dilute hydrochloric acid solution.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a white to off-white powder.[4][5]
-
Quantitative Data
The following tables summarize key quantitative data for the synthesis of fluorescein and its dilaurate derivative.
Table 1: Synthesis of Fluorescein
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride | 1 part (by mole) | [1] |
| Resorcinol | 2 parts (by mole) | [1] |
| Catalyst | Conc. H₂SO₄ or ZnCl₂ | [1][2] |
| Reaction Temperature | 180-200 °C | [2][3] |
| Reaction Time | ~30 minutes | [3] |
| Appearance | Orange-red powder | [2] |
| Yield | ~30-36% (reported) | [1] |
| Melting Point | 314-316 °C | [2] |
Table 2: Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₄H₅₆O₇ | [6] |
| Molecular Weight | 696.91 g/mol | [6] |
| Appearance | White to off-white powder | [4][5] |
| Melting Point | 83 °C | [5] |
| Solubility | Soluble in ethanol | [5] |
| Purity (HPCE) | ≥97.0% | |
| Fluorescence (as substrate) | λex 490 nm; λem 514 nm (in 0.1 M Tris pH 8.0 with esterase) | [5] |
Visualization of Workflows
The following diagrams illustrate the synthesis workflow and a key application of this compound.
Applications in Research and Drug Development
This compound is a valuable tool for researchers, particularly in the following areas:
-
Enzyme Assays: It serves as a fluorogenic substrate for lipases and esterases. The non-fluorescent nature of the intact molecule and the release of highly fluorescent fluorescein upon enzymatic cleavage allow for sensitive and continuous monitoring of enzyme activity.
-
Drug Delivery Systems: The lipophilic nature of the laurate chains can be utilized in the design of drug delivery vehicles. The release of a cargo can be potentially monitored by the enzymatic cleavage of the ester bonds and the subsequent appearance of fluorescence.
-
Cellular Imaging: As a lipophilic molecule, this compound can be used to study lipid metabolism and transport in live cells.
Conclusion
The synthesis of this compound from resorcinol and phthalic anhydride is a well-established two-stage process that provides a versatile tool for biochemical assays and drug delivery research. Careful control of reaction conditions and thorough purification are essential to obtain a high-purity product suitable for these sensitive applications. The methodologies and data presented in this guide offer a solid foundation for the successful synthesis and application of this important fluorogenic compound.
References
The Photophysical Profile of Fluorescein Dilaurate: A Technical Guide for Researchers
An In-depth Examination of a Fluorogenic Substrate for Enzymatic Activity and Drug Delivery Monitoring
Fluorescein (B123965) dilaurate is a lipophilic derivative of the highly fluorescent xanthene dye, fluorescein. In its intact form, it is a non-fluorescent molecule, a property that makes it an excellent fluorogenic substrate for detecting enzymatic activity.[1] Upon hydrolysis by specific enzymes, such as esterases and lipases, the fluorescent parent molecule, fluorescein, is released. This "turn-on" fluorescent signaling is the cornerstone of its application in various biochemical assays and advanced drug delivery systems. This technical guide provides a comprehensive overview of the photophysical properties of Fluorescein dilaurate, both in its intact and hydrolyzed states, detailed experimental protocols for its use, and conceptual workflows for its application in research and development.
Core Photophysical Characteristics
The defining photophysical characteristic of this compound is its conversion from a non-fluorescent to a highly fluorescent state upon enzymatic cleavage.
Intact this compound: The "Off" State
In its esterified form, the hydroxyl groups of fluorescein are capped with laurate chains, which disrupts the electronic conjugation responsible for its fluorescence. Consequently, intact this compound is essentially non-fluorescent. While exhaustive quantitative data for the intact molecule is not extensively reported in the literature, its fluorescence quantum yield and lifetime are considered to be negligible.
Hydrolyzed this compound: The "On" State
Upon enzymatic hydrolysis, fluorescein is liberated, and its well-characterized, vibrant fluorescence is restored. The photophysical properties of the hydrolyzed product are therefore those of fluorescein, which are highly dependent on the local environment, particularly pH.
Table 1: Quantitative Photophysical Properties of Intact and Hydrolyzed this compound
| Property | Intact this compound | Hydrolyzed this compound (Fluorescein) |
| Absorption Maximum (λ_abs_ max) | Not reported (presumed to be in the UV region) | ~490 nm (in 0.1 M Tris pH 8.0)[2] |
| Emission Maximum (λ_em_ max) | Non-fluorescent | ~514 nm (in 0.1 M Tris pH 8.0)[2] |
| Molar Extinction Coefficient (ε) | Not reported | ~92,300 cm⁻¹M⁻¹ at ~500 nm (in basic ethanol)[3] |
| Fluorescence Quantum Yield (Φ_f_) | Negligible[1] | 0.925 ± 0.015 (in 0.1 N NaOH) |
| Fluorescence Lifetime (τ_f_) | Not reported | ~4 ns (pH dependent)[4][5] |
Key Applications and Experimental Protocols
This compound's utility as a fluorogenic substrate is primarily leveraged in assays for detecting and quantifying esterase and lipase (B570770) activity.
Enzymatic Activity Assays
This compound serves as a substrate in various enzymatic assays, including the well-established Pancreolauryl Test™ for assessing pancreatic exocrine insufficiency.[6][7][8]
This protocol provides a general framework for measuring lipase activity in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., in ethanol)
-
Enzyme source (e.g., purified lipase, cell lysate, or biological fluid)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[2]
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~514 nm)
-
Fluorescein standard for calibration
Procedure:
-
Prepare Fluorescein Standard Curve:
-
Prepare a series of dilutions of fluorescein in assay buffer in the microplate.
-
Include a blank well with only assay buffer.
-
Measure the fluorescence intensity of the standards to generate a calibration curve.
-
-
Prepare Reaction Wells:
-
Add a known volume of assay buffer to each well.
-
Add the enzyme source to the sample wells. For negative controls, add buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add a specific volume of the this compound stock solution to all wells to initiate the enzymatic reaction.
-
The final concentration of the substrate should be optimized for the specific enzyme and conditions.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and begin kinetic measurements of fluorescence intensity at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of fluorescein production from the linear portion of the kinetic curve.
-
Convert the rate of fluorescence increase to the rate of substrate hydrolysis using the fluorescein standard curve.
-
Monitoring Drug Release
The principle of enzymatic activation of this compound can be adapted for designing and monitoring drug delivery systems. In this paradigm, a therapeutic agent is conjugated to a carrier via a linker that can be cleaved by a specific enzyme. This compound can be co-encapsulated or conjugated to the same carrier to act as a reporter for drug release.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. adipogen.com [adipogen.com]
- 3. omlc.org [omlc.org]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. pancreatolauryl test | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 8. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorescent Journey of Fluorescein Dilaurate: A Technical Guide to its Quantum Yield and Lifetime
For Researchers, Scientists, and Drug Development Professionals
Fluorescein (B123965) dilaurate (FD) stands as a pivotal tool in various scientific domains, primarily as a fluorogenic substrate for detecting enzymatic activity. Its utility, however, is not intrinsic but rather a consequence of a chemical transformation that unlocks the potent fluorescence of its core structure. This technical guide delves into the nuanced photophysical properties of Fluorescein dilaurate, focusing on its quantum yield and fluorescence lifetime, which are critical parameters for the quantitative interpretation of experimental data.
From Non-Fluorescent Precursor to Bright Emitter: The Activation of this compound
This compound, in its native state, is a non-fluorescent molecule. The two laurate ester groups attached to the fluorescein core effectively quench its fluorescence. The emergence of a fluorescent signal is contingent upon the hydrolytic cleavage of these ester bonds, a reaction most commonly catalyzed by enzymes such as esterases and lipases. This process yields the highly fluorescent molecule, fluorescein.
Therefore, the quantum yield and fluorescence lifetime attributed to this compound are, in fact, the photophysical properties of the resulting fluorescein molecule within the specific experimental environment. Factors such as pH, solvent polarity, and temperature can significantly influence these parameters.
Figure 1. Enzymatic activation of this compound.
Quantitative Photophysical Data
The quantum yield (Φ) of a fluorophore is a measure of the efficiency of photon emission after photon absorption. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The following table summarizes the reported quantum yield and fluorescence lifetime values for fluorescein, the fluorescent product of this compound hydrolysis, under various conditions.
| Parameter | Value | Conditions |
| Quantum Yield (Φ) | 0.95 | 0.1 M NaOH[1] |
| 0.92 | 0.01 M NaOH[1] | |
| 0.79 | Ethanol[1][2] | |
| Fluorescence Lifetime (τ) | ~4.0 ns | Phosphate-Buffered Saline (PBS)[3][4] |
Note: The quantum yield and fluorescence lifetime of the fluorescein product are highly dependent on the local microenvironment. It is crucial to consider the specific buffer, pH, and presence of potential quenchers in your experimental setup.
Experimental Protocols
Accurate determination of the quantum yield and fluorescence lifetime of the fluorescein generated from FD hydrolysis is paramount for robust experimental design and data interpretation.
Measurement of Relative Fluorescence Quantum Yield
The comparative method is a widely used technique to determine the relative fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.
Figure 2. Workflow for relative quantum yield measurement.
Detailed Methodology:
-
Standard and Sample Preparation: Prepare a stock solution of a suitable fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).[1] Prepare a solution of this compound that has been fully hydrolyzed by the enzyme of interest in the same solvent as the standard. Create a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all standard and sample dilutions. Determine the absorbance at the selected excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all standard and sample dilutions at the chosen excitation wavelength. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.
-
Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients (slopes) of the linear plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.[1]
-
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.
References
Solubility of Fluorescein Dilaurate in Ethanol and DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of fluorescein (B123965) dilaurate in two common laboratory solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this fluorogenic substrate is critical for its effective use in various applications, including enzyme activity assays and cell-based studies. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization for a typical application.
Quantitative Solubility Data
The solubility of fluorescein dilaurate in ethanol and DMSO has been reported in the literature. The available quantitative data is summarized in the table below for easy comparison. It is important to note that achieving the stated solubility may require specific physical methods.
| Solvent | Reported Solubility | Conditions |
| Ethanol | 5 mg/mL (7.17 mM) | Ultrasonic and warming and heat to 60°C required.[1] |
| DMSO | 5 mg/mL (7.17 mM) | Ultrasonic and warming and heat to 60°C required.[1] |
Qualitative assessments also indicate that this compound is soluble in both ethanol[2] and DMSO. For optimal results, particularly with DMSO, it is recommended to use a fresh, non-hygroscopic solvent, as absorbed moisture can significantly impact the solubility of the product.[1]
Experimental Protocol: Determination of Saturation Solubility
While a specific, standardized protocol for determining the solubility of this compound was not explicitly found in the reviewed literature, a reliable and widely accepted method based on the saturation shake-flask technique can be employed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the saturation solubility of this compound in ethanol and DMSO at a specified temperature.
Materials:
-
This compound (solid)
-
Ethanol (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Spectrophotometer (UV-Vis or fluorescence)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent (ethanol or DMSO). The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.
-
-
Equilibration:
-
Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.
-
For a more complete separation, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microparticles.
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer.
-
-
Quantification:
-
Measure the absorbance or fluorescence of the diluted solution using the spectrophotometer. The excitation and emission maxima for fluorescein, the product of enzymatic hydrolysis of this compound, are approximately 490 nm and 514 nm, respectively, in 0.1 M Tris pH 8.0.
-
-
Calculation of Solubility:
-
Use a pre-established calibration curve of known this compound concentrations versus absorbance/fluorescence to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the saturation solubility of this compound in the specific solvent at the tested temperature.
-
Application Workflow: Enzyme Activity Assay
This compound is a fluorogenic substrate widely used to measure the activity of esterases and lipases. The following diagram illustrates a typical experimental workflow for such an assay.
Caption: Workflow for an enzyme activity assay using this compound.
This workflow demonstrates the key steps from reagent preparation to data analysis. The non-fluorescent this compound is hydrolyzed by the enzyme, releasing fluorescein, which results in a measurable increase in fluorescence. This change in fluorescence is directly proportional to the enzyme's activity.
References
Understanding the Esterase-Mediated Hydrolysis of Fluorescein Dilaurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dilaurate (FDL) is a fluorogenic substrate utilized in the detection and quantification of esterase and lipase (B570770) activity. This non-fluorescent molecule, upon enzymatic hydrolysis, yields the highly fluorescent compound fluorescein, providing a sensitive and continuous method for monitoring enzyme kinetics. The lipophilic nature of the laurate ester groups facilitates its interaction with lipolytic enzymes, making it a particularly useful tool in various research and diagnostic applications, including drug metabolism studies and pancreatic function tests. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation related to the esterase-mediated hydrolysis of Fluorescein dilaurate.
Principle of the Assay
The core of the assay lies in the enzymatic cleavage of the two laurate ester bonds from the fluorescein backbone by esterases or lipases. In its esterified form, fluorescein is locked in a non-fluorescent lactone ring structure. The hydrolysis of the ester linkages liberates the fluorescein molecule, which, at a suitable pH, adopts a quinoid structure that is intensely fluorescent. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.
The enzymatic reaction can be summarized as follows:
This compound (non-fluorescent) + 2 H₂O ---(Esterase/Lipase)--> Fluorescein (fluorescent) + 2 Lauric Acid
Data Presentation: Comparative Analysis of Fluorogenic Substrates
While specific kinetic data for this compound across a wide range of esterases is not extensively documented in publicly available literature, its utility can be understood through comparative data with other fluorogenic substrates. Research has indicated that this compound is a superior substrate for lipase assays compared to other fluorescein esters like fluorescein dibutyrate, owing to a higher rate of hydrolysis and a more favorable Michaelis constant (Km)[1]. For context, kinetic parameters for the hydrolysis of a similar substrate, carboxyfluorescein diacetate (cFDA), by intracellular esterases from Saccharomyces cerevisiae are presented below.
| Substrate | Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Carboxyfluorescein Diacetate (cFDA) | Saccharomyces cerevisiae intracellular esterases | 0.29 | 12.3 | [2][3] |
| This compound (FDL) | Various Esterases/Lipases | Data not extensively available, but noted to have a "better Km value" than fluorescein dibutyrate for lipase. | Data not extensively available, but noted to have a "higher rate of hydrolysis" than fluorescein dibutyrate for lipase. | [1] |
Note: The kinetic parameters for cFDA are provided as a reference to indicate a potential order of magnitude for FDL hydrolysis. Actual values for FDL will vary depending on the specific enzyme, pH, temperature, and other assay conditions.
Experimental Protocols
The following is a generalized protocol for a fluorometric esterase/lipase assay using this compound. This protocol is based on established methods for similar fluorogenic esterase substrates and should be optimized for the specific enzyme and experimental setup.
Materials
-
This compound (FDL)
-
Esterase or lipase enzyme of interest
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0)
-
Solvent for FDL stock solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~514 nm
-
Fluorescein sodium salt (for standard curve)
Preparation of Reagents
-
FDL Stock Solution: Prepare a stock solution of FDL (e.g., 10 mM) in DMSO. Store protected from light at -20°C.
-
Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the enzyme solution on ice.
-
Fluorescein Standard Curve: Prepare a series of dilutions of fluorescein sodium salt in the assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations of the product.
Assay Procedure
-
Substrate Preparation: Dilute the FDL stock solution to the desired final concentration in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid enzyme inhibition.
-
Assay Setup: To each well of a 96-well black microplate, add the diluted FDL substrate solution. Include control wells containing the substrate solution without the enzyme to measure the rate of spontaneous hydrolysis.
-
Initiation of Reaction: Add the enzyme working solution to the wells to initiate the reaction. The final volume in each well should be consistent.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a defined period (e.g., every minute for 30-60 minutes) at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 514 nm.
-
Data Analysis:
-
Subtract the rate of fluorescence increase in the no-enzyme control wells from the rate observed in the enzyme-containing wells to correct for spontaneous substrate hydrolysis.
-
Convert the rate of change in relative fluorescence units (RFU/min) to the rate of product formation (moles/min) using the fluorescein standard curve.
-
Enzyme activity can be expressed in units such as µmol of fluorescein produced per minute per mg of enzyme (µmol/min/mg).
-
For determining kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of FDL, and the initial reaction velocities plotted against the substrate concentration. The data can then be fitted to the Michaelis-Menten equation.
-
Mandatory Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent Fluorescein.
Experimental Workflow for Esterase Activity Assay
Caption: Workflow for measuring esterase activity using this compound.
Applications in Drug Development
The measurement of esterase activity is crucial in several areas of drug development:
-
Prodrug Activation: Many prodrugs are designed with ester linkages that are cleaved by endogenous esterases to release the active pharmaceutical ingredient. FDL-based assays can be used to study the activity of these esterases in relevant biological matrices (e.g., liver microsomes, plasma).
-
Drug Metabolism and Stability: Understanding the susceptibility of an ester-containing drug candidate to hydrolysis by esterases is a key component of metabolic stability profiling.
-
High-Throughput Screening: The fluorogenic nature of the FDL assay makes it amenable to high-throughput screening for the identification of inhibitors or activators of specific esterases.
Conclusion
The esterase-mediated hydrolysis of this compound provides a sensitive and reliable method for quantifying the activity of esterases and lipases. While a comprehensive database of kinetic parameters for FDL with various enzymes is still developing, its demonstrated advantages over other fluorogenic substrates make it a valuable tool for researchers, scientists, and drug development professionals. The provided experimental framework offers a solid starting point for the implementation of this assay in a variety of research and development settings. As with any enzymatic assay, careful optimization of reaction conditions is paramount to obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein Dilaurate (CAS 7308-90-9): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of Fluorescein (B123965) dilaurate (CAS 7308-90-9), a versatile fluorogenic substrate with significant applications in enzymatic assays and diagnostics. This document details its physicochemical characteristics, mechanism of action, and provides a representative experimental protocol for its use in lipase (B570770) activity assays.
Core Properties and Specifications
Fluorescein dilaurate is a non-fluorescent derivative of fluorescein, an intensely fluorescent dye. The esterification of fluorescein with two laurate chains renders the molecule lipophilic and quenches its fluorescence. Enzymatic hydrolysis of the laurate esters by lipases or esterases releases the fluorescein molecule, resulting in a measurable increase in fluorescence. This "turn-on" fluorescent property makes it a highly sensitive substrate for detecting and quantifying lipolytic enzyme activity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 7308-90-9 | [1][2][3] |
| Molecular Formula | C₄₄H₅₆O₇ | [1][2] |
| Molecular Weight | 696.91 g/mol | [1][2] |
| Appearance | White to off-white powder | [2][4] |
| Melting Point | 83 °C | [5] |
| Purity | ≥97% | [2] |
Solubility
This compound's lipophilic nature dictates its solubility in organic solvents, while it remains poorly soluble in aqueous solutions. This property is critical for the design of in vitro assays, often requiring the use of detergents or co-solvents to achieve a stable substrate emulsion.
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [4][5] |
| DMSO | 5 mg/mL (7.17 mM) with sonication and warming to 60°C | [4] |
Spectral Properties
The utility of this compound as a fluorogenic substrate is defined by its distinct excitation and emission wavelengths upon enzymatic cleavage to fluorescein.
| Spectral Property | Wavelength (nm) | Conditions | Reference |
| Excitation (λex) | ~490 nm | 0.1 M Tris, pH 8.0 (post-esterase activity) | |
| Emission (λem) | ~514 nm | 0.1 M Tris, pH 8.0 (post-esterase activity) |
Mechanism of Action: Enzymatic Hydrolysis
The fundamental principle behind the use of this compound in enzymatic assays is its conversion from a non-fluorescent to a highly fluorescent molecule. This process is catalyzed by lipases or esterases.
Caption: Enzymatic cleavage of this compound.
As depicted, the lipase or esterase enzyme hydrolyzes the two ester bonds connecting the laurate chains to the fluorescein core. This reaction releases two molecules of lauric acid and the highly fluorescent fluorescein molecule. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under appropriate assay conditions.
Experimental Protocols: In Vitro Lipase Activity Assay
Disclaimer: This is a generalized protocol and requires optimization for specific lipases, sample types, and laboratory instrumentation.
Reagents and Materials
-
This compound stock solution: Prepare a 1-10 mM stock solution in DMSO or ethanol. Store protected from light at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, containing a detergent to emulsify the substrate. Common choices include 0.5% Triton X-100 or 0.0125% Zwittergent. The optimal pH and detergent concentration should be determined empirically for the specific lipase being studied.
-
Lipase Standard: A purified lipase of known activity for generating a standard curve.
-
Enzyme Samples: Purified enzyme, cell lysates, or other biological samples containing lipase activity.
-
96-well black microplate: For minimizing background fluorescence.
-
Fluorescence microplate reader: Capable of excitation at ~490 nm and emission detection at ~514 nm.
Assay Procedure
-
Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined through substrate titration experiments but a starting point of 10-100 µM is common for fluorogenic lipase assays. Vortex vigorously to ensure a uniform emulsion.
-
Set up the Assay Plate:
-
Blank: Add assay buffer only.
-
Negative Control: Add assay buffer and the enzyme sample that has been heat-inactivated.
-
Positive Control/Standard Curve: Add known concentrations of the lipase standard to the assay buffer.
-
Samples: Add the experimental samples containing the unknown lipase activity.
-
-
Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Incubation: Incubate the plate at the optimal temperature for the lipase (e.g., 37°C), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
For kinetic assays, determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.
-
Generate a standard curve by plotting the reaction rate against the known concentrations of the lipase standard.
-
Determine the lipase activity in the experimental samples by interpolating their reaction rates on the standard curve.
Caption: A generalized workflow for a fluorometric lipase assay.
Applications in Research and Development
This compound's properties make it a valuable tool in various research and development contexts:
-
Enzyme Characterization: Studying the kinetics and inhibition of lipases and esterases.
-
High-Throughput Screening: Screening for novel lipase inhibitors or activators in drug discovery programs.
-
Diagnostic Development: As demonstrated by the Pancreolauryl test, it can be used to develop diagnostic assays for diseases associated with pancreatic insufficiency.[1]
-
Cellular Imaging: Its non-toxic nature and the ability to be hydrolyzed intracellularly suggest potential applications in live-cell imaging to monitor lipolytic activity.[6]
Storage and Stability
For long-term storage, this compound should be kept at -20°C, protected from light and moisture. Under these conditions, it is stable for at least two years.[2] Stock solutions in organic solvents should also be stored at -20°C or -80°C and protected from light; they are typically stable for at least one to six months.[4]
This technical guide provides a foundational understanding of this compound (CAS 7308-90-9). Researchers are encouraged to use this information as a starting point and to perform the necessary optimizations for their specific experimental needs.
References
- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorometric method for measuring serum lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]
The Non-Toxic Profile of Fluorescein Dilaurate for In Vivo Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dilaurate (FDL) is a lipophilic derivative of the widely used fluorescent dye, fluorescein. It is frequently employed as a substrate for enzymatic assays and as a tracer in various biological studies. A critical consideration for its application in living organisms is its toxicological profile. This technical guide provides an in-depth analysis of the non-toxic nature of Fluorescein Dilaurate for in vivo studies, drawing upon available data for FDL and its hydrolysis product, fluorescein. The information presented herein is intended to assist researchers in designing and executing safe and effective in vivo experiments.
Core Concept: Hydrolysis-Based Safety Profile
The toxicological assessment of this compound in vivo is intrinsically linked to its metabolic fate. FDL is a non-fluorescent molecule that, upon enzymatic or chemical hydrolysis, cleaves into lauric acid and the highly fluorescent molecule, fluorescein. Therefore, the safety profile of FDL is largely determined by the well-characterized toxicology of fluorescein.
Signaling Pathway of FDL Hydrolysis and Fluorescence
The conversion of FDL to fluorescein is a straightforward enzymatic process, primarily mediated by esterases. This process is fundamental to its application as a fluorescent probe.
Caption: Hydrolysis of this compound by esterases.
Toxicological Data
While specific in vivo toxicity studies for this compound are limited in publicly available literature, extensive data exists for its hydrolysis product, fluorescein. This data provides a conservative basis for evaluating the safety of FDL, as it represents the systemic exposure following complete metabolism.
Acute Toxicity Data for Fluorescein
Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single exposure. The median lethal dose (LD50) is a common metric from these studies.
| Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Mouse | Oral | 4470 - 4738 | [1] |
| Rat | Oral | 4738 - 6720 | [1] |
| Mouse | Intravenous | ≥ 800 | [2] |
| Dog | Intravenous | ≥ 800 |
Repeated Dose Toxicity Data for Fluorescein
Repeated dose toxicity studies assess the effects of a substance following prolonged or repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.
| Species | Duration | Route of Administration | NOAEL (mg/kg bw/day) | Observed Effects at Higher Doses | Reference |
| Rat | 14 days | Oral Gavage | 500 | Mortality and discolouration of small intestines at 1500 mg/kg bw/day.[1] | [1] |
| Rabbit | 14 days | Oral Gavage | 250 | No effects on body weight, body weight gain, or gross pathology observed up to this dose.[1] | [1] |
| Dog | 28 days | Intravenous | > 100 | Toxic IV dose appeared to be greater than 100 mg/kg. |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
For diagnostic agents intended for single use, extensive studies on genotoxicity, carcinogenicity, and reproductive toxicity are often not conducted for the specific formulation. However, available information for fluorescein suggests a low potential for these long-term toxicities.
-
Genotoxicity: Fluorescein has largely shown negative results in in vitro and in vivo genotoxicity assays.[1]
-
Carcinogenicity: The carcinogenic potential of fluorescein has not been formally evaluated in long-term studies.
-
Reproductive and Developmental Toxicity: Animal studies on fluorescein in rats and rabbits did not show teratogenic effects, although the studies had some limitations compared to modern guidelines. No effects on fertility have been reported.
Experimental Protocols for In Vivo Studies
The following sections provide generalized experimental workflows for assessing the toxicity of a substance like this compound in vivo. These are based on standard toxicological testing guidelines.
Acute Oral Toxicity Study Workflow
A typical workflow for an acute oral toxicity study, such as one following OECD Test Guideline 420 (Fixed Dose Procedure), is outlined below.
Caption: Workflow for an acute oral toxicity study.
Methodology for Acute Oral Toxicity Study:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Sprague-Dawley rats) are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing to promote absorption.
-
Dose Preparation: this compound is formulated in an appropriate vehicle (e.g., corn oil). The concentration is calculated based on the desired dose level (mg/kg body weight).
-
Administration: The test substance is administered as a single dose by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Histopathology: Organs and tissues are collected, preserved, and examined microscopically for any treatment-related changes.
Intravenous Administration and Observation Workflow
For applications requiring intravenous delivery, the experimental workflow would be adapted accordingly.
References
A Technical Guide to the pH-Dependent Fluorescence of Fluorescein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fluorescein (B123965) and its derivatives are among the most widely utilized fluorescent probes in biological and pharmaceutical research.[1][2] Their utility stems from a combination of high fluorescence quantum yields, excellent photostability, and, most notably, a reversible fluorescence intensity that is highly sensitive to the pH of the local environment.[1][] This guide provides an in-depth overview of the core principles governing this pH dependency, quantitative data for key derivatives, and detailed experimental protocols for its characterization.
Core Mechanism of pH-Dependent Fluorescence
The fluorescence of fluorescein is intricately linked to its molecular structure, which exists in several ionic forms depending on the ambient pH.[1][4] The key functional groups responsible for this behavior are a carboxylic acid and a phenol (B47542) group.[4][5] The equilibrium between these forms dictates the molecule's ability to absorb and emit light.
In highly alkaline solutions (pH > 8), fluorescein exists predominantly as a dianion , where both the carboxylic acid and phenol groups are deprotonated.[1][5][6] This dianionic form possesses a highly conjugated quinonoid structure, which is responsible for its strong absorption of blue light (around 490 nm) and intense green fluorescence emission (around 515 nm).[1][6][7] The fluorescence quantum yield of the dianion is exceptionally high, approaching 0.95.[1][5]
As the pH decreases, the phenol group becomes protonated (pKa ~6.4), forming the monoanion .[1][4][5] This structural change disrupts the conjugation, leading to a blue-shift in the absorption maximum and a dramatic reduction in fluorescence intensity.[1][5][7] Further acidification protonates the carboxylic acid group (pKa ~4.3) to form the neutral, non-fluorescent lactone species, and finally a cationic form at very low pH (pKa ~2.1), which is also non-fluorescent when excited at 490 nm.[4][5][8]
Therefore, the observed pH-dependent fluorescence is a direct consequence of the equilibrium shifting from the highly fluorescent dianion at alkaline/neutral pH to the weakly fluorescent or non-fluorescent monoanionic and neutral forms at acidic pH.[1][5]
Quantitative Data for Common Fluorescein Derivatives
Substitutions on the core fluorescein structure can alter its spectral properties and, critically, its pKa value. This allows for the selection of a specific derivative best suited for monitoring pH within a particular physiological range. For example, electron-withdrawing groups like fluorine (as in Oregon Green) lower the pKa, making the probe more sensitive to acidic environments, while electron-donating groups (as in 2′,7′-diethylfluorescein) can increase the pKa.[7][9][10]
| Derivative | pKa | λex (max, high pH) (nm) | λem (max, high pH) (nm) | Quantum Yield (ΦF) | Key Features |
| Fluorescein | ~6.4 | ~490 | ~515 | ~0.93 | General purpose pH indicator.[1][][5] |
| FITC (Fluorescein isothiocyanate) | ~6.4 | ~492 | ~519 | ~0.75 | Amine-reactive; for labeling proteins.[1][] |
| FAM (Carboxyfluorescein) | ~6.2 | ~492 | ~518 | High | Amine-reactive; stable products.[] |
| BCECF (2′,7′-bis-(carboxyethyl)fluorescein) | ~7.0 | ~505 / 440 | ~535 | High | pKa near physiological pH; ratiometric imaging possible.[1] |
| Oregon Green™ 488 | ~4.7 | ~496 | ~524 | ~0.92 | Lower pKa for acidic organelles; more photostable.[1][7] |
| 2′,7′-Diethylfluorescein (DEF) | ~6.6 | ~500 | ~525 | High | Higher pKa for optimizing binding assays near neutral pH.[10] |
Note: Spectral properties and pKa values can vary slightly depending on buffer conditions, ionic strength, and conjugation to other molecules.
Experimental Protocol: Measuring pH-Dependent Fluorescence
This section outlines a general methodology for characterizing the pH-dependent fluorescence of a fluorescein derivative and determining its pKa.
3.1. Materials and Reagents
-
Fluorophore Stock Solution: 1-10 mM stock solution of the fluorescein derivative in dimethyl sulfoxide (B87167) (DMSO). Store protected from light.
-
Buffer System: A series of buffers covering a wide pH range (e.g., pH 4 to 10). A universal buffer (e.g., citrate-phosphate-borate) can be used, or a set of distinct buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10).
-
Instrumentation: A fluorescence spectrophotometer or plate reader capable of controlling excitation and emission wavelengths.
-
pH Meter: Calibrated pH meter for accurate buffer pH measurement.
-
Consumables: Quartz cuvettes or microplates suitable for fluorescence measurements.
3.2. Experimental Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorescein Dilaurate: Commercial Sources, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescein (B123965) dilaurate, a fluorogenic substrate crucial for enzymatic assays in various research and diagnostic applications. This document details its commercial availability, purity standards, and provides detailed experimental protocols for its use.
Commercial Sources and Purity of Fluorescein Dilaurate
This compound is available from a range of reputable chemical suppliers. The purity of the compound is a critical factor for reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE) are common methods used to assess purity. While most suppliers offer a purity of ≥97%, it is always recommended to consult the lot-specific Certificate of Analysis (CoA) for precise purity data and information on potential impurities.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| Sigma-Aldrich | ≥97.0% | HPCE | 7308-90-9 |
| Chem-Impex | ≥97% | Not Specified | 7308-90-9[1] |
| Chemodex | ≥97% | NMR | 7308-90-9[2] |
| AdipoGen Life Sciences | ≥97% | NMR | 7308-90-9[3] |
| MedChemExpress | >97% | HPLC | 7308-90-9[4] |
| MedKoo Biosciences | >97% | Not Specified | 7308-90-9[4] |
Note: This table is not exhaustive and represents a selection of commercially available sources. Researchers should always verify the specifications from their chosen supplier.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₄H₅₆O₇[1] |
| Molecular Weight | 696.91 g/mol [1] |
| Appearance | White to off-white powder[1][2] |
| Solubility | Soluble in ethanol (B145695) and DMSO[4][5] |
| Fluorescence | λex ~490 nm; λem ~514 nm (in 0.1 M Tris, pH 8.0, after enzymatic cleavage)[2][5] |
Experimental Protocols
This compound is a non-fluorescent molecule that, upon enzymatic hydrolysis by esterases or lipases, releases the highly fluorescent compound fluorescein. This property makes it an excellent substrate for quantifying the activity of these enzymes.
General Esterase/Lipase (B570770) Activity Assay
This protocol provides a general framework for measuring esterase or lipase activity in vitro using this compound.
Materials:
-
This compound
-
Enzyme solution (e.g., purified lipase, cell lysate, or tissue homogenate)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Solvent for stock solution: Ethanol or DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in ethanol or DMSO. Store protected from light at -20°C.[6]
-
-
Preparation of Working Solution:
-
Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal substrate concentration should be determined empirically but is often in the low micromolar range. It is advisable to perform a substrate concentration curve to determine the Kₘ for the specific enzyme and conditions.[7]
-
-
Enzyme Preparation:
-
Dilute the enzyme sample to a suitable concentration in Assay Buffer. The amount of enzyme should be sufficient to generate a linear increase in fluorescence over the desired time course.
-
-
Assay Execution:
-
Pipette the enzyme solution into the wells of the 96-well microplate.
-
Initiate the reaction by adding the this compound working solution to each well.
-
The final reaction volume is typically 100-200 µL.
-
Include appropriate controls:
-
Blank: Assay buffer without enzyme to measure background fluorescence and substrate auto-hydrolysis.
-
Positive Control: A known concentration of a standard lipase or esterase.
-
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the sample rates.
-
Enzyme activity can be quantified by creating a standard curve with known concentrations of fluorescein.
-
Pancreolauryl Test (PLT) for Exocrine Pancreatic Function
The Pancreolauryl test is a non-invasive method to assess exocrine pancreatic function, particularly the activity of pancreatic cholesterol ester hydrolase.[8]
Principle:
This compound is administered orally. In the presence of adequate pancreatic enzymes and bile salts, it is hydrolyzed in the small intestine, releasing fluorescein.[9] The absorbed fluorescein is then conjugated in the liver and excreted in the urine, where its concentration can be measured.[8]
Procedure Outline:
-
Day 1 (Test Day):
-
The patient ingests a capsule containing this compound with a standardized meal.
-
Urine is collected for a 10-hour period.[8]
-
-
Day 2 (Control Day):
-
The patient ingests a capsule containing an equivalent dose of free fluorescein with the same standardized meal.
-
Urine is again collected for 10 hours.[8]
-
-
Measurement and Interpretation:
-
The amount of fluorescein excreted in the urine on both days is quantified by fluorometry.
-
The result is expressed as the ratio of fluorescein excreted on Day 1 to that on Day 2 (T/K ratio).
-
A low ratio (typically <20-30%) is indicative of exocrine pancreatic insufficiency.[8]
-
Visualizations
Enzymatic Hydrolysis of this compound
The following diagram illustrates the enzymatic cleavage of the non-fluorescent this compound into the highly fluorescent fluorescein molecule by esterase or lipase.
Caption: Enzymatic conversion of this compound.
General Experimental Workflow for Enzyme Activity Assay
This workflow outlines the key steps in performing an in vitro enzyme activity assay using this compound as a substrate.
Caption: Workflow for a fluorometric enzyme assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - CAS-Number 7308-90-9 - Order from Chemodex [chemodex.com]
- 3. adipogen.com [adipogen.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound fluorescence, = 97.0 HPCE 7308-90-9 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. gpnotebook.com [gpnotebook.com]
- 9. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein Dilaurate Powder: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and potential hazards of Fluorescein (B123965) dilaurate powder. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to minimize risks and implement appropriate safety protocols in the laboratory. This document also includes detailed experimental protocols for common applications of Fluorescein dilaurate.
Chemical and Physical Properties
This compound is a derivative of fluorescein, a widely used fluorescent tracer. It is a non-fluorescent molecule that can be hydrolyzed by esterases and lipases to yield highly fluorescent fluorescein. This property makes it a valuable tool for enzymatic assays.
| Property | Value | Reference |
| Chemical Name | 3',6'-Bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [1] |
| CAS Number | 7308-90-9 | [1] |
| Molecular Formula | C44H56O7 | [1] |
| Molecular Weight | 696.92 g/mol | [1] |
| Appearance | Powdered solid | [1] |
| Solubility | Soluble in Ethanol | [1] |
Safety and Hazard Information
While this compound is generally considered to have low toxicity, appropriate safety precautions must be observed. The primary hazards are related to its powdered form, which can be inhaled, and potential irritation upon contact with skin and eyes.
Toxicological Data
Specific toxicological data for this compound is limited. However, data for its parent compound, fluorescein, provides a useful reference for assessing its potential acute toxicity.
| Metric | Value | Species | Reference |
| LD50 (Oral) | 4470–4738 mg/kg bw | Mouse | [2] |
| LD50 (Oral) | 4738–6720 mg/kg bw | Rat | [2] |
| LC50 (Inhalation) | Not available | - | [1] |
Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May cause nausea and vomiting.[1]
Fire and Explosion Hazard
-
Flammability: May be combustible at high temperatures.[1]
-
Explosion Hazard: As with many organic powders, fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to ensure safety in the laboratory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat are essential.[3]
-
Respiratory Protection: When handling the powder and if dust generation is likely, a NIOSH-approved respirator with a particulate filter should be used.[3]
Engineering Controls
-
Work in a well-ventilated area. For procedures with a higher risk of dust or aerosol generation, a chemical fume hood should be used.[3]
Storage
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[3]
-
Protect from light.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[5] For small dry spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[5] For larger spills, absorb with an inert material and place in a sealed container.[5] All contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.[5]
Experimental Protocols
This compound is primarily used as a fluorogenic substrate to measure lipase (B570770) and esterase activity. The following is a general protocol that can be adapted for specific experimental needs.
Lipase/Esterase Activity Assay
This assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the highly fluorescent fluorescein. The rate of fluorescein production is proportional to the enzyme activity.
Materials:
-
This compound powder
-
Enzyme source (e.g., purified lipase/esterase, cell lysate, tissue homogenate)
-
Assay Buffer (e.g., Tris-HCl, phosphate (B84403) buffer at optimal pH for the enzyme)
-
Solvent for this compound (e.g., Ethanol or DMSO)
-
96-well black microplate
-
Fluorometer (plate reader) with appropriate filters for fluorescein (Excitation ~490 nm, Emission ~514 nm)[6]
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in ethanol).
-
Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Enzyme Preparation: Prepare your enzyme sample in the assay buffer. This may involve dilution of a purified enzyme or preparation of a cell/tissue lysate.
-
Assay Setup:
-
In a 96-well black microplate, add your enzyme sample to the wells.
-
Include appropriate controls:
-
Negative Control: Assay buffer without the enzyme to measure background hydrolysis of the substrate.
-
Positive Control: A known concentration of a standard lipase or esterase.
-
-
-
Reaction Initiation: Add the this compound working solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time. Kinetic readings are recommended.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence per unit time) for each sample. The enzyme activity can be determined by comparing the rates to a standard curve generated with known concentrations of fluorescein.
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent Fluorescein.
Safe Handling Workflow for this compound Powder
Caption: A logical workflow for the safe handling of this compound powder.
Experimental Workflow for Lipase/Esterase Assay
Caption: Step-by-step workflow for conducting a lipase/esterase activity assay.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Fluorescent Lipase Assay Kit (ab253376) is not available | Abcam [abcam.com]
- 4. linear.es [linear.es]
- 5. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols for Fluorescein Dilaurate-Based Lipase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a critical class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. Their activity is paramount in various physiological processes, including fat digestion and lipid transport. Consequently, the accurate measurement of lipase (B570770) activity is essential in diagnostics, drug discovery, and biotechnology. The fluorescein (B123965) dilaurate-based assay is a sensitive and continuous method for quantifying lipase activity. This method utilizes a non-fluorescent substrate, fluorescein dilaurate, which upon enzymatic cleavage by lipase, releases the highly fluorescent molecule, fluorescein. The resulting increase in fluorescence intensity is directly proportional to the lipase activity in the sample.[1]
The principle of this assay relies on the enzymatic hydrolysis of the ester bonds in this compound. Lipases recognize and bind to the hydrophobic laurate chains of the molecule.[1] This interaction facilitates the cleavage of the ester linkages, liberating lauric acid and fluorescein.[1] The free fluorescein exhibits strong fluorescence with an excitation maximum around 490 nm and an emission maximum around 514 nm, which can be readily measured using a fluorescence microplate reader or spectrofluorometer.[2]
Experimental Protocols
Reagent Preparation
a. Assay Buffer:
-
Composition: 0.1 M Tris-HCl, pH 8.0.
-
Preparation: Dissolve Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
-
Storage: Store at 4°C. Allow the buffer to warm to room temperature before use.[3]
b. This compound (Substrate) Stock Solution:
-
Solubility: this compound is soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2]
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
c. Lipase Standard Solution:
-
Preparation: Prepare a stock solution of a purified lipase of known activity (e.g., from porcine pancreas) in the Assay Buffer. The concentration will depend on the specific activity of the enzyme preparation.
-
Storage: Store in aliquots at -20°C.
d. Sample Preparation:
-
Tissue Homogenates: Homogenize tissue samples in ice-cold Assay Buffer. Centrifuge to remove insoluble debris and collect the supernatant.[4]
-
Cell Lysates: Lyse cells using an appropriate method (e.g., sonication or lysis buffer compatible with the assay) in Assay Buffer. Centrifuge to pellet cell debris and use the supernatant.
-
Serum/Plasma: Serum or plasma samples can often be diluted directly in the Assay Buffer.[4]
-
Note: It is recommended to perform a pilot experiment with a dilution series of the sample to determine the optimal concentration that falls within the linear range of the assay.
Assay Procedure
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
a. Standard Curve Preparation:
-
Prepare a series of dilutions of the Lipase Standard Solution in Assay Buffer. The concentration range should be chosen to generate a standard curve that brackets the expected activity in the samples.
-
Pipette 50 µL of each standard dilution into separate wells of a black, clear-bottom 96-well microplate.[3]
-
Include a blank control containing 50 µL of Assay Buffer only.
b. Sample and Control Preparation:
-
Pipette 50 µL of each prepared sample into separate wells of the microplate.
-
For each sample, prepare a sample blank well containing 50 µL of the sample to measure background fluorescence.
c. Reaction Initiation and Measurement:
-
Prepare a working substrate solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (a starting concentration of 100 µM is recommended, but may require optimization).
-
To all wells (standards, samples, and blanks), add 50 µL of the working substrate solution to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~514 nm.
-
Take kinetic readings every 1-2 minutes for a period of 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
Data Presentation and Analysis
1. Data Collection: Record the fluorescence intensity (in Relative Fluorescence Units, RFU) over time for all wells.
2. Data Correction: Subtract the fluorescence reading of the blank control from all standard and sample readings. For samples, subtract the reading of the corresponding sample blank to correct for any intrinsic fluorescence.
3. Standard Curve Generation:
-
Calculate the rate of fluorescence increase (ΔRFU/min) for each lipase standard by determining the slope of the linear portion of the kinetic curve.
-
Plot the ΔRFU/min against the known lipase activity (in U/mL) for each standard to generate a standard curve.
4. Calculation of Lipase Activity in Samples:
-
Calculate the ΔRFU/min for each unknown sample.
-
Determine the lipase activity in the sample by interpolating the ΔRFU/min value on the lipase standard curve.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Notes |
| Wavelengths | Excitation: ~490 nm, Emission: ~514 nm | Verify optimal wavelengths for your specific instrument.[2] |
| Assay Buffer | 0.1 M Tris-HCl, pH 8.0 | pH may be optimized depending on the lipase source. |
| Substrate Conc. | 50 - 200 µM (final) | Optimization is recommended to ensure substrate is not limiting. |
| Enzyme Conc. | Variable | Should be in the linear range of the assay. |
| Incubation Temp. | 25 - 37°C | Depends on the optimal temperature of the lipase being studied. |
| Incubation Time | 30 - 60 minutes (kinetic) | Ensure the reaction rate is linear during this period. |
| Plate Type | Black, clear-bottom 96-well plate | Minimizes background fluorescence and light scattering.[3] |
Mandatory Visualizations
Caption: Experimental workflow for the this compound lipase activity assay.
Caption: Principle of the this compound-based lipase activity assay.
References
Application Note: High-Throughput Screening of Lipase Inhibitors with Fluorescein Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that play a crucial role in the digestion, transport, and processing of dietary lipids. Pancreatic lipase (B570770), in particular, is a key enzyme in the hydrolysis of triglycerides in the small intestine. Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity and related metabolic disorders, as it reduces the absorption of dietary fats. High-throughput screening (HTS) assays are essential for the discovery of novel lipase inhibitors from large compound libraries. This application note describes a robust and sensitive HTS assay for the identification of lipase inhibitors using the fluorogenic substrate, Fluorescein (B123965) dilaurate.
The assay is based on the principle of fluorescence dequenching. Fluorescein dilaurate is a non-fluorescent or weakly fluorescent substrate in its intact form due to self-quenching of the fluorescein molecule by the two laurate fatty acid chains. Upon hydrolysis by lipase, the fluorescent fluorescein molecule is released, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the lipase activity. In the presence of an inhibitor, the rate of hydrolysis decreases, leading to a reduction in the fluorescence signal.
Principle of the Assay
The this compound-based lipase assay relies on the enzymatic hydrolysis of the substrate by lipase, which leads to the generation of a fluorescent signal.
-
Substrate: this compound consists of a fluorescein molecule esterified with two laurate molecules. In this state, the fluorescence of the fluorescein core is quenched.
-
Enzymatic Reaction: Lipase catalyzes the hydrolysis of the ester bonds, releasing the two laurate molecules and the highly fluorescent fluorescein.
-
Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader. The rate of the reaction is proportional to the lipase activity.
-
Inhibition: In the presence of a lipase inhibitor, the enzymatic activity is reduced, resulting in a slower rate of fluorescence generation.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
Orlistat (B1677487) (positive control inhibitor)
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
DMSO (for dissolving compounds)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Protocols
Reagent Preparation
-
Lipase Stock Solution: Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.
-
Substrate Working Solution: Dissolve this compound in a small amount of DMSO and then dilute with Tris-HCl buffer containing Triton X-100 to the desired final concentration. The optimal concentration should be determined experimentally, typically around the Km value.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100.
-
Inhibitor and Compound Solutions: Dissolve test compounds and Orlistat in 100% DMSO to prepare stock solutions. Further dilute to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid significant effects on enzyme activity.
HTS Assay Protocol
-
Compound Plating: Add 2 µL of test compounds, positive control (Orlistat), and negative control (DMSO) to the wells of a microplate.
-
Enzyme Addition: Add 48 µL of the lipase working solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the pre-warmed this compound substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each test compound using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
For active compounds, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation
Quantitative Assay Parameters
The following table summarizes key quantitative parameters that should be determined during assay development and validation.
| Parameter | Value | Notes |
| Substrate (this compound) | ||
| Km | To be determined | Michaelis-Menten constant; concentration of substrate at half-maximal velocity. |
| Vmax | To be determined | Maximum reaction velocity. |
| Positive Control (Orlistat) | ||
| IC50 | ~0.017 - 2.35 µM[1][2] | Varies depending on the specific assay conditions and lipase source. |
| Assay Validation | ||
| Z'-Factor | > 0.5 for HTS | A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3] |
| Signal-to-Background (S/B) Ratio | > 3 | Ratio of the signal in the uninhibited reaction to the background signal. |
Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: High-throughput screening workflow for lipase inhibitors.
Lipase Inhibition and its Impact on Metabolic Signaling
Caption: Mechanism of action of lipase inhibitors in metabolic regulation.
Conclusion
The this compound-based assay provides a sensitive and reliable method for the high-throughput screening of lipase inhibitors. The assay is homogeneous, kinetically monitored, and can be readily automated for the screening of large compound libraries. The clear principle of fluorescence dequenching upon substrate hydrolysis allows for a direct and robust measurement of lipase activity. This application note provides a comprehensive protocol and the necessary information for the successful implementation of this assay in a drug discovery setting, aiding in the identification of novel therapeutic agents for the treatment of obesity and other metabolic diseases.
References
Measuring Endothelial Lipase Activity with a Fluorescent Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial lipase (B570770) (EL) is a key enzyme in lipoprotein metabolism, primarily acting as a phospholipase that hydrolyzes phospholipids (B1166683) in high-density lipoprotein (HDL).[1][2][3] This activity modulates HDL levels and function, making EL a significant therapeutic target for cardiovascular diseases.[3][4][5] Accurate and efficient measurement of EL activity is crucial for basic research and for the discovery of small molecule inhibitors.[4][6] This document provides detailed protocols for measuring EL activity using a sensitive and high-throughput compatible fluorescent assay. The assay utilizes a fluorogenic substrate that mimics natural phospholipids, providing a direct measure of EL's phospholipase activity.
Assay Principle
The fluorescent assay for endothelial lipase activity is based on the principle of fluorescence dequenching. The substrate consists of a phospholipid analog, such as bis-BODIPY-PC, incorporated into Triton X-100 micelles or synthetic HDL particles.[6][7] In this aggregated state, the proximity of the BODIPY fluorophores leads to self-quenching, resulting in a low basal fluorescence signal.[7] Upon hydrolysis by endothelial lipase, the fluorescently labeled fatty acid is released from the micelle or particle.[6][7] This release alleviates the self-quenching, leading to a proportional increase in fluorescence intensity that can be monitored over time to determine enzyme activity.[6][7]
Data Summary
Table 1: Fluorescent Substrates for Endothelial Lipase Activity Assays
| Substrate Name | Substrate Type | Fluorescent Label | Excitation (nm) | Emission (nm) | Reference |
| bis-BODIPY-C11-phosphatidylcholine (bis-BD-PC) | Phospholipid analog | BODIPY | ~490 | ~520 | [6] |
| sn-1-labeled mono-BODIPY-triglyceride (mono-BD-TG) | Triglyceride analog | BODIPY | ~490 | ~520 | [6] |
| Arachidonoyl-1-thioglycerol | Triglyceride analog | Thiol-reactive probe | 380-390 | 510-520 | [2] |
| N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-2-hexyl-sn-glycero-3-phosphoethanolamine | Phospholipid analog | BODIPY | Not specified | Not specified | [1] |
Table 2: Performance Characteristics of a High-Throughput Fluorescent EL Assay
| Parameter | Value | Description | Reference |
| Z'-factor | 0.84 | Indicates excellent assay quality suitable for high-throughput screening. | [6] |
| Signal-to-Baseline Ratio | 9.3 | Demonstrates a robust and clear signal window for the assay. | [6] |
Experimental Protocols
Protocol 1: Preparation of Endothelial Lipase from HUVEC Culture
This protocol describes the induction and collection of endothelial lipase from human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Tumor Necrosis Factor-α (TNF-α)
-
Heparin
-
Phosphate Buffered Saline (PBS)
-
Centrifugal concentration devices
Procedure:
-
Culture HUVECs in endothelial cell growth medium to confluency.
-
Induce EL expression by treating the cells with 10 ng/mL TNF-α for 24 hours at 37°C.[6]
-
Wash the cells with PBS.
-
To release EL bound to the cell surface, incubate the cells with 10 U/mL heparin in medium for 30 minutes at 37°C.[6]
-
Collect the heparin-containing medium.
-
Concentrate the collected medium approximately 200-fold using a centrifugal concentration device.[6]
-
Store the concentrated EL-containing medium at -20°C.[6]
Protocol 2: Fluorescent Assay for Endothelial Lipase Activity
This protocol details the measurement of EL activity using a bis-BODIPY-PC fluorescent substrate.
Materials:
-
Concentrated endothelial lipase (from Protocol 1 or recombinant source)
-
bis-BODIPY-PC
-
Triton X-100
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation (Triton X-100 micelles):
-
Prepare a solution of 0.5 mg/mL bis-BODIPY-PC in ethanol.
-
Prepare a 0.2% solution of Triton X-100 in chloroform.
-
Mix the two solutions and evaporate the organic solvents under a stream of nitrogen to form a thin film.
-
Resuspend the lipid film in aqueous buffer to form fluorescent micelles.
-
-
Assay Setup:
-
Add assay buffer to the wells of a black microplate.
-
Add the prepared fluorescent substrate solution to each well.
-
Include negative control wells containing substrate but no enzyme, and positive control wells with a known lipase.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding the endothelial lipase-containing sample to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 60 minutes) with excitation at approximately 490 nm and emission at approximately 520 nm.[6]
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from the fluorescence readings of the sample wells.
-
Determine the rate of hydrolysis by calculating the slope of the linear portion of the fluorescence versus time curve.
-
The activity of endothelial lipase is proportional to this rate.
Visualizations
Caption: Experimental workflow for measuring endothelial lipase activity.
Caption: Cytokine-induced signaling pathway for EL expression.
References
- 1. A novel fluorogenic substrate for the measurement of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic substrates for high-throughput measurements of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Fluorescein Dilaurate for Cell Viability Assessment
Application Notes and Protocols for Cell Labeling and Tracking Using Fluorescein Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) dilaurate (FDL) is a lipophilic, non-fluorescent compound that can be utilized for the fluorescent labeling and tracking of live cells. Its utility stems from its ability to passively diffuse across intact cell membranes. Once inside the cell, intracellular esterases cleave the laurate groups, releasing the highly fluorescent molecule fluorescein. This process effectively traps the fluorescent marker within the cells, as the polar nature of fluorescein prevents it from readily passing back across the cell membrane. This mechanism allows for the convenient labeling of cell populations for various applications, including cell tracking, viability assays, and monitoring of cellular processes.[1][2]
These application notes provide a comprehensive overview, detailed protocols for use, and important considerations for experimental design.
Principle of Method
The cell labeling mechanism of Fluorescein dilaurate is a two-step process that relies on both passive diffusion and enzymatic activity.
-
Passive Diffusion: The non-polar nature of FDL allows it to freely cross the lipid bilayer of the plasma membrane into the cytoplasm of live cells.
-
Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the two laurate ester bonds of the FDL molecule.
-
Fluorescent Product Formation and Retention: This enzymatic cleavage releases two laurate molecules and the polar, fluorescent molecule fluorescein. The negatively charged fluorescein is membrane-impermeant and is thus retained within cells that have intact plasma membranes, leading to bright green fluorescence.
This method is particularly useful for identifying viable cells, as it requires both membrane integrity for dye retention and active esterase activity for fluorescence activation.[3][4]
Quantitative Data Summary
The following tables provide key quantitative information for the use of this compound in cell labeling experiments.
Table 1: Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Formula | C₄₄H₅₆O₇ | [1] |
| Molecular Weight | 696.91 g/mol | [1] |
| Appearance | White to off-white powder | [5] |
| Solubility | Ethanol, DMSO | [5][6] |
| Excitation Wavelength (λex) | ~490 nm | [5] |
| Emission Wavelength (λem) | ~514 nm | [5] |
| Storage | Store at -20°C, protect from light and moisture. | [6] |
Table 2: Recommended Working Concentrations for Optimization
| Cell Type | Application | Starting Concentration Range | Incubation Time | Notes |
| Mammalian Cell Lines (e.g., HeLa, HEK293) | General Cell Labeling & Tracking | 1-10 µM | 15-30 minutes | Optimization is critical. Higher concentrations may lead to cytotoxicity. |
| Primary Cells | Cell Viability Assessment | 0.5-5 µM | 10-20 minutes | Primary cells can be more sensitive; start with lower concentrations. |
| Suspension Cells (e.g., Lymphocytes) | Flow Cytometry Analysis | 1-5 µM | 15-30 minutes | Ensure homogenous mixing for uniform labeling. |
Experimental Protocols
1. Preparation of FDL Stock Solution
-
Reagents and Materials:
-
This compound (FDL) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a 1-5 mM stock solution of FDL in anhydrous DMSO or ethanol. For example, to make a 1 mM stock solution, dissolve 0.70 mg of FDL in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Warming may be necessary to fully dissolve the compound.[6]
-
Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution in DMSO should be used within a month.[6]
-
2. Protocol for Labeling Adherent Cells
-
Reagents and Materials:
-
FDL stock solution (1-5 mM)
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates, chamber slides)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium (containing serum)
-
Fluorescence microscope
-
-
Procedure:
-
Grow adherent cells to the desired confluency (typically 70-90%).
-
Prepare a fresh working solution of FDL by diluting the stock solution in serum-free medium or PBS to the final desired concentration (e.g., 1-10 µM). It is crucial to optimize this concentration for your specific cell type and application.
-
Aspirate the complete culture medium from the cells and wash once with warm PBS.
-
Add the FDL working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Aspirate the FDL working solution.
-
Wash the cells three times with complete culture medium. The serum proteins in the medium will help to quench any unreacted FDL.
-
The cells are now labeled and ready for imaging or further experimentation.
-
3. Protocol for Labeling Suspension Cells
-
Reagents and Materials:
-
FDL stock solution (1-5 mM)
-
Suspension cells in culture
-
Serum-free cell culture medium or PBS
-
Complete cell culture medium (containing serum)
-
Centrifuge
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Harvest suspension cells and count them to determine the cell density.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in warm, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Prepare a 2X FDL working solution in serum-free medium or PBS.
-
Add an equal volume of the 2X FDL working solution to the cell suspension to achieve the final desired concentration (e.g., 1-5 µM).
-
Incubate at 37°C for 15-30 minutes, with occasional gentle mixing, protected from light.
-
Stop the labeling reaction by adding at least 5 volumes of cold, complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet two more times with complete culture medium.
-
Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., flow cytometry analysis, cell culture).
-
Important Considerations and Troubleshooting
-
Cytotoxicity: Fluorescein and its derivatives can exhibit phototoxicity upon illumination, leading to the generation of reactive oxygen species.[7] It is crucial to minimize light exposure to the labeled cells and to use the lowest effective concentration of FDL. A cell viability assay (e.g., using propidium (B1200493) iodide or a commercial viability kit) is recommended to assess the health of labeled cells.
-
Optimization of Staining: The optimal concentration of FDL and incubation time can vary significantly between different cell types. A titration experiment is highly recommended to determine the ideal conditions that yield bright fluorescence with minimal impact on cell viability and function.[8][9]
-
Background Fluorescence: Inadequate washing can result in high background fluorescence from residual FDL that has not been fully removed or quenched. Ensure thorough washing steps are performed. Additionally, some culture media components can cause spontaneous hydrolysis of fluorescein-based dyes, leading to background fluorescence.[10] Performing the labeling in PBS can mitigate this issue.
-
Cell Tracking and Proliferation: When tracking cells over several days or monitoring proliferation, the fluorescence intensity will be halved with each cell division. This dye dilution can be used to monitor cell proliferation.[11] Ensure the initial labeling is bright enough to be detected after several divisions.
-
Controls: Always include an unlabeled cell population as a negative control to determine the level of autofluorescence. A positive control for cell death (e.g., cells treated with ethanol) can be useful when assessing viability.
Conclusion
This compound is a valuable tool for the fluorescent labeling of live cells. By following the protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively utilize FDL for a variety of applications in cell biology and drug development. The success of experiments using FDL is highly dependent on careful optimization of the labeling conditions for the specific cell type and experimental question being addressed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid fluorometric method for semiautomated determination of cytotoxicity and cellular proliferation of human tumor cell lines in microculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CAS-Number 7308-90-9 - Order from Chemodex [chemodex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 9. Optimizing fluorescent labeling of endothelial cells for tracking during long-term studies of autologous transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized staining and proliferation modeling methods for cell division monitoring using cell tracking dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pancreolauryl Test (PLT) using Fluorescein Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The Pancreolauryl Test (PLT) is a non-invasive method for assessing exocrine pancreatic function.[1][2] It is predicated on the action of pancreatic cholesterol ester hydrolase (or pancreatic esterase), an enzyme that specifically hydrolyzes the orally administered substrate, fluorescein (B123965) dilaurate.[1][3][4][5]
Upon hydrolysis in the duodenum, the lipid-soluble fluorescein dilaurate is cleaved, releasing water-soluble fluorescein. This released fluorescein is then absorbed by the intestine, conjugated in the liver, and subsequently excreted in the urine.[1][2][5] The quantity of fluorescein measured in a timed urine collection serves as an indirect measure of the pancreas's enzymatic output.[2][6]
To account for individual variations in gut transit, absorption, and renal function, the test is typically performed over two days.[1][2][4] On the first day (Test Day), the patient ingests this compound. On the second day (Control Day), an equivalent dose of free fluorescein is administered.[1][2] The ratio of fluorescein excreted on the Test Day to the Control Day provides a normalized index of pancreatic function.[1][4]
Biochemical Pathway
The core of the test is the enzymatic cleavage of this compound. This reaction is dependent on adequate secretion of both pancreatic cholesterol esterase and bile salts into the duodenum.
Caption: Biochemical pathway of the Pancreolauryl Test.
Detailed Experimental Protocol
This protocol outlines the urine-based pancreolauryl test, which is the most common variant. A serum-based test also exists but requires phlebotomy.[7][8][9][10]
3.1. Subject Preparation:
-
Subjects should fast overnight prior to each test day.
-
Certain medications may interfere with the test; a thorough review of concomitant medications is advised.
-
Ensure adequate hydration to maintain a consistent urine flow.[11]
3.2. Materials and Reagents:
-
Test Capsules: Containing this compound (e.g., 0.5 mmol).
-
Control Capsules: Containing an equimolar amount of free fluorescein sodium.
-
Standardized Meal: A meal containing fat (e.g., 20g butter) is given with the capsule to stimulate pancreatic secretion.[8][12]
-
Urine Collection Containers: Appropriate for a 10-hour collection.
-
Spectrofluorometer or Photometer: For measuring fluorescein concentration.
3.3. Test Procedure:
Day 1: Test Day (T-Day)
-
Morning (Time 0): The subject should empty their bladder. This urine is discarded.
-
Immediately after, the subject ingests the this compound capsule along with a standardized breakfast.
-
All urine produced over the next 10 hours is collected in a single container.[1][2]
-
The total volume of the 10-hour urine collection is measured and recorded. A sample is taken for analysis.
Day 2: Control Day (K-Day)
-
This day can be the day immediately following T-Day or after a 24-hour washout period.[4]
-
The procedure from Day 1 is repeated exactly, but the subject ingests the control capsule containing free fluorescein.
-
All urine produced over the next 10 hours is collected.
-
The total volume of the 10-hour urine collection is measured and recorded. A sample is taken for analysis.
Caption: Experimental workflow for the two-day Pancreolauryl Test.
3.4. Sample Analysis:
-
Alkalinize a urine aliquot to optimize fluorescein's fluorescence.
-
Measure the fluorescence of the T-Day and K-Day samples using a spectrofluorometer at the appropriate excitation and emission wavelengths for fluorescein.
-
Calculate the total amount of fluorescein excreted for each day:
-
Total Excreted (µg) = Concentration (µg/mL) x Total Urine Volume (mL)
-
3.5. Data Analysis and Interpretation: The result is expressed as the T/K ratio (or index).[4]
-
T/K Ratio = (Total Fluorescein Excreted on T-Day / Total Fluorescein Excreted on K-Day)
The ratio is often multiplied by 100 to be expressed as a percentage.
-
Normal Pancreatic Function: T/K Ratio > 30%
-
Equivocal/Borderline: T/K Ratio 20-30%[4]
-
Abnormal (Suggests Pancreatic Insufficiency): T/K Ratio < 20%[1][2][4]
A low ratio indicates that the hydrolysis of this compound was inefficient, pointing towards exocrine pancreatic insufficiency.[2]
Performance Characteristics
The diagnostic accuracy of the Pancreolauryl Test can vary depending on the patient population and the severity of pancreatic disease.
| Performance Metric | Reported Value Range | Study Population Context | Citation |
| Sensitivity | 55% - 90% | Generally higher in severe vs. mild-moderate pancreatitis. | [13][14] |
| 75% - 77% | Patients with known or suspected pancreatic disease. | [3][4] | |
| 82% - 86% | For chronic pancreatitis (serum-based test). | [7][9] | |
| 96% | Infants with cystic fibrosis. | [15] | |
| Specificity | 39% - 60% | Can be low; false positives in patients with prior gastric/biliary surgery. | [3][4] |
| 87% - 97.6% | Varies based on control group; higher in healthy controls vs. those with other GI diseases. | [13][16] | |
| 91% | For chronic pancreatitis (serum-based test). | [7] | |
| 95% | Healthy infants. | [15] |
Note: The test's specificity can be compromised by conditions affecting the gastrointestinal tract, such as biliary obstruction or diseases of the small intestine, as the test relies on the combined efficacy of pancreatic esterase and bile salts.[3][4]
Troubleshooting and Considerations
-
Incomplete Urine Collection: This is a major source of error. Emphasize the importance of collecting all urine during the 10-hour window.
-
Renal Impairment: The control day helps to normalize for renal function, but severe renal disease can make results unreliable.[1]
-
Gastrointestinal Motility: Altered gastric emptying or intestinal transit time can affect the timing of substrate delivery and absorption.
-
Biliary Disease: Since bile salts are required for esterase activity, biliary obstruction can lead to a false-positive result (low T/K ratio).[3]
-
Low Specificity: A significant number of false positives can occur in patients with non-pancreatic gastrointestinal disorders or post-surgical anatomy.[3][4][16]
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. youtube.com [youtube.com]
- 3. The pancreolauryl test. A method of assessing the combined functional efficacy of pancreatic esterase and bile salts in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. youtube.com [youtube.com]
- 6. Reproducibility of the this compound pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical utility of the serum pancreolauryl test in diagnosis and staging of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. This compound serum test: a rapid tubeless pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The this compound serum test following metoclopramide and secretin stimulation for evaluating pancreatic function. Contribution to the diagnosis of chronic pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the pharmacokinetics of fluorescein and its dilaurate ester under the conditions of the this compound test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pancreatolauryl test | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 13. Pancreolauryl test. Evaluation of a tubeless pancreatic function test in comparison with other indirect and direct tests for exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pancreolauryl test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spot urine pancreolauryl test for use in infancy. | Archives of Disease in Childhood [adc.bmj.com]
- 16. [Chronic pancreatitis: sensitivity, specificity and predictive value of the pancreolauryl test] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Monoacylglycerol Lipase (MAGL) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by catalyzing the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol (B35011).[1] This enzymatic degradation terminates 2-AG signaling and initiates the synthesis of pro-inflammatory eicosanoids from AA.[1] Dysregulation of MAGL activity has been implicated in various pathological conditions, including cancer, neuroinflammatory and neurodegenerative diseases, and metabolic disorders.[1][2] Consequently, MAGL has emerged as a promising therapeutic target, prompting the development of various in vitro assays to identify and characterize MAGL inhibitors.
These application notes provide detailed protocols for fluorometric, colorimetric, and radiometric in vitro assays to measure MAGL activity. The information is intended for researchers, scientists, and drug development professionals engaged in the study of MAGL and the discovery of its modulators.
Signaling Pathway of MAGL
MAGL is a central node in lipid signaling, primarily influencing the endocannabinoid and eicosanoid pathways. The hydrolysis of 2-AG by MAGL reduces the activation of cannabinoid receptors (CB1 and CB2) and provides the precursor (arachidonic acid) for the synthesis of prostaglandins, which are involved in inflammation.[1] MAGL activity is also linked to other signaling pathways, including the NF-κB and Keap1/Nrf2 pathways, which are involved in cancer progression and oxidative stress responses, respectively.[3][4]
Caption: MAGL's central role in lipid signaling pathways.
Experimental Protocols
Several methods have been developed to measure MAGL activity in vitro, each with its own advantages and limitations. The choice of assay often depends on the specific research needs, such as high-throughput screening, kinetic studies, or inhibitor characterization.
Fluorometric Assay
Fluorometric assays are highly sensitive and well-suited for high-throughput screening (HTS) of MAGL inhibitors.[5] These assays utilize synthetic substrates that release a fluorescent molecule upon hydrolysis by MAGL.
Principle: A non-fluorescent substrate is cleaved by MAGL to produce a highly fluorescent product. The increase in fluorescence intensity over time is directly proportional to MAGL activity.
Experimental Workflow:
Caption: A typical workflow for a fluorometric MAGL assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.[6]
-
Enzyme Solution: Dilute recombinant human MAGL in Assay Buffer to the desired final concentration (e.g., 25 ng/well).[7] Keep the enzyme solution on ice.
-
Inhibitor/Compound Solution: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Substrate Solution: Prepare a stock solution of a fluorogenic substrate, such as 7-hydroxycoumarinyl-arachidonate (7-HCA) or 6-hydroxy-2-naphthaldehyde-arachidonate (AA-HNA), in DMSO.[5][8] Dilute in Assay Buffer to the desired final concentration (e.g., 5-10 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor/compound solution or DMSO (for control wells) to the respective wells.
-
Add 10 µL of the diluted MAGL enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 20-30 minutes to allow for inhibitor binding.[9]
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for 7-HC release). Readings should be taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
-
Colorimetric Assay
Colorimetric assays offer a simpler and more cost-effective alternative to fluorometric and radiometric methods, making them suitable for initial screening.[11]
Principle: MAGL hydrolyzes a chromogenic substrate, such as 4-nitrophenyl acetate (B1210297) (4-NPA), to produce a colored product (4-nitrophenol), which can be quantified by measuring its absorbance.[12]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
-
Enzyme Solution: Dilute recombinant human MAGL in Assay Buffer to a final concentration of approximately 16 ng per well.
-
Inhibitor/Compound Solution: Prepare serial dilutions in DMSO.
-
Substrate Solution: Prepare a stock solution of 4-NPA in ethanol (B145695) (e.g., 17 mM) and dilute in Assay Buffer to a final concentration of 250 µM.
-
-
Assay Procedure (96-well plate format):
-
The total reaction volume is typically 200 µL.
-
To inhibitor wells, add 150 µL of Assay Buffer, 10 µL of the diluted compound, and 10 µL of the MAGL enzyme solution.
-
To "100% activity" wells, add 150 µL of Assay Buffer, 10 µL of DMSO, and 10 µL of the MAGL enzyme solution.
-
To "background" wells, add 160 µL of Assay Buffer and 10 µL of DMSO (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the 4-NPA substrate solution to all wells.
-
Incubate at 37°C for 10-20 minutes.
-
Measure the absorbance at 405-415 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition as described for the fluorometric assay to determine the IC50 value.
-
Radiometric Assay
Radiometric assays are highly sensitive and are often considered the gold standard for measuring MAGL activity due to their use of a physiologically relevant substrate, [3H]-2-arachidonoylglycerol.[2][13]
Principle: This assay measures the hydrolysis of a radiolabeled substrate (e.g., [3H]-2-AG) by quantifying the amount of radiolabeled product (e.g., [3H]-arachidonic acid) formed.[2]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 8.0, containing 0.5 mg/mL fatty acid-free BSA.[13]
-
Enzyme Source: Cell or tissue lysates containing MAGL.
-
Inhibitor/Compound Solution: Prepare serial dilutions in a suitable solvent.
-
Substrate Solution: A mixture of [3H]-2-oleoylglycerol ([3H]-2-OG) and unlabeled 2-OG.[13]
-
-
Assay Procedure:
-
Pre-incubate reaction mixtures containing Assay Buffer, enzyme source, and inhibitor/vehicle at room temperature for 15 minutes.[13]
-
Add the substrate solution to initiate the reaction and incubate at 37°C for 15 minutes.[13]
-
Stop the reaction by adding 2 volumes of chloroform:methanol (1:1, v/v).[13]
-
Centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.[13]
-
Transfer an aliquot of the aqueous phase (containing the radiolabeled glycerol product) to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate the amount of product formed based on the measured radioactivity.
-
Determine the IC50 values as described previously.
-
Quantitative Data Summary
The following tables summarize key quantitative data for various MAGL inhibitors and assay parameters reported in the literature.
Table 1: In Vitro IC50 Values of Common MAGL Inhibitors
| Inhibitor | Human MAGL IC50 (nM) | Mouse MAGL IC50 (nM) | Assay Type | Reference(s) |
| JZL184 | 8 | 2.9 - 8.1 | Fluorometric / ABPP | [14] |
| URB602 | 3,100 | - | Fluorometric | [5] |
| N-arachidonyl maleimide (B117702) (NAM) | 155 | - | Fluorometric | [5] |
| CAY10499 | - | - | Colorimetric | |
| MAGLi 432 | 4.2 | 3.1 | Enzymatic Assay | [14] |
| KLM29 | 2.5 | - | - | [14] |
| MJN110 | 2.1 | - | - | [14] |
| Pristimerin | 204 | 93 (rat) | - | [15] |
| β-amyrin | 2,800 | - | - | [15] |
| α-amyrin | 9,300 | - | - | [15] |
| Euphol | 882 (HeLa) | 315 (rat) | - | [15] |
| MAGL-0519 (Compound 10) | 3.9 | - | Hydrolysis Assay | [16] |
Table 2: Kinetic Parameters for Fluorogenic Substrates
| Substrate | Km (µM) | Vmax (mmol/min/mg) | Enzyme Source | Reference(s) |
| 7-HCA | 9.8 | 1.7 | Recombinant human MAGL | [5] |
Conclusion
The in vitro assays described provide robust and reproducible methods for measuring MAGL activity and screening for novel inhibitors. The choice of assay will depend on the specific experimental goals, available resources, and desired throughput. Fluorometric and colorimetric assays are well-suited for HTS campaigns, while radiometric assays offer high sensitivity for detailed kinetic and mechanistic studies. The provided protocols and data serve as a comprehensive resource for researchers in the field of endocannabinoid research and drug discovery.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of MAGL activates the Keap1/Nrf2 pathway to attenuate glucocorticoid‐induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Lipase Activity in Cell Lysates with Fluorescein Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in fat digestion and metabolism. The quantification of lipase (B570770) activity in cell lysates is essential for understanding various physiological and pathological processes, as well as for the screening of potential therapeutic agents that modulate lipase function. This document provides a detailed protocol for a sensitive and quantitative fluorescence-based assay to determine lipase activity in cell lysates using fluorescein (B123965) dilaurate as a fluorogenic substrate.
The assay principle is based on the enzymatic cleavage of the non-fluorescent fluorescein dilaurate by lipases present in the cell lysate. This hydrolysis reaction releases fluorescein, a highly fluorescent molecule. The resulting fluorescence intensity is directly proportional to the lipase activity in the sample.
Materials and Reagents
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | e.g., Sigma-Aldrich | Fluorogenic lipase substrate |
| Cell Lysis Buffer (e.g., RIPA buffer) | Various | To lyse cells and release intracellular contents |
| Protease Inhibitor Cocktail | Various | To prevent protein degradation during lysis |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | For washing cells |
| Dimethyl Sulfoxide (DMSO) | Various | To dissolve this compound |
| Fluorescein Sodium Salt | e.g., Sigma-Aldrich | For generating a standard curve |
| 96-well black, clear-bottom microplates | Various | For fluorescence measurements |
| Microplate reader with fluorescence detection | Various | To quantify fluorescence |
| Cell scrapers (for adherent cells) | Various | To harvest adherent cells |
| Refrigerated centrifuge | Various | For pelleting cells and clarifying lysates |
| Homogenizer or sonicator | Various | For efficient cell lysis |
Experimental Protocols
Preparation of Cell Lysates
This protocol is suitable for both adherent and suspension cells. All steps should be performed on ice or at 4°C to minimize protein degradation.
For Adherent Cells:
-
Culture cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the surface of the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube and discard the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer with protease inhibitors (e.g., 1 mL per 10^7 cells).
-
Proceed with steps 5-9 from the adherent cell protocol.
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store the stock solution in aliquots at -20°C, protected from light.
-
Fluorescein Standard Stock Solution (1 mM): Dissolve fluorescein sodium salt in PBS to a final concentration of 1 mM. Store this stock solution at 4°C, protected from light.
Lipase Activity Assay Protocol (96-well plate format)
-
Prepare Fluorescein Standard Curve:
-
Perform serial dilutions of the 1 mM fluorescein standard stock solution in assay buffer (e.g., PBS, pH 7.4) to obtain standards ranging from 0 to 10 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well black, clear-bottom plate.
-
-
Prepare Reaction Wells:
-
In separate wells of the same 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
For each sample, prepare a "no-substrate" control containing the same amount of cell lysate but without the addition of this compound. This will account for the background fluorescence of the lysate.
-
Prepare a "no-lysate" control containing only the assay buffer and this compound to measure the spontaneous hydrolysis of the substrate.
-
Adjust the volume of all wells to 90 µL with assay buffer.
-
-
Initiate the Enzymatic Reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Add 10 µL of the this compound working solution to each well (except the "no-substrate" controls) to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the lipase activity in the samples and should be determined empirically.
-
-
Fluorescence Measurement:
Data Presentation and Analysis
Quantitative Data Summary
Table 2: Recommended Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Protein | 10 - 100 µ g/well | Optimal amount should be determined empirically. |
| This compound Final Concentration | 50 - 200 µM | Higher concentrations may be needed for high lipase activity. |
| Incubation Temperature | 37°C | Optimal temperature for most mammalian lipases. |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction. |
| Excitation Wavelength | ~490 nm | |
| Emission Wavelength | ~514 nm | [1][2] |
Table 3: Example Data and Interpretation
| Sample | Relative Fluorescence Units (RFU) | Lipase Activity Level |
| No-Lysate Control | < 100 | Background |
| Low Activity Lysate | 100 - 1,000 | Low |
| Moderate Activity Lysate | 1,001 - 5,000 | Moderate |
| High Activity Lysate | > 5,001 | High |
Note: These RFU values are illustrative and will vary depending on the instrument, gain settings, and specific experimental conditions. It is crucial to establish a standard curve for absolute quantification.
Calculation of Lipase Activity
-
Correct for Background Fluorescence: Subtract the average RFU of the "no-substrate" control from the RFU of each corresponding sample well.
-
Generate a Standard Curve: Plot the RFU values of the fluorescein standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Fluorescein Concentration: Use the standard curve equation to convert the background-corrected RFU of each sample into the concentration of fluorescein produced.
-
Determine Lipase Activity: Calculate the lipase activity using the following formula:
Lipase Activity (nmol/min/mg) = (Concentration of Fluorescein produced (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein amount (mg))
Visualizations
Caption: Enzymatic hydrolysis of this compound by lipase.
Caption: Step-by-step experimental workflow.
Troubleshooting
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | - Spontaneous hydrolysis of this compound- Autofluorescence of cell lysate or compounds | - Prepare fresh substrate solution- Run "no-lysate" and "no-substrate" controls- Optimize substrate concentration |
| Low or no signal | - Low lipase activity- Inactive enzyme- Incorrect filter settings | - Increase lysate concentration or incubation time- Ensure proper sample handling and storage- Verify excitation/emission wavelengths |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes- Ensure thorough mixing of reagents in wells- Maintain consistent incubation temperature |
| Non-linear reaction rate | - Substrate depletion- Enzyme instability | - Use a lower lysate concentration or shorter incubation time- Perform a time-course experiment to determine the linear range |
Conclusion
This protocol provides a robust and sensitive method for the quantification of lipase activity in cell lysates using this compound. The assay is amenable to a high-throughput format and can be a valuable tool for basic research and drug discovery. Careful optimization of assay parameters and the inclusion of appropriate controls are essential for obtaining accurate and reproducible results.
References
Real-Time Kinetic Measurement of Lipase Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. This catalytic activity is of significant interest in various fields, including drug development, biotechnology, and diagnostics. The real-time kinetic measurement of lipase (B570770) activity provides crucial insights into enzyme function, inhibitor screening, and the optimization of biocatalytic processes. This document provides detailed application notes and protocols for the most common methods used to monitor lipase hydrolysis in real time.
Methods for Real-Time Kinetic Measurement
Several methods have been developed for the continuous monitoring of lipase activity. The choice of method often depends on the specific application, required sensitivity, and available instrumentation. The primary techniques include pH-stat titration, fluorescence-based assays, and colorimetric assays.
Data Summary: Comparison of Real-Time Lipase Assay Methods
| Method | Principle | Common Substrates | Advantages | Limitations |
| pH-Stat Titration | Measures the release of fatty acids by titrating with a base to maintain a constant pH. The rate of base addition is proportional to the enzyme activity.[1][2][3][4][5][6] | Tributyrin (B1683025), Triolein, Olive Oil[2][4][6] | Direct measurement of fatty acid release, suitable for turbid solutions, considered a reference method.[5] | Requires specialized equipment (pH-stat), sensitive to CO2 interference, may have lower throughput.[3] |
| Fluorescence-Based Assays | Utilizes substrates that are quenched in their native state and fluoresce upon hydrolysis, or substrates that release a fluorescent product.[7][8][9][10] | Bodipy-labeled triglycerides, Pyrene-labeled triglycerides, EnzChek Lipase Substrate.[7][10] | High sensitivity, suitable for high-throughput screening, continuous monitoring.[8][9] | Substrate synthesis can be complex, potential for interference from colored or fluorescent compounds.[8][9] |
| Colorimetric Assays | Employs synthetic substrates that release a chromogenic product upon enzymatic cleavage, which can be measured spectrophotometrically.[11][12][13][14][15] | p-Nitrophenyl esters, 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR).[13][16] | Simple, rapid, and amenable to automation and high-throughput formats.[11][14] | Indirect measurement, substrate may not be natural, potential for interference from colored compounds.[17] |
Experimental Protocols
Protocol 1: pH-Stat Titration Method
This protocol describes the real-time measurement of lipase activity by monitoring the release of fatty acids using a pH-stat titrator.
Materials:
-
pH-Stat titrator (e.g., Metrohm, Mettler Toledo)
-
Thermostated reaction vessel[3]
-
Magnetic stirrer
-
Lipase solution
-
Substrate emulsion (e.g., 10% tributyrin or olive oil in a suitable buffer)
-
Standardized NaOH solution (e.g., 0.01 - 0.1 M)
-
Reaction buffer (e.g., Tris-HCl, pH 7.0-9.0)
-
Nitrogen gas supply[3]
Procedure:
-
Set up the pH-stat instrument according to the manufacturer's instructions. Calibrate the pH electrode.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 37°C).[3]
-
Add a defined volume of the substrate emulsion and reaction buffer to the vessel.
-
Begin stirring at a constant rate to ensure a homogenous mixture.
-
Purge the headspace of the vessel with nitrogen to prevent CO2 from the air dissolving and affecting the pH.[3]
-
Adjust the pH of the substrate emulsion to the desired setpoint using the NaOH titrant.
-
Initiate the reaction by adding a known amount of the lipase solution to the vessel.
-
The pH-stat will automatically titrate the liberated fatty acids with the NaOH solution to maintain the pH at the setpoint.
-
Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the lipase activity.
-
Calculate the lipase activity in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[2]
References
- 1. Flow-through pH-stat method for lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cliscent.com [cliscent.com]
- 4. Continuous pH-stat titration method for the assay of lipoprotein lipase activity in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 5. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase activity measured in serum by a continuous-monitoring pH-Stat technique--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based assays of lipases, phospholipases, and other lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based assays of lipases, phospholipases, and other lipolytic enzymes. | Semantic Scholar [semanticscholar.org]
- 10. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic colorimetric assay of lipase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Kinetic colorimetric assay of lipase in serum. | Semantic Scholar [semanticscholar.org]
- 13. Measurement of pancreatic lipase activity in serum by a kinetic colorimetric assay using a new chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Colorimetric Microplate Assay Method for High Throughput Analysis of Lipase Activity -BMB Reports | Korea Science [koreascience.kr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Fluorescein Dilaurate in Polymer Science Research
For Researchers, Scientists, and Drug Development Professionals
Fluorescein (B123965) dilaurate (FDL), a non-fluorescent derivative of fluorescein, has emerged as a valuable tool in polymer science research. Its utility stems from its fluorogenic properties, where enzymatic or chemical hydrolysis cleaves the laurate ester bonds, releasing the highly fluorescent fluorescein molecule. This "turn-on" fluorescence provides a sensitive and quantifiable signal for monitoring dynamic processes within polymer systems. These application notes provide an overview of the key uses of FDL, detailed experimental protocols, and representative data.
Application Notes
High-Throughput Screening of Polymer Biodegradation
One of the primary applications of Fluorescein dilaurate is in the high-throughput screening and mechanistic study of polyester (B1180765) biodegradation.[1][2][3] By embedding FDL within a polyester matrix, the enzymatic hydrolysis of the polymer can be conveniently monitored. As enzymes such as lipases and cutinases degrade the polyester, they also co-hydrolyze the embedded FDL, leading to the release of fluorescein and a subsequent increase in fluorescence.[2] This method offers a sensitive and real-time analysis of polymer degradation, making it ideal for screening enzyme libraries for novel polyester-hydrolyzing activities and for studying the effects of polymer properties on degradation rates.[1][3]
Probing Drug Delivery and Release from Polymeric Nanocarriers
In the field of drug delivery, FDL serves as a model hydrophobic drug for encapsulation within polymeric nanoparticles and microparticles. Its encapsulation allows researchers to study the efficiency of drug loading and to monitor its release kinetics from the polymer matrix.[4] The release of FDL can be quantified by fluorescence spectroscopy, providing insights into the diffusion and degradation-based release mechanisms of the polymer carrier.[5] This is particularly useful in the development of controlled-release drug delivery systems.
Investigating Polymer Self-Assembly and Micelle Formation
This compound can also be employed as a fluorescent probe to study the self-assembly of amphiphilic polymers and the formation of micelles.[6] The hydrophobic FDL molecules will preferentially partition into the hydrophobic cores of the micelles. Changes in the fluorescence signal can provide information on the critical micelle concentration (CMC) and the microenvironment within the micellar core.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in polymer science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7308-90-9 | [7] |
| Molecular Formula | C44H56O7 | [7] |
| Molecular Weight | 696.91 g/mol | [7] |
| Appearance | White powder | [7] |
| Purity | ≥ 97% | [7] |
| Storage Conditions | Room Temperature |[7] |
Table 2: Illustrative Enzymatic Hydrolysis Rates of Polyesters using FDL-based Assay
| Polyester | Enzyme | Temperature (°C) | Relative Hydrolysis Rate (%) |
|---|---|---|---|
| Poly(butylene adipate) | Fusarium solani cutinase | 30 | 100 |
| Poly(butylene adipate) | Rhizopus oryzae lipase (B570770) | 30 | 65 |
| Poly(caprolactone) | Fusarium solani cutinase | 30 | 120 |
| Poly(caprolactone) | Rhizopus oryzae lipase | 30 | 80 |
| Poly(butylene succinate) | Fusarium solani cutinase | 50 | 90 |
| Poly(butylene succinate) | Rhizopus oryzae lipase | 50 | 50 |
Note: Data are illustrative and compiled from trends described in the literature.[1][3]
Table 3: Example Drug Loading and Release Characteristics for FDL in Polymer Nanoparticles
| Parameter | Value Range | Notes | Reference |
|---|---|---|---|
| Encapsulation Efficiency (%) | 30 - 70% | Highly dependent on the drug's hydrophobicity and the drug-to-polymer ratio. | [4] |
| Drug Loading Content (%) | 5 - 20% | Influenced by the nanoparticle composition and the initial drug concentration. | [4] |
| In Vitro Release Profile | Sustained release over 24-72 hours | Release kinetics are typically diffusion-controlled and can be modulated by nanoparticle crosslinking and environmental pH. |[4] |
Experimental Protocols
Protocol 1: Preparation of FDL-Containing Polyester Films
This protocol describes the preparation of thin polyester films containing FDL for use in enzymatic hydrolysis assays.
Materials:
-
Polyester (e.g., Poly(butylene adipate))
-
This compound (FDL)
-
Dichloromethane (DCM) or a suitable solvent for the polyester
-
Glass vials
-
Microplate (e.g., 96-well black, clear bottom)
-
Solvent evaporation system (e.g., vacuum oven or nitrogen stream)
Procedure:
-
Prepare a stock solution of the polyester in DCM (e.g., 10 mg/mL).
-
Prepare a stock solution of FDL in DCM (e.g., 1 mg/mL).
-
In a glass vial, mix the polyester solution and the FDL solution to achieve the desired final concentration of FDL in the polymer (e.g., 0.1% w/w).
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Dispense a fixed volume of the polymer/FDL solution into each well of the microplate (e.g., 100 µL).
-
Evaporate the solvent completely to form a thin film at the bottom of each well. This can be done by air-drying in a fume hood, followed by drying under vacuum.
Protocol 2: High-Throughput Enzymatic Hydrolysis Assay
This protocol details a microplate-based assay for monitoring polyester hydrolysis using FDL-containing films.[2][3]
Materials:
-
FDL-containing polyester films in a microplate (from Protocol 1)
-
Enzyme solution (e.g., lipase or cutinase in a suitable buffer)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Microplate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~520 nm)
-
Incubator
Procedure:
-
To each well containing the FDL-polyester film, add a specific volume of the enzyme solution (e.g., 200 µL). For negative controls, add buffer solution without the enzyme.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the desired temperature (e.g., 30°C or 50°C).
-
At regular time intervals, measure the fluorescence intensity in each well using the microplate reader.
-
Plot the fluorescence intensity against time to determine the rate of hydrolysis.
Protocol 3: Preparation of FDL-Loaded Polymer Nanoparticles
This protocol describes the preparation of FDL-loaded nanoparticles using the nanoprecipitation method.[4]
Materials:
-
Amphiphilic block copolymer (e.g., PEG-PLA)
-
This compound (FDL)
-
Acetone (B3395972) or Tetrahydrofuran (THF)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Dissolve the polymer and FDL in a water-miscible organic solvent like acetone or THF (e.g., 5 mg/mL polymer, 0.5 mg/mL FDL).
-
Vigorously stir deionized water.
-
Slowly add the polymer/FDL solution dropwise to the stirring water. The volume ratio of the organic to the aqueous phase should be optimized (e.g., 1:5).
-
The rapid solvent exchange will cause the hydrophobic polymer and FDL to self-assemble into nanoparticles.
-
Continue stirring for several hours to allow the organic solvent to evaporate.
-
To remove the unloaded FDL and remaining solvent, dialyze the nanoparticle suspension against a large volume of deionized water for 24-48 hours, with frequent water changes.
Protocol 4: In Vitro FDL Release Study
This protocol outlines a method to study the release of FDL from polymeric nanoparticles.
Materials:
-
FDL-loaded nanoparticle suspension (from Protocol 3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge tubes
-
Incubator shaker
-
Fluorometer or microplate reader
Procedure:
-
Place a known volume of the FDL-loaded nanoparticle suspension into multiple centrifuge tubes.
-
Add PBS to each tube to a final desired volume.
-
Incubate the tubes at 37°C with gentle shaking.
-
At predetermined time points, centrifuge a tube at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant and measure its fluorescence to determine the amount of released FDL.
-
The pellet can be resuspended in fresh PBS and returned to the incubator for subsequent time points.
-
Calculate the cumulative percentage of FDL released over time.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Analysis of Enzymatic Hydrolysis of Biodegradable Polyesters by Monitoring Cohydrolysis of a Polyester-Embedded Fluorogenic Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Monitoring Water Movement in Plants with Fluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) and its derivatives are powerful fluorescent tracers used to visualize and quantify water movement through a plant's vascular system, primarily the xylem. This technique provides valuable insights into plant hydraulics, nutrient transport, and the impact of environmental stressors or chemical treatments on water uptake and distribution. The principle relies on the detection of the highly fluorescent fluorescein molecule as it is carried along with the bulk flow of water. 5(6)-Carboxyfluorescein (B613776) diacetate (CFDA), a non-fluorescent and membrane-permeable precursor, is often used as it can be loaded into cells and is then cleaved by intracellular esterases to produce the fluorescent and membrane-impermeable 5(6)-carboxyfluorescein (CF), which is then transported. This document provides detailed protocols for applying these tracers and analyzing the results.
Key Concepts and Signaling Pathways
The movement of water and solutes through the xylem is a passive process driven by transpiration. Fluorescein, when introduced into the transpiration stream, follows this bulk flow, allowing for the visualization of the water-conducting pathways. When using CFDA, the molecule first needs to be taken up by the plant cells and enzymatically converted to its fluorescent form, carboxyfluorescein (CF). This process is essential for trapping the dye within the vascular system and preventing its leakage across cell membranes.
The pathway can be summarized as follows:
Figure 1. Conceptual pathway of CFDA uptake, conversion, and transport for monitoring water movement.
Experimental Protocols
Protocol 1: Xylem Transport Assay in Arabidopsis thaliana Seedlings
This protocol is adapted for observing xylem transport from the roots to the shoots in young seedlings.[1]
Materials:
-
Arabidopsis thaliana seedlings (7-10 days old) grown on ½ MS agar (B569324) plates
-
5(6)-carboxyfluorescein diacetate (CFDA) stock solution (e.g., 10 mg/mL in acetone)
-
Micro-pipette and tips
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Prepare a working solution of CFDA by diluting the stock solution in water to a final concentration of 10-50 µg/mL.
-
Carefully remove a seedling from the agar plate and place it on a microscope slide.
-
Apply a small droplet (1-2 µL) of the CFDA working solution to the root tip.
-
Incubate the seedling at room temperature for 15-60 minutes to allow for uptake and transport of the dye.
-
Mount the seedling in water on a microscope slide with a coverslip.
-
Observe the fluorescence in the root, hypocotyl, and cotyledons using a CLSM. Use an excitation wavelength of ~488 nm and an emission detection range of ~500-530 nm.
Protocol 2: Bulk Flow Assessment in Arabidopsis thaliana Hypocotyls
This method is designed to assess the bulk flow of molecules through the stem-like hypocotyl.[2][3][4]
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old)
-
Fluorescein solution (50 mM stock in 1:1 ethanol:water)[2][4]
-
Agar plates (0.8% agar)
-
Propidium (B1200493) iodide solution (5 µg/mL in water) for counterstaining cell walls[2]
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Prepare fluorescein-agar plates by adding the fluorescein stock solution to molten 0.8% agar to a final concentration of 50 µM.
-
Transfer seedlings from their growth medium to the fluorescein-agar plates, ensuring the roots are in contact with the agar.
-
Incubate the seedlings under a light source for 2.5 hours to facilitate uptake.[2]
-
After incubation, transfer the seedlings to a 5 µg/mL propidium iodide solution for 15 minutes for cell wall staining.[2]
-
Mount the seedlings in water on an imaging dish.
-
Image the hypocotyl using a CLSM. Use an excitation of 488 nm for fluorescein (emission 500-550 nm) and an excitation of 561 nm for propidium iodide (emission 600-650 nm).
Protocol 3: Monitoring Xylem Transport in Excised Stems (Lilium lancifolium)
This protocol is suitable for studying xylem transport in isolated stem segments.[5][6]
Materials:
-
Stem segments of Lilium lancifolium
-
5(6)-Carboxyfluorescein diacetate (CFDA) solution
-
Beakers or vials
-
Stereomicroscope or Confocal Microscope
Procedure:
-
Excise a segment of the plant stem of the desired length.
-
Place the basal end of the stem segment into a vial containing the CFDA solution. The most suitable method for labeling the xylem was found to be solution soaking for 24 hours.[5][6]
-
Incubate the stem segment for a set period (e.g., 1-24 hours) to allow the dye to be transported upwards.
-
After incubation, thin cross-sections of the stem can be made at various heights to observe the distribution of the fluorescence in the vascular bundles.
-
Visualize the fluorescence using a suitable microscope.
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
| Parameter | Plant Species | Fluorescent Tracer | Concentration | Incubation/Observation Time | Transport Velocity | Citation |
| Xylem Transport | Arabidopsis thaliana | CFDA | Not Specified | 15-60 min | Velocity can be measured | [1] |
| Bulk Flow | Arabidopsis thaliana | Fluorescein | 50 µM | 2.5 hours | Not specified | [2] |
| Xylem Transport | Lilium lancifolium | CFDA | Not Specified | 24 hours (soaking) | 0.3 cm/h | [5][6] |
| Phloem-Xylem Water Transfer | Eucalyptus saligna | Fluorescein | 0.1% (w/w) | Diel cycle | Farther in morning (447 ± 188 µm) vs. night (155 ± 42 µm) | [7] |
Experimental Workflow and Logic Diagrams
General Experimental Workflow
The general workflow for monitoring water movement in plants using fluorescein can be visualized as a series of sequential steps.
Figure 2. General experimental workflow for fluorescein-based water movement monitoring.
Troubleshooting and Considerations
A logical diagram can help in troubleshooting common issues encountered during these experiments.
Figure 3. Troubleshooting logic for fluorescein tracer experiments.
References
- 1. Monitoring Xylem Transport in Arabidopsis thaliana Seedlings Using Fluorescent Dyes | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescein Transport Assay to Assess Bulk Flow of Molecules Through the Hypocotyl in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescein Transport Assay to Assess Bulk Flow of Molecules Through the Hypocotyl in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescein Transport Assay to Assess Bulk Flow of Molecules Through the Hypocotyl in Arabidopsis thaliana [bio-protocol.org]
- 5. PHYTON | Monitoring Xylem Transport in the Stem of Lilium lancifolium Using Fluorescent Dye 5(6)-Carboxyfluorescein Diacetate [techscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Phloem as Capacitor: Radial Transfer of Water into Xylem of Tree Stems Occurs via Symplastic Transport in Ray Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Photobleaching of Fluorescein Dilaurate in Microscopy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of Fluorescein (B123965) dilaurate during microscopy experiments.
Troubleshooting Guides
This section addresses common issues encountered during fluorescence microscopy with Fluorescein dilaurate.
Problem: Rapid loss of fluorescent signal during image acquisition.
-
Possible Cause: Photobleaching due to excessive excitation light intensity or duration.[1][2] Fluorescein is notoriously susceptible to fading under illumination, a process accelerated by high-intensity light and the presence of reactive oxygen species (ROS).[1]
-
Solutions:
-
Reduce Excitation Light Intensity: This is the most direct method to decrease photobleaching.[3] Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be employed to incrementally reduce excitation light.[2][4]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear signal.[2]
-
Optimize Imaging Parameters: For confocal microscopy, increasing the scan speed can reduce the dwell time of the laser on any single point. For time-lapse experiments, increase the interval between image acquisitions to minimize total light exposure.[3]
-
Problem: Significant photobleaching despite using an antifade reagent.
-
Possible Cause: Suboptimal performance or incompatibility of the antifade reagent.
-
Solutions:
-
Verify Reagent Preparation and pH: For homemade antifade reagents like p-phenylenediamine (B122844) (PPD), ensure the correct concentration and that the mounting medium has a slightly alkaline pH (around 8.0-9.0), which is critical for its antifade activity.[3][5]
-
Consider a Different Antifade Reagent: The effectiveness of antifade agents varies. If one is not providing sufficient protection, try another. p-Phenylenediamine (PPD) and n-propyl gallate (NPG) are highly effective for fixed cells.[6][7] For live-cell imaging, reagents like Trolox are recommended due to lower toxicity.[8]
-
Re-evaluate Illumination Settings: The use of an antifade reagent complements, but does not replace, the need to minimize light exposure.[3]
-
Problem: Weak initial signal that quickly fades.
-
Possible Cause: Initial quenching of fluorescence by the antifade reagent.
-
Solutions:
-
Switch Antifade Reagent: Some antifade reagents, particularly those containing PPD, can reduce the initial fluorescence intensity.[3][5] Consider switching to an NPG or 1,4-diazabicyclo[6][6][6]octane (DABCO)-based formulation, which often exhibit less initial quenching.[3][9]
-
Consider a More Photostable Fluorophore: If experimentally feasible, switching to a more photostable dye, such as those in the Alexa Fluor or DyLight series, can provide a brighter and more stable signal.[10]
-
Problem: Signs of cellular stress or altered behavior during live-cell imaging.
-
Possible Cause: Phototoxicity, which is cellular damage caused by the excitation light and the subsequent generation of reactive oxygen species.[2][11]
-
Solutions:
-
Implement Photobleaching Reduction Strategies: The methods used to reduce photobleaching, such as minimizing light intensity and exposure time, will also decrease phototoxicity.[1]
-
Use Live-Cell Specific Antifade Reagents: Employ antifade reagents specifically designed for live-cell imaging, such as Trolox, to mitigate oxidative stress without harming the cells.[8]
-
Assess Cell Health: Monitor cellular morphology and function throughout the experiment. Signs of phototoxicity include membrane blebbing, vacuole formation, and apoptosis.[2] Consider performing control experiments to assess the impact of imaging parameters on cell viability.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] When a fluorophore like fluorescein absorbs light, it enters a short-lived excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived, reactive triplet state. In this triplet state, the fluorophore is more likely to react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye, leading to a loss of fluorescence.[1][11]
Q2: How do antifade reagents work?
A2: Antifade reagents are chemical compounds that reduce photobleaching, primarily by scavenging reactive oxygen species (ROS).[7][14] These reagents, which are often antioxidants, neutralize the damaging molecules produced during fluorescence excitation, thereby extending the fluorescent lifetime of the probe.[1]
Q3: What are common antifade agents for fluorescein?
A3: Common antifade agents include:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may cause some initial quenching of the fluorescent signal.[5][6]
-
n-Propyl gallate (NPG): A widely used and effective antifade agent that is less toxic than PPD.[7][15]
-
1,4-diazabicyclo[6][6][6]octane (DABCO): A less effective but also less toxic option compared to PPD.[5][7]
-
Commercial Reagents: Popular commercial antifade mounting media include the VECTASHIELD® and ProLong™ product lines.[16][17]
Q4: Can I use antifade reagents for live-cell imaging of this compound?
A4: Yes, but it is crucial to use antifade reagents specifically designed for live-cell imaging to avoid cytotoxicity.[1] Many antifade reagents for fixed samples are toxic to live cells. Trolox, a vitamin E derivative, is a cell-permeable antioxidant that can be added to the imaging medium to reduce photobleaching and phototoxicity in live cells.[8] Commercial reagents such as ProLong™ Live Antifade Reagent are also available for this purpose.[16]
Quantitative Data: Comparison of Antifade Reagents
The effectiveness of various antifade reagents in reducing the photobleaching of fluorescein is summarized below.
| Antifade Reagent | Base | Relative Photostability (Half-life in seconds) | Notes |
| 90% Glycerol (B35011) in PBS (pH 8.5) | Glycerol | 9 | Control, rapid fading.[18] |
| Vectashield® | Proprietary | 96 | Significantly improves photostability.[18] |
| p-Phenylenediamine (PPD) | Glycerol | High | Very effective, but can cause initial quenching and is toxic.[5][6] |
| n-Propyl gallate (NPG) | Glycerol | High | Reduces fading by a factor of 10; less toxic than PPD.[15] |
| 1,4-diazabicyclo[6][6][6]octane (DABCO) | Glycerol | Moderate | Less effective than PPD but also less toxic.[5] |
| ProLong™ Gold | Proprietary | High | Reported to have low initial quenching.[16] |
Key Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells
This protocol is for a widely used and less toxic alternative to PPD-based antifade reagents.[3]
Materials:
-
n-propyl gallate (NPG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 10% (w/v) stock solution of NPG in DMSO.
-
In a tube, combine 9 parts glycerol with 1 part 10X PBS and mix thoroughly.
-
While stirring, slowly add 0.1 parts of the 10% NPG stock solution to the glycerol/PBS mixture.
-
Aliquot into light-proof tubes and store at -20°C.
Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium for Fixed Cells
PPD is a highly effective antifade agent, but it is toxic and light-sensitive. Handle with appropriate personal protective equipment in a fume hood.[3]
Materials:
-
p-phenylenediamine (PPD)
-
Glycerol
-
1X PBS
-
Carbonate-Bicarbonate buffer (pH ~9.2)
Procedure:
-
Wrap a glass vial in aluminum foil to protect it from light.
-
Add 9 mL of glycerol and 1 mL of 1X PBS to the vial and begin stirring.
-
Carefully weigh 10 mg of PPD and add it to the glycerol/PBS mixture.
-
Stir until the PPD is completely dissolved. The solution should be colorless or pale yellow. A dark color indicates oxidation, and the solution should be discarded.
-
Adjust the pH of the solution to 8.5-9.0 using the Carbonate-Bicarbonate buffer.
-
Aliquot into light-proof tubes and store at -20°C.
Protocol 3: Using a Live-Cell Antifade Reagent (Trolox)
This protocol outlines the use of Trolox to reduce photobleaching and phototoxicity in live-cell imaging.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Live-cell imaging medium
Procedure:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
On the day of the experiment, dilute the Trolox stock solution into the live-cell imaging medium to the desired final concentration (typically in the range of 100-500 µM).
-
Replace the culture medium of the cells with the Trolox-containing imaging medium.
-
Incubate the cells for a short period (e.g., 15-30 minutes) before imaging to allow for cellular uptake.
-
Proceed with live-cell imaging, ensuring to maintain other photobleaching reduction strategies.
Visualizations
Caption: The photobleaching pathway of fluorescein and the action of antifade reagents.
Caption: A troubleshooting workflow for addressing this compound photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. abacusdx.com [abacusdx.com]
- 18. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescein Dilaurate (FDL) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Fluorescein (B123965) dilaurate (FDL) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Fluorescein dilaurate (FDL) assay?
The this compound (FDL) assay is a fluorometric method used to measure the activity of intracellular esterases. FDL, a non-fluorescent substrate, can passively diffuse across the cell membrane. Inside the cell, esterases cleave the laurate groups from the FDL molecule, releasing the highly fluorescent compound fluorescein.[1][2][3] The intensity of the fluorescence is directly proportional to the esterase activity within the cell population. The peak excitation and emission wavelengths for fluorescein are approximately 495 nm and 520 nm, respectively.[4]
Q2: What are the common applications of the FDL assay?
The FDL assay is versatile and has several applications, including:
-
Measuring cellular esterase activity: It provides a quantitative measure of the overall esterase activity in a cell population.[1]
-
Assessing cell viability and cytotoxicity: Since esterase activity is indicative of metabolic health, the FDL assay can be used to determine the viability of cells.[5][6]
-
Multidrug Resistance (MDR) studies: FDL is a substrate for certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP1).[7][8] In cells overexpressing these transporters, FDL is actively extruded from the cell, leading to a decrease in intracellular fluorescence. This principle is used to screen for MDR activity and to test the efficacy of MDR inhibitors.[7]
-
Pancreatic function testing: A modified version of this assay, the pancreolauryl test, uses FDL to diagnose exocrine pancreatic insufficiency by measuring fluorescein levels in urine or serum after oral administration.[2][9]
Q3: What are the critical factors affecting the signal-to-noise ratio in FDL assays?
A high signal-to-noise ratio is crucial for obtaining reliable and reproducible data. The key factors influencing this ratio are:
-
Substrate Concentration: Using an optimal concentration of FDL is essential. Too low a concentration will result in a weak signal, while excessive concentrations can lead to high background fluorescence.
-
Cell Density: The number of cells per well should be optimized to ensure the signal is within the linear range of the detection instrument.
-
Incubation Time and Temperature: These parameters affect the rate of enzymatic reaction and substrate transport across the cell membrane.[10]
-
Background Fluorescence: This can originate from the assay medium (especially those containing phenol (B47542) red), the cells themselves (autofluorescence), and the microplate material.[11][12]
-
Photobleaching: Fluorescein is susceptible to photobleaching, which is the light-induced degradation of the fluorophore, leading to a weaker signal.[13]
Troubleshooting Guide
This guide addresses common issues encountered during FDL assays and provides systematic solutions to improve your results.
Problem 1: High Background Fluorescence
High background can mask the specific signal from your samples, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence from Media | Use phenol red-free media during the assay, as phenol red is a known source of fluorescence.[11] |
| Cellular Autofluorescence | Measure the fluorescence of unstained cells (cells without FDL) to determine the level of autofluorescence. If high, consider using a fluorescent probe with a longer excitation/emission wavelength. |
| Non-specific Binding of FDL | Wash cells with phosphate-buffered saline (PBS) after FDL incubation to remove any unbound substrate. |
| Microplate Material | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
| Contaminated Reagents | Ensure all buffers and media are freshly prepared and filtered to remove any fluorescent contaminants. |
Experimental Protocol: Measuring Autofluorescence
-
Seed cells in a 96-well plate at the desired density.
-
On the day of the assay, prepare a set of wells with cells and a set of wells with media only (no cells).
-
Add the assay buffer (without FDL) to the wells containing cells.
-
Read the fluorescence at the same excitation and emission wavelengths used for the FDL assay.
-
Subtract the average fluorescence of the "media only" wells from the "cells only" wells to determine the cellular autofluorescence.
Problem 2: Weak or No Signal
A weak or absent signal can be due to various factors related to the cells, reagents, or experimental setup.
Possible Causes & Solutions:
| Cause | Solution |
| Low Esterase Activity | Ensure cells are healthy and metabolically active. Include a positive control with known high esterase activity. |
| Suboptimal FDL Concentration | Perform a titration experiment to determine the optimal FDL concentration for your cell type. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient substrate conversion. A time-course experiment can help determine the optimal duration. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set correctly for fluorescein (Ex/Em: ~495 nm/~520 nm).[4] Ensure the gain setting on the plate reader is optimized. |
| Photobleaching | Minimize the exposure of the samples to the excitation light. Use antifade reagents if performing microscopy.[13] |
Experimental Protocol: FDL Concentration Titration
-
Seed cells at a constant density in a 96-well plate.
-
Prepare a serial dilution of the FDL stock solution.
-
Add the different concentrations of FDL to the cells.
-
Incubate for a fixed period (e.g., 30 minutes).
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity against the FDL concentration to identify the concentration that gives the optimal signal without causing high background.
Problem 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency. |
| Pipetting Errors | Calibrate and use your pipettes correctly. Be consistent with your pipetting technique. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS or media to create a humidified barrier. |
| Incomplete Washing | Ensure thorough but gentle washing to remove all unbound FDL without detaching the cells. |
Visualizing Experimental Workflows and Pathways
FDL Assay Workflow
A generalized workflow for performing a this compound (FDL) assay.
Mechanism of FDL in Multidrug Resistance (MDR) Assay
Comparison of FDL processing in drug-sensitive versus multidrug-resistant cells.
Troubleshooting Logic for Low Signal-to-Noise Ratio
A decision-making workflow for troubleshooting a low signal-to-noise ratio.
References
- 1. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7308-90-9 [smolecule.com]
- 3. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance Assay Kit (Fluorometric MDR Assay) MDR Assay [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. This compound serum test: a rapid tubeless pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 11. benchchem.com [benchchem.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low fluorescence signal with Fluorescein dilaurate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals in experiments involving Fluorescein (B123965) dilaurate (FDL).
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein dilaurate (FDL) and how does it become fluorescent?
This compound is a non-fluorescent derivative of fluorescein. It is a lipophilic molecule that can be used as a substrate for certain enzymes like lipases and esterases. The fluorescence is generated through a two-step enzymatic hydrolysis process. Intracellular esterases cleave the two laurate chains from the FDL molecule, releasing the highly fluorescent compound, fluorescein. This process is dependent on enzymatic activity, which is often used as an indicator of cell viability or specific enzyme activity.[1]
Q2: What are the optimal excitation and emission wavelengths for the fluorescein signal generated from FDL?
Once hydrolyzed, the resulting fluorescein has an absorption (excitation) maximum at approximately 494 nm and an emission maximum of about 512 nm in water.[2] It is crucial to ensure that the filters and light sources in your fluorescence microscope or plate reader are aligned with these spectral properties.
Q3: How should this compound be stored?
For optimal stability, FDL should be stored at -20°C, protected from light and moisture. If the compound is in solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the product and reduce its efficacy.[3][4]
Q4: What are the primary causes of a weak or absent fluorescence signal when using FDL?
A low or non-existent signal can be attributed to several factors, including:
-
Suboptimal pH: The fluorescence of fluorescein is highly pH-dependent.[2][4]
-
Photobleaching: Overexposure of the sample to excitation light can irreversibly destroy the fluorophore.[4]
-
Low Substrate Concentration: The concentration of FDL may not be optimal for the experimental conditions.
-
Inefficient Hydrolysis: This could be due to low enzyme activity in the sample or the presence of inhibitors.
-
Fluorescence Quenching: Components in the assay buffer or cell culture medium can quench the fluorescence signal.[5][6]
-
Improper Instrument Settings: Incorrect excitation/emission filters, low light source intensity, or suboptimal detector settings can lead to poor signal detection.
Troubleshooting Guides for Low Fluorescence Signal
Here are detailed troubleshooting guides for common issues encountered during experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
This is one of the most common problems. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a weak or absent FDL signal.
Detailed Steps:
-
Verify Instrument Settings: Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for fluorescein (~494 nm and ~512 nm, respectively).
-
Check FDL Storage and Handling: Confirm that your FDL stock has been stored properly at -20°C and protected from light. Avoid multiple freeze-thaw cycles.
-
Optimize FDL Concentration: The optimal concentration can vary between cell types and experimental conditions. Perform a concentration titration to find the ideal working concentration.
-
Evaluate Buffer pH: The fluorescence of fluorescein is highly pH-dependent, with optimal fluorescence in a slightly basic environment (pH 7.4-8.0).[4] Acidic conditions will significantly decrease the signal.
-
Minimize Photobleaching: Reduce the intensity and duration of light exposure. Use neutral density filters and anti-fade reagents if applicable.[4]
-
Assess Enzyme Activity: If you are measuring the activity of a specific enzyme, ensure the enzyme is active. Use a positive control to confirm.
-
Consider Cell Health: In cell-based assays, ensure the cells are viable and metabolically active, as the conversion of FDL to fluorescein depends on cellular esterase activity.
-
Test for Fluorescence Quenching: Components in your cell culture media or buffer can quench the fluorescence. Try diluting the medium or using a different buffer system to see if the signal improves.[5][6]
Issue 2: High Background Fluorescence
High background can mask the specific signal from your sample.
Troubleshooting Steps:
-
Check for Autofluorescence: Image an unstained sample under the same conditions. If you observe fluorescence, it is likely autofluorescence from your cells or the medium.
-
Solution: Use a phenol (B47542) red-free medium, as phenol red is fluorescent.
-
-
Evaluate Non-Enzymatic Hydrolysis: FDL can be hydrolyzed in the absence of live cells, especially in certain buffers or media components like tryptone, peptone, and yeast extract.[5][6][7]
-
Optimize Washing Steps: Ensure that any unbound FDL is thoroughly washed away before imaging. Increase the number and duration of wash steps.
Experimental Protocols
General Protocol for Measuring Intracellular Esterase Activity
This protocol provides a general workflow for using FDL to assess cell viability or general esterase activity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an FDL-based assay.
Methodology:
-
Cell Preparation: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
FDL Solution Preparation: Prepare a working solution of FDL in a suitable buffer (e.g., PBS or HBSS) at the desired concentration. It is recommended to perform a titration to determine the optimal concentration.
-
Cell Treatment: If applicable, treat the cells with your test compounds for the desired period.
-
FDL Incubation: Remove the culture medium and add the FDL working solution to the cells. Incubate for a specific period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells with buffer to remove any extracellular FDL.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope with the appropriate filter set (Excitation ~494 nm, Emission ~512 nm).
Signaling Pathway
The "signaling pathway" for FDL is a direct enzymatic reaction rather than a complex biological pathway.
FDL Hydrolysis and Fluorescence Generation
Caption: Enzymatic conversion of FDL to fluorescent fluorescein.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using FDL and fluorescein.
| Parameter | Value | Reference |
| Fluorescein Excitation Max | ~494 nm | [2] |
| Fluorescein Emission Max | ~512 nm | [2] |
| Fluorescein pKa | 6.4 | [2] |
| Optimal pH Range | 7.4 - 8.0 | [4] |
| Storage Temperature | -20°C | [3][4] |
| Typical FDL Concentration | Varies (titration recommended) | - |
| Typical Incubation Time | 30 - 60 minutes | - |
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Effect of pH on Fluorescein dilaurate fluorescence intensity.
This guide provides troubleshooting advice and frequently asked questions for researchers using Fluorescein (B123965) dilaurate (FDL) as a fluorogenic substrate, with a specific focus on the critical role of pH in assay performance.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein Dilaurate (FDL) and how does it work?
This compound (FDL) is a non-fluorescent molecule that serves as a substrate for various hydrolytic enzymes, such as esterases and lipases.[1][2][3] When these enzymes are active, they cleave the two laurate ester bonds of FDL, releasing the highly fluorescent molecule, fluorescein. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity in the sample. This assay is often used to measure overall microbial activity or for specific enzyme characterization.[1][2]
Q2: Why is pH a critical parameter in FDL assays?
The pH of the assay buffer is critical for two main reasons:
-
Enzyme Activity: The enzymes that hydrolyze FDL (lipases, esterases, proteases) exhibit optimal activity within a specific pH range, typically between pH 7 and 8.[4] Deviations from this optimal pH can lead to significantly reduced or even completely inhibited enzyme function, resulting in inaccurate measurements.
-
Fluorescein Fluorescence: The fluorescence of the product, fluorescein, is highly dependent on pH.[5][6][7] Fluorescein exists in several ionic forms, and its dianionic form, which predominates in basic conditions (pH > 8), is the most fluorescent.[7][8][9] As the pH becomes more acidic, fluorescence intensity decreases dramatically, becoming almost negligible below pH 5.[7][10]
Q3: What is the optimal pH for an FDL assay?
The optimal pH is a balance between maximizing enzyme activity and ensuring high fluorescence of the resulting fluorescein. For most applications, a slightly alkaline buffer with a pH between 7.4 and 8.0 is recommended.[4] Studies using the similar compound fluorescein diacetate (FDA) have found optimal hydrolysis at pH 7.6.[4][11] It is crucial to maintain a consistent and accurately buffered pH for reliable and reproducible results.
Q4: How does pH affect the excitation and emission wavelengths of fluorescein?
While the fluorescence intensity is highly pH-dependent, the emission wavelength of fluorescein is relatively stable.[7] The primary effect of changing pH is on the absorption spectrum. As pH decreases, the absorption peak shifts to shorter wavelengths.[7] However, for most applications, standard filter sets for fluorescein (Excitation: ~490 nm, Emission: ~515 nm) are appropriate, as these are optimized for the highly fluorescent dianion form.[3][6][8]
Quantitative Data Summary
The fluorescence of the assay product, fluorescein, is directly tied to its ionic state, which is governed by the solution's pH.
| pH Range | Predominant Fluorescein Form(s) | Relative Fluorescence Intensity | Key pKa Values |
| < 2.1 | Cationic | Very Low / Non-fluorescent[7] | pKa ~2.1 |
| 2.1 - 4.3 | Neutral | Very Low / Non-fluorescent[5][7] | pKa ~4.3 |
| 4.3 - 6.4 | Monoanion & Neutral | Low to Moderate[5][7] | pKa ~6.4 |
| 6.4 - 9.0 | Dianion & Monoanion | High to Maximum[5][7] | |
| > 9.0 | Dianion | Maximum and Stable[7] |
Table 1: Summary of pH effects on the ionic forms and fluorescence of fluorescein.
Experimental Protocols
General Protocol for FDL Hydrolysis Assay
This protocol provides a general workflow for measuring hydrolytic enzyme activity using FDL. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme, sample type, and instrumentation.
Materials:
-
Assay Buffer: 60 mM Sodium Phosphate Buffer, pH 7.6
-
FDL Stock Solution: 2 mM FDL dissolved in acetone (B3395972) or DMSO. Store in small aliquots at -20°C, protected from light.
-
Fluorescein Standard Solution: 5 mg/mL sodium salt of fluorescein in assay buffer for generating a standard curve.
-
Reaction Stop Solution: Chloroform/methanol (2:1 mixture) or acetone.[1][2]
-
Black 96-well microplate suitable for fluorescence measurements.
Procedure:
-
Prepare Standard Curve: Create a serial dilution of the fluorescein standard solution in the assay buffer. This will be used to convert relative fluorescence units (RFU) to the concentration of fluorescein produced.
-
Sample Preparation: Add your samples (e.g., cell lysates, purified enzyme, environmental samples) to the wells of the 96-well plate. Include appropriate controls.
-
Controls:
-
Negative Control (No Sample): Assay buffer only, to measure background from the buffer and FDL.
-
Blank (No FDL): Sample and assay buffer, to measure sample autofluorescence.
-
Positive Control: A known active enzyme sample.
-
-
Initiate Reaction: Prepare a working solution of FDL by diluting the stock solution in the assay buffer to the final desired concentration. Add the FDL working solution to all wells (except the "No FDL" blank) to start the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).[11] Protect the plate from light during incubation.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[2]
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader with excitation set to ~490 nm and emission to ~515 nm.
-
Data Analysis: Subtract the average RFU of the blank controls from all readings. Use the standard curve to calculate the amount of fluorescein produced in each sample.
Mandatory Visualizations
References
- 1. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Studies on fluorescein-VII The fluorescence of fluorescein as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Fluorescence in Lipase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in lipase (B570770) assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a high background signal in my negative control wells (no enzyme). What is the primary cause?
A high background signal in the absence of an enzyme often points to the spontaneous hydrolysis of the substrate, a common issue with fluorescent esters, particularly at an alkaline pH.[1] Another significant cause can be the presence of fluorescent impurities in the substrate solution or other assay components.
Troubleshooting Steps:
-
Substrate Autohydrolysis Check:
-
Set up a control experiment containing all reaction components except the lipase.[1]
-
Incubate this control under the same conditions as your assay (e.g., pH, temperature, time).
-
If you observe a time-dependent increase in fluorescence, substrate autohydrolysis is likely occurring.
-
-
Optimize Buffer pH:
-
If autohydrolysis is confirmed, consider lowering the buffer pH. Many lipases are active over a range of pH values, and a slightly lower pH can often reduce spontaneous hydrolysis without significantly impacting enzyme activity.[1] For example, while some pancreatic lipases have optimal activity at pH 8.0, significant substrate autohydrolysis can be observed at pH values higher than 7.0.[1][2]
-
-
Check for Fluorescent Impurities:
-
Run a "buffer alone" control to check for intrinsic fluorescence from your buffer components.[3]
-
Similarly, check the fluorescence of your substrate stock solution diluted in the assay buffer.
-
If impurities are suspected in the substrate, consider purification methods such as recrystallization or chromatography, or purchase a higher purity grade substrate.
-
Q2: My fluorescence signal is decreasing over time, even in my positive control wells. What is happening?
This phenomenon is likely due to photobleaching, which is the photochemical destruction of a fluorophore upon repeated exposure to the excitation light source.[3]
Troubleshooting Steps:
-
Minimize Light Exposure: Reduce the sample's exposure to the excitation light by using the minimum necessary exposure time and excitation intensity.[3]
-
Use More Photostable Dyes: If photobleaching is persistent, consider switching to a more robust and photostable fluorogenic substrate.[3]
-
Incorporate Antifade Reagents: For microscopy-based assays, using a mounting medium containing antifade reagents can help reduce photobleaching.[3]
-
Create a Photobleaching Curve: To quantify the rate of photobleaching, you can measure the fluorescence intensity over time under constant illumination. This can be used to normalize your experimental data.[3]
Q3: I suspect my test compound is causing interference. How can I confirm this and mitigate its effects?
Test compounds can interfere with fluorescence-based assays through several mechanisms, including autofluorescence, quenching, and inner filter effects.[3][4]
Troubleshooting Workflow for Compound Interference:
Caption: Troubleshooting workflow for compound interference.
Detailed Steps:
-
Autofluorescence Check: Prepare a well with the assay buffer and the test compound at the same concentration used in your experiment. A significant signal indicates compound autofluorescence.[3]
-
Quenching Assay: Prepare a well with the assay buffer, the fluorescent product of the enzymatic reaction, and the test compound. A decrease in fluorescence compared to a control without the compound suggests quenching.[3]
-
Inner Filter Effect (IFE) Check: Measure the absorbance of your test compound at the excitation and emission wavelengths of your fluorophore. Significant absorbance can lead to a non-linear relationship between fluorescence and enzyme concentration. Mathematical corrections can be applied to the data to account for IFE.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background fluorescence in lipase assays?
Common sources include:
-
Substrate Autohydrolysis: The non-enzymatic breakdown of the fluorescent substrate.[1]
-
Autofluorescent Compounds: Intrinsic fluorescence from test compounds, buffers, or components of biological samples like NADH and flavins.[3][4]
-
Fluorescent Impurities: Contaminants in the substrate or other reagents.
-
Non-specific Binding: Non-specific binding of fluorescent substrates to proteins or other macromolecules in the sample.[5]
Q2: How does pH affect background fluorescence?
Higher pH, especially in the alkaline range (pH > 8.0), can significantly increase the rate of substrate autohydrolysis for many common fluorogenic lipase substrates like p-nitrophenyl esters.[1] It is crucial to determine an optimal pH that maintains good enzyme activity while minimizing spontaneous substrate breakdown.[1]
Q3: Which fluorogenic substrates are commonly used, and what are their characteristics?
4-Methylumbelliferyl (4-MU) esters, such as 4-methylumbelliferyl oleate (B1233923), are widely used. The hydrolysis of these substrates by lipase releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).[6] This assay is known for its high sensitivity.[6]
| Substrate | Reporter Molecule | Detection | Key Characteristics |
| 4-Methylumbelliferyl Oleate | 4-Methylumbelliferone (4-MU) | Fluorogenic | High sensitivity, direct fluorogenic readout.[6] |
| p-Nitrophenyl Palmitate (pNPP) | p-Nitrophenol | Colorimetric | Simpler to perform if a fluorometer is not available.[2][7] |
| Fluorescein Dibutyrate (FDB) | Fluorescein | Fluorogenic | Can be used in gel diffusion assays and is less susceptible to interference from turbid solutions.[8] |
| BODIPY-labeled Substrates | BODIPY-labeled fatty acid | Fluorogenic | Used in homogeneous, high-throughput kinetic assays.[9] |
Q4: How can I prepare my samples to minimize background fluorescence?
For biological samples such as cell lysates or tissue homogenates, autofluorescence can be a significant issue.[4]
-
Include a "sample background" control: For each sample, prepare a parallel well containing the sample but without the fluorescent substrate.[10] The signal from this well can be subtracted from the corresponding test well.
-
Dilute the sample: If the background from the sample is too high, diluting the sample may help, provided the lipase activity remains detectable.
-
Purification: Partial purification of the lipase can help remove autofluorescent molecules.
Experimental Protocols
Protocol 1: Fluorometric Lipase Activity Assay using 4-Methylumbelliferyl Oleate
This protocol is based on established methods for 4-methylumbelliferyl ester substrates.[6]
Materials:
-
4-Methylumbelliferyl oleate (substrate)
-
Lipase enzyme
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)
-
DMSO (for dissolving the substrate)
-
Triton X-100 or another suitable detergent
-
Fluorometer (plate reader or cuvette-based)
-
Black, clear-bottom 96-well microplates
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of 4-methylumbelliferyl oleate in DMSO.
-
Working Substrate Solution: Prepare a working solution by emulsifying the substrate stock solution in the assay buffer containing a detergent like Triton X-100. This should be prepared fresh.
-
-
Assay Setup:
-
Add your lipase samples (and positive/negative controls) to the wells of a black 96-well microplate.
-
For each sample, prepare a parallel "sample background" well containing the sample but with assay buffer instead of the working substrate solution.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the working substrate solution to all wells except the sample background wells.
-
Incubate the plate at the desired temperature (e.g., 37°C), protected from light.[10]
-
Measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[10]
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all readings to account for substrate autohydrolysis.
-
For each sample, subtract the reading from its corresponding "sample background" well.
-
Calculate the lipase activity based on a standard curve of 4-methylumbelliferone.
-
Protocol 2: Substrate Autohydrolysis Check
Procedure:
-
Prepare a reaction mixture containing the working substrate solution and assay buffer, but no enzyme.
-
Incubate this mixture under the same conditions as your main experiment (temperature, time).
-
Measure the fluorescence at regular intervals.
-
A significant, time-dependent increase in fluorescence indicates substrate instability under your assay conditions.
Visualizations
Caption: General troubleshooting workflow for high background fluorescence.
Caption: Mechanism of a fluorescence-based lipase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
How to prevent Fluorescein dilaurate precipitation in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescein Dilaurate (FDL). The information provided herein is intended to help prevent the precipitation of FDL in aqueous solutions during experimental procedures.
Troubleshooting Guide: Preventing FDL Precipitation
Issue: this compound precipitates out of my aqueous solution, leading to inaccurate results and loss of valuable reagents.
Root Cause Analysis:
This compound is a hydrophobic molecule, meaning it has poor solubility in water-based (aqueous) solutions. When the concentration of FDL exceeds its solubility limit in an aqueous environment, it will aggregate and form a solid precipitate. This is a common issue when diluting a concentrated FDL stock solution (typically in an organic solvent like DMSO) into an aqueous buffer or cell culture medium.
Immediate Corrective Actions:
The most effective method to prevent FDL precipitation is to use a combination of a co-solvent and a surfactant. The co-solvent, typically Dimethyl Sulfoxide (DMSO), helps to initially dissolve the FDL at a high concentration. The surfactant, such as Pluronic® F-127, forms microscopic structures called micelles in the aqueous solution that encapsulate the hydrophobic FDL molecules, keeping them dispersed and preventing aggregation.
Experimental Protocol: Preparation of a Stable Aqueous FDL Solution
This protocol is adapted for preparing a working solution of FDL for cell-based assays, a common application where precipitation is problematic.
Materials:
-
This compound (FDL) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Aqueous buffer or cell culture medium (e.g., PBS, HBSS, DMEM)
Step-by-Step Procedure:
-
Prepare FDL Stock Solution (1-5 mM in DMSO):
-
Weigh out the appropriate amount of FDL powder.
-
Dissolve the FDL powder in anhydrous DMSO to achieve a final concentration between 1 and 5 mM.
-
Ensure the FDL is completely dissolved. Gentle vortexing may be required.
-
Note: DMSO is hygroscopic; use a fresh, anhydrous grade and keep the container tightly sealed.
-
-
Prepare Pluronic® F-127 Stock Solution (20% w/v in DMSO):
-
Weigh 2 g of Pluronic® F-127 and dissolve it in 10 mL of anhydrous DMSO.
-
Heating at approximately 40-50°C for about 20-30 minutes may be necessary to fully dissolve the Pluronic® F-127.[1][2]
-
Store the Pluronic® F-127 stock solution at room temperature. Do not refrigerate or freeze, as this can cause the surfactant to come out of solution.[1][3][4] If crystallization occurs, gently warm the solution to redissolve it.[2]
-
-
Prepare the FDL/Pluronic® F-127 Mixture:
-
Prepare the Final Aqueous Working Solution:
Data Presentation: Recommended Concentrations
| Solution Component | Stock Concentration | Final Working Concentration | Solvent/Vehicle |
| This compound (FDL) | 1 - 5 mM | 1 - 10 µM | Anhydrous DMSO |
| Pluronic® F-127 | 10% (w/v) in H₂O or 20% (w/v) in DMSO | < 0.1% (v/v) | H₂O or Anhydrous DMSO |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my buffer?
A1: this compound is a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule. Aqueous buffers are polar environments. When you introduce the non-polar FDL into a polar buffer, it is energetically unfavorable for the FDL molecules to be surrounded by water molecules. As a result, the FDL molecules clump together (aggregate) and form a solid precipitate to minimize their contact with water.
Q2: What is Pluronic® F-127 and how does it prevent precipitation?
A2: Pluronic® F-127 is a non-ionic surfactant.[1][3] Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails face inward, creating a non-polar core, while the hydrophilic heads face outward, interacting with the water. The hydrophobic FDL molecules are sequestered within the non-polar core of these micelles, effectively shielding them from the aqueous environment and keeping them stably dispersed in the solution.
Q3: Can I use a different surfactant?
A3: Yes, other non-ionic surfactants with similar properties, such as other Poloxamers (e.g., Poloxamer 407), may also be effective.[6] However, it is crucial to ensure that the chosen surfactant is compatible with your experimental system (e.g., non-toxic to cells at the working concentration) and to determine its optimal concentration for solubilizing FDL.
Q4: I don't have Pluronic® F-127. Are there any other options?
A4: While Pluronic® F-127 is a well-documented and effective choice, other strategies for solubilizing hydrophobic compounds in aqueous media include:
-
Co-solvents: Using a higher percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in your final solution. However, this may not be suitable for many biological experiments, especially with live cells, as high concentrations of organic solvents can be toxic.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like FDL, increasing their aqueous solubility.
Q5: Will the use of DMSO and Pluronic® F-127 affect my experiment?
A5: At the recommended final concentrations (typically <0.1% for both DMSO and Pluronic® F-127), these substances are generally considered to have minimal impact on most cell-based assays. However, it is always best practice to include appropriate controls in your experiments. This includes a vehicle control (buffer with the same final concentration of DMSO and Pluronic® F-127 but without FDL) to account for any potential effects of the solubilizing agents themselves.
Visualizing the Solution: Diagrams
Caption: Workflow for preparing a stable aqueous solution of FDL.
Caption: Micellar solubilization of a hydrophobic FDL molecule.
References
- 1. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the correct filter set for Fluorescein dilaurate imaging.
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This guide provides researchers, scientists, and drug development professionals with essential information for choosing the correct filter set for Fluorescein (B123965) dilaurate (FDL) imaging, alongside troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Fluorescein dilaurate (FDL)?
This compound is a fluorogenic substrate that becomes fluorescent after being cleaved by esterases. The resulting fluorescein molecule has an excitation maximum of approximately 490 nm and an emission maximum of around 514 nm.[1][2][3] Therefore, a filter set designed for blue excitation and green emission is required.
Q2: How do I choose the correct filter set for FDL imaging?
A standard fluorescein isothiocyanate (FITC) filter set is optimal for FDL imaging.[4][5][6] These sets are specifically designed to match the spectral properties of fluorescein and its derivatives. The filter set consists of three key components:
-
Excitation Filter: This filter isolates the blue light (typically 467-498 nm) from the microscope's light source needed to excite the FDL.[5][6]
-
Dichroic Mirror (Beamsplitter): This component reflects the blue excitation light towards your sample and, critically, transmits the longer-wavelength green light emitted from the sample to the detector. The cut-on wavelength is typically around 506 nm.[5][6]
-
Emission (Barrier) Filter: This filter is placed in the imaging path to block any stray excitation light and only allows the green emitted light (typically 513-556 nm) to reach the detector, ensuring a high signal-to-noise ratio.[5][6]
Q3: Can I use a Green Fluorescent Protein (GFP) filter set for FDL imaging?
Yes, in many cases, a standard GFP filter set can be used for FDL imaging as the spectral characteristics are very similar.[7][8][9] However, it's crucial to check the specific bandwidths of your GFP filter set. A typical GFP set has an excitation range around 457-487 nm and an emission range of 502-538 nm.[9] While this provides good overlap, a dedicated FITC filter set is often better optimized for the specific peaks of fluorescein, potentially yielding brighter images.[5][6]
Data Presentation
For clarity, the table below summarizes the typical wavelength specifications for a standard FITC filter set suitable for FDL imaging.
| Filter Component | Wavelength Range (nm) | Purpose |
| Excitation Filter | 467 - 498 | Passes blue light to excite the sample |
| Dichroic Mirror | 506 (Cut-On) | Reflects excitation light, transmits emission light |
| Emission Filter | 513 - 556 | Passes green emitted light to the detector |
Data sourced from multiple optics manufacturers.[5][6]
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
If you are observing a dim or non-existent signal, several factors could be the cause.[10][11][12] Follow these steps to diagnose the issue:
-
Verify Filter Set: Ensure you are using the correct FITC or a compatible GFP filter set.[11] An incorrect filter cube will not effectively excite the FDL or transmit its emission.
-
Check Light Source: Confirm that the microscope's lamp is on, aligned, and has not exceeded its lifespan.[11][13] Lamp intensity decreases over time.
-
Increase Exposure/Gain: The detector settings may be too low.[11] Try increasing the exposure time or the camera gain to enhance signal detection.
-
Sample Preparation:
-
FDL Concentration: The concentration of FDL may be too low for detection. Consider performing a titration to find the optimal concentration.[11]
-
Cell Health: Ensure your cells are healthy and viable, as enzymatic activity required to cleave FDL may be compromised in unhealthy cells.
-
Photobleaching: Minimize the sample's exposure to the excitation light to prevent the fluorescent signal from fading.[11][13] Use an anti-fade mounting medium if possible.[11]
-
Problem: High Background Signal
A high background can obscure your specific signal, making data interpretation difficult.[10][14][15]
-
Check for Autofluorescence: Image an unstained control sample (cells only, without FDL).[10][16] If you observe a signal, your cells or medium may have natural fluorescence (autofluorescence). This is often more pronounced in the blue and green channels.[10]
-
Reduce FDL Concentration: Excess FDL that is not taken up by cells or is non-specifically bound can contribute to background noise.[12] Ensure adequate washing steps are performed after incubation.
-
Optimize Washing Steps: Insufficient washing can leave residual FDL in the well, increasing background fluorescence.[14]
-
Filter Set Bleed-through: While less common with high-quality hard-coated filters, poor-quality filters can allow some excitation light to "bleed through" to the detector.[5] Ensure your filter set has deep blocking capabilities (high Optical Density).[5]
Experimental Protocols & Visualizations
General Protocol for FDL Imaging
-
Cell Seeding: Plate cells in a multi-well plate or on coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as ethanol.[1][2][3] Prepare a working solution by diluting the stock in a suitable buffer or cell culture medium.
-
FDL Incubation: Remove the culture medium from the cells and add the FDL working solution. Incubate for a time determined by your specific cell type and experimental goals.
-
Washing: Aspirate the FDL solution and wash the cells multiple times with a phosphate-buffered saline (PBS) or a similar physiological buffer to remove extracellular FDL.
-
Imaging: Mount the sample on the fluorescence microscope. Using a standard FITC filter set, illuminate the sample with blue light and capture the resulting green fluorescence.
Visual Workflow for FDL Imaging
Caption: Light path for this compound (FDL) imaging.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for FDL imaging experiments.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound - CAS-Number 7308-90-9 - Order from Chemodex [chemodex.com]
- 3. This compound fluorescence, = 97.0 HPCE 7308-90-9 [sigmaaldrich.com]
- 4. FITC Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 5. edmundoptics.eu [edmundoptics.eu]
- 6. edmundoptics.com [edmundoptics.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. GFP Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 9. edmundoptics.com [edmundoptics.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
Impact of enzyme concentration on Fluorescein dilaurate hydrolysis rate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing fluorescein (B123965) dilaurate (FDL) hydrolysis assays to measure enzyme activity, particularly lipase (B570770) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the fluorescein dilaurate (FDL) hydrolysis assay?
The FDL hydrolysis assay is a fluorometric method used to measure the activity of hydrolytic enzymes, most notably lipases. This compound is a non-fluorescent molecule. In the presence of an active enzyme, FDL is hydrolyzed, breaking the ester bonds and releasing the highly fluorescent molecule, fluorescein. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The reaction can be monitored in real-time using a fluorometer.
Q2: How does enzyme concentration affect the rate of FDL hydrolysis?
Under optimal assay conditions where the substrate (FDL) is not a limiting factor, the initial rate of the hydrolysis reaction is directly proportional to the concentration of the enzyme. This linear relationship allows for the quantification of enzyme activity. Doubling the enzyme concentration should result in a doubling of the rate of fluorescein production. However, at very high enzyme concentrations, the substrate may become depleted quickly, leading to a non-linear reaction rate.
Q3: What are the optimal excitation and emission wavelengths for detecting the fluorescein product?
The optimal excitation wavelength for fluorescein is approximately 490 nm, and the optimal emission wavelength is around 520-526 nm. It is recommended to confirm the optimal wavelengths and settings for your specific fluorescence plate reader or fluorometer.
Q4: Why am I observing high background fluorescence in my "no-enzyme" control wells?
High background fluorescence can be caused by several factors:
-
Spontaneous Substrate Hydrolysis: Fluorescein-based esters can undergo spontaneous hydrolysis, especially at alkaline pH. It is crucial to prepare fresh substrate solutions and run a "substrate only" control to measure the rate of non-enzymatic hydrolysis.
-
Autofluorescence: The assay buffer, microplate, or components in your sample may exhibit intrinsic fluorescence. Test the fluorescence of the assay buffer and an empty well to identify the source.
-
Contaminated Reagents: Ensure all buffers and reagents are free from microbial contamination, as some microorganisms can produce enzymes that hydrolyze FDL.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low signal (low fluorescence) | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Run a positive control with a known active enzyme to verify the assay setup. - Avoid repeated freeze-thaw cycles of the enzyme stock. - Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Instrument Settings: The fluorescence plate reader settings may not be optimal. | - Verify that the excitation and emission wavelengths are correct for fluorescein (~490 nm and ~520 nm, respectively). - Optimize the gain setting on the reader to enhance signal detection without saturating the detector. | |
| Suboptimal Assay Conditions: Lipase activity is highly dependent on pH and temperature. | - Consult literature for the optimal pH and temperature for your specific enzyme. - Ensure the assay buffer is at the correct pH and the reaction is incubated at the optimal temperature. | |
| Substrate Concentration Too Low: If the substrate concentration is significantly below the Michaelis constant (Km), the reaction rate will be very low. | - Increase the concentration of the FDL substrate in the reaction. | |
| Non-linear reaction rate | Substrate Depletion: At high enzyme concentrations, the FDL substrate may be consumed rapidly, causing the reaction rate to slow down. | - Dilute the enzyme sample to ensure the reaction remains in the linear range over the measurement period. - Reduce the incubation time. |
| Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment. | - Perform a time-course experiment to determine the time frame during which the reaction is linear. - Add stabilizing agents, such as BSA, to the assay buffer if appropriate for your enzyme. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme or substrate. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to add to the wells to minimize pipetting variability. |
| Incomplete Mixing: Reagents are not uniformly mixed in the wells. | - Gently mix the plate after adding all reagents, for example, by using a plate shaker. Avoid introducing bubbles. | |
| Temperature Fluctuations: Inconsistent temperature across the microplate. | - Ensure the entire plate is equilibrated to the correct assay temperature before starting the reaction. |
Data Presentation
The following table provides example data demonstrating the linear relationship between lipase concentration and the rate of hydrolysis of a fluorogenic substrate. The rate is expressed in Relative Fluorescence Units (RFU) per minute.
| Lipase Concentration (ng/well) | Hydrolysis Rate (RFU/min) |
| 0 | 5 |
| 100 | 55 |
| 200 | 108 |
| 400 | 215 |
| 600 | 320 |
| 800 | 430 |
| 1000 | 545 |
Note: This data is illustrative and the absolute values will vary depending on the specific enzyme, substrate concentration, and assay conditions.
Experimental Protocols
Protocol: Measuring Lipase Activity using this compound
This protocol outlines the steps for a 96-well plate-based fluorometric assay.
Materials:
-
Purified lipase or sample containing lipase activity
-
This compound (FDL)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0, with appropriate cofactors if required)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).
-
FDL Substrate Stock Solution: Dissolve FDL in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light.
-
Working Substrate Solution: Dilute the FDL stock solution in the assay buffer to the desired final concentration. Note that some protocols suggest adding detergents like Triton X-100 to aid in substrate solubility.
-
Enzyme Dilutions: Prepare serial dilutions of your enzyme sample in cold assay buffer.
-
-
Assay Setup:
-
Add your diluted enzyme samples to the wells of the 96-well plate.
-
Include a "no-enzyme" control (blank) containing only the assay buffer.
-
Include a positive control with a known concentration of active lipase.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the working substrate solution to all wells to start the reaction.
-
Mix the contents of the wells thoroughly but gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence kinetically over a set period (e.g., every minute for 30-60 minutes) with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the "no-enzyme" control from all other readings.
-
Plot the background-subtracted fluorescence versus time for each enzyme concentration.
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Plot the reaction rate (V₀) against the enzyme concentration to demonstrate the relationship.
-
Visualizations
Caption: Workflow for FDL Hydrolysis Assay.
Stability of Fluorescein dilaurate under prolonged light exposure.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Fluorescein (B123965) dilaurate under prolonged light exposure. It is intended for researchers, scientists, and drug development professionals utilizing this fluorogenic substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is Fluorescein dilaurate to light exposure?
A1: this compound itself is a non-fluorescent molecule. The fluorescent molecule, fluorescein, is produced upon enzymatic cleavage by esterases or lipases.[1] Therefore, the primary concern for photostability relates to the fluorescent product, fluorescein, which is known to be susceptible to photobleaching (light-induced signal loss).[2][3] It is crucial to protect samples from light, especially after the enzymatic reaction has been initiated, to prevent degradation of the fluorescent signal.[4]
Q2: What is photobleaching and how does it affect my results?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, fluorescein, upon exposure to light.[5] This process leads to a decrease in fluorescence intensity over time, which can result in underestimation of enzyme activity or inaccurate quantification.[2]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored at -20°C, protected from light and moisture.[4] Stock solutions should also be stored at -20°C or -80°C and protected from light.[6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can the photostability of the generated fluorescein be influenced by the experimental conditions?
A4: Yes, the photostability of fluorescein can be affected by several factors, including the pH of the solution, the presence of oxygen, and the concentration of the dye.[5] The rate of photodegradation can be influenced by the composition of the assay buffer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to light exposure.
Problem 1: Weak or no fluorescent signal.
| Possible Cause | Suggestion |
| Degradation of this compound stock | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions if degradation is suspected. |
| Photobleaching of generated fluorescein | Minimize the exposure of your samples to light, especially after the addition of the enzyme. Use a plate reader with an automated shutter or take endpoint readings instead of continuous measurements. |
| Incorrect filter settings on the plate reader | Verify that the excitation and emission wavelengths are set correctly for fluorescein (typically ~490 nm excitation and ~514 nm emission).[4] |
| Low enzyme activity | Confirm the activity of your lipase (B570770)/esterase with a positive control. Ensure optimal assay conditions (pH, temperature). |
Problem 2: High background fluorescence.
| Possible Cause | Suggestion |
| Autofluorescence of sample components or plates | Run a "no enzyme" control to measure the background fluorescence of the substrate and buffer. Use black microplates with clear bottoms for fluorescence assays to reduce background. |
| Spontaneous hydrolysis of this compound | Prepare fresh substrate solutions for each experiment. Incubate a "no enzyme" control to assess the rate of non-enzymatic hydrolysis. |
| Contamination of reagents | Use high-purity solvents and reagents. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Suggestion |
| Variable light exposure between samples | Ensure all samples, including standards and controls, are handled with consistent light protection. Use a plate cover during incubation and reading. |
| Photobleaching during repeated measurements | If performing kinetic assays, reduce the frequency of measurements or the intensity of the excitation light. Create a photobleaching curve to normalize the data if necessary.[2] |
| Pipetting errors or improper mixing | Ensure accurate and consistent pipetting of all reagents. Mix the reaction components thoroughly. |
Quantitative Data on Fluorescein Photodegradation
| Condition | Photodegradation Rate Constant | Reference |
| pH 11.2, bright sunlight | -1.96 h⁻¹ | |
| pH 5.2, bright sunlight | -0.47 h⁻¹ | |
| pH 11.2 with Na₂S, bright sunlight | -0.10 h⁻¹ | |
| 3-day period of bright sunlight (including nighttime) | -0.256 h⁻¹ |
Experimental Protocols
Protocol for Assessing Photostability of Generated Fluorescein
This protocol provides a general method to assess the photostability of the fluorescein generated in your specific assay conditions.
1. Materials:
- This compound
- Active lipase or esterase
- Assay buffer
- Black 96-well microplate with a clear bottom
- Fluorescence plate reader
2. Procedure:
- Prepare a reaction mixture containing the assay buffer, this compound, and the enzyme at your standard experimental concentrations.
- Dispense the reaction mixture into multiple wells of the 96-well plate.
- Incubate the plate at the optimal temperature for your enzyme for a sufficient time to generate a strong fluorescent signal.
- Control Group: Immediately after incubation, measure the fluorescence of a set of wells. These wells should be protected from light for the remainder of the experiment.
- Light Exposure Group: Expose another set of wells to a constant light source (e.g., the plate reader's excitation lamp or a controlled laboratory light source) for a defined period.
- Measure the fluorescence intensity of the light-exposed wells at regular intervals.
- Data Analysis: Plot the fluorescence intensity as a function of light exposure time. A decrease in fluorescence intensity over time indicates photobleaching. The rate of photobleaching can be quantified by fitting the data to an exponential decay model.
Visualizations
Caption: Workflow for assessing the photostability of fluorescein.
Caption: Troubleshooting flowchart for low fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. reaction mechanism - Does fluorescein decompose from long term exposure to light? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. adipogen.com [adipogen.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Fluorescein Dilaurate (FDL) Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescein (B123965) Dilaurate (FDL) enzyme assays. The information is designed to help optimize incubation times and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein Dilaurate (FDL) and how does it work as an enzyme substrate?
This compound is a fluorogenic substrate used to measure the activity of lipases and esterases. The molecule consists of a fluorescein core linked to two laurate fatty acid chains. In its intact form, FDL is non-fluorescent. Upon enzymatic hydrolysis by a lipase (B570770) or esterase, the laurate chains are cleaved, releasing the highly fluorescent fluorescein molecule. The resulting increase in fluorescence is directly proportional to the enzyme's activity. One study has suggested that this compound is a superior substrate for lipase assays compared to fluorescein dibutyrate due to a higher rate of hydrolysis and a better Km value.[1]
Q2: What are the optimal excitation and emission wavelengths for detecting the product of the FDL assay?
The fluorescent product, fluorescein, has an excitation maximum (λex) of approximately 490 nm and an emission maximum (λem) of around 514 nm in 0.1 M Tris buffer at pH 8.0.[2] It is crucial to use the correct filter set on your fluorescence plate reader or spectrophotometer to ensure optimal signal detection.
Q3: How should I prepare and store the this compound substrate stock solution?
This compound is typically a powder and should be dissolved in an appropriate organic solvent, such as ethanol (B145695), to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q4: What are the key factors to consider when optimizing the incubation time for my FDL assay?
Optimizing the incubation time is critical for obtaining accurate and reproducible results. Key factors include:
-
Enzyme Concentration: Higher enzyme concentrations will result in a faster reaction, requiring shorter incubation times.
-
Substrate Concentration: The concentration of FDL can affect the reaction rate. It is advisable to use a substrate concentration that is not rate-limiting.
-
Temperature: Enzyme activity is highly dependent on temperature. Most lipase assays are performed at 37°C.[4][5]
-
pH: The optimal pH for the enzyme should be maintained using a suitable buffer system. A common buffer for lipase assays is Tris-HCl at a pH of around 8.0.[4][5]
Q5: How can I minimize high background fluorescence in my FDL assay?
High background fluorescence can be a significant issue. Potential causes and solutions include:
-
Autohydrolysis of FDL: The substrate may spontaneously hydrolyze, leading to a high background signal. Prepare fresh substrate solutions and minimize their exposure to light and high temperatures.
-
Contaminated Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
-
Excess Substrate: Very high concentrations of FDL might lead to increased background. Titrate the substrate to find the optimal concentration.
-
Sample Autofluorescence: The biological sample itself may contain fluorescent compounds. Always include a control well with the sample but without the FDL substrate to measure and subtract this background fluorescence.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control. |
| Incorrect buffer pH or composition | Verify the pH of the assay buffer and ensure it is optimal for the enzyme. | |
| Insufficient incubation time | Increase the incubation time or the enzyme concentration. | |
| Incorrect filter set on the plate reader | Confirm that the excitation and emission wavelengths are set correctly for fluorescein (Ex: 490 nm, Em: 514 nm).[2] | |
| High Background Signal | Spontaneous substrate hydrolysis | Prepare fresh FDL substrate solution for each experiment. Protect the substrate from light. |
| Contaminated buffers or reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Autofluorescence from the sample | Include a sample blank (sample without FDL) to subtract the background fluorescence. | |
| Erratic or Non-Reproducible Results | Inconsistent pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | Ensure the incubator or plate reader maintains a stable temperature throughout the assay. | |
| Substrate precipitation | Ensure the FDL substrate is fully dissolved in the assay buffer. The final concentration of the organic solvent used to dissolve FDL should be low enough to not affect enzyme activity. |
Experimental Protocols
General Protocol for FDL Lipase/Esterase Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound (FDL)
-
Enzyme solution (lipase or esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
FDL Stock Solution: Dissolve FDL in ethanol to a concentration of 10 mM. Store protected from light at -20°C or -80°C.[3]
-
Working FDL Solution: Dilute the FDL stock solution in Assay Buffer to the desired final concentration. It is recommended to test a range of concentrations (e.g., 10-100 µM) to find the optimal one.
-
Enzyme Dilutions: Prepare serial dilutions of your enzyme in cold Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the enzyme sample to the test wells. If your sample has inherent fluorescence, include a control with 50 µL of the sample and 50 µL of Assay Buffer without the FDL substrate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the working FDL solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~490 nm and emission at ~514 nm.[2]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
If necessary, subtract the fluorescence of the sample control from the test wells.
-
Plot the fluorescence intensity against time. The initial linear portion of the curve represents the reaction rate.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Excitation Wavelength | ~490 nm | [2] |
| Emission Wavelength | ~514 nm | [2] |
| Assay Temperature | 25°C - 37°C | [4][5] |
| Assay pH | 7.0 - 8.5 (typically ~8.0) | [4][5] |
| FDL Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [3] |
Visualizations
References
Technical Support Center: Avoiding Artifacts in Live-Cell Imaging with Fluorescein Dilaurate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fluorescein (B123965) dilaurate (FDL) in live-cell imaging experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common artifacts and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein dilaurate (FDL) and how does it work in live-cell imaging?
A1: this compound (FDL) is a non-fluorescent derivative of fluorescein.[1] Its lipophilic nature allows it to readily cross the membranes of living cells. Once inside, intracellular esterases and lipases hydrolyze the dilaurate groups, releasing the highly fluorescent molecule fluorescein.[2][3] This enzymatic conversion allows for the specific labeling of metabolically active cells.[4] The fluorescence of the cleaved fluorescein can be detected using standard fluorescence microscopy.
Q2: What are the primary applications of FDL in research?
A2: FDL is a versatile tool used in various scientific and industrial applications.[1] In biological research, it is primarily used for:
-
Cell labeling and tracking: Its ability to stain living cells makes it useful for visualizing cellular structures and tracking cell populations over time.[1]
-
Assaying esterase and lipase (B570770) activity: As FDL's fluorescence is dependent on enzymatic cleavage, it serves as a fluorogenic substrate to measure the activity of these enzymes within cells.[3][5]
-
Fluid dynamics studies: Due to its excellent solubility and stability in aqueous environments, it can be used as a tracer.[1]
Q3: Is FDL toxic to cells?
A3: FDL is generally considered to have a non-toxic nature, which makes it suitable for live-cell imaging without significantly compromising cell viability.[1] However, like any exogenous compound, high concentrations or prolonged exposure can potentially lead to cytotoxicity. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: What are the excitation and emission wavelengths for the fluorescent product of FDL?
A4: After enzymatic cleavage, the resulting fluorescein has an excitation maximum of approximately 490 nm and an emission maximum of around 514 nm in a pH 8.0 buffer.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
High Background Fluorescence
Question: I am observing high background fluorescence in my FDL-stained samples, making it difficult to distinguish the signal from my cells. What could be the cause and how can I fix it?
Answer: High background fluorescence is a common issue in fluorescence microscopy and can arise from several sources when using FDL.
-
Spontaneous Hydrolysis of FDL: FDL, like other fluorescein esters, can undergo spontaneous, non-enzymatic hydrolysis in the aqueous environment of the cell culture medium, leading to an increase in extracellular fluorescence.
-
Media Components: Phenol (B47542) red and other components in standard cell culture media can be inherently fluorescent.[6]
-
Unbound Probe: Insufficient washing after staining can leave behind a high concentration of unbound FDL in the imaging medium.
-
Cellular Autofluorescence: Many cell types naturally contain molecules like NADH and riboflavin (B1680620) that fluoresce, especially when excited with blue light.[6]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Spontaneous Hydrolysis | Prepare fresh FDL working solutions immediately before use. Minimize the incubation time to what is necessary for sufficient signal. |
| Media Components | Use a phenol red-free imaging medium or a specialized low-fluorescence medium like FluoroBrite™ for imaging.[7] |
| Unbound Probe | Increase the number and duration of wash steps with pre-warmed, phenol red-free medium or PBS after FDL incubation.[6] |
| Cellular Autofluorescence | Acquire an image of unstained cells using the same imaging parameters to determine the level of autofluorescence. This can be subtracted from the FDL-stained images during analysis. |
Weak or No Fluorescence Signal
Question: My cells are not showing any, or very weak, fluorescence after staining with FDL. What are the possible reasons and solutions?
Answer: A weak or absent signal can be frustrating. Here are some common causes and how to address them:
-
Low Esterase/Lipase Activity: The cell type you are using may have inherently low levels of the enzymes required to hydrolyze FDL.
-
Insufficient Incubation Time or Concentration: The FDL concentration may be too low, or the incubation time too short for sufficient uptake and cleavage.
-
Incorrect Filter Sets: The excitation and emission filters on your microscope may not be optimal for fluorescein.
-
Cell Death: Dead or dying cells will have compromised membrane integrity and reduced or no enzymatic activity, leading to a lack of fluorescence.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Enzymatic Activity | Increase the incubation time or FDL concentration. As a positive control, use a cell line known to have high esterase/lipase activity. |
| Suboptimal Staining | Perform a titration of FDL concentration and a time-course experiment to determine the optimal staining conditions for your cell type. |
| Incorrect Imaging Setup | Ensure you are using a filter set appropriate for fluorescein (e.g., FITC filter set). |
| Poor Cell Viability | Co-stain with a dead-cell stain like Propidium Iodide (PI) to assess cell viability.[8] |
Phototoxicity and Photobleaching
Question: I notice my cells are blebbing, rounding up, or detaching during imaging, and the fluorescence signal fades quickly. What is happening and how can I prevent it?
Answer: These are classic signs of phototoxicity and photobleaching, which are caused by the light used to excite the fluorophore.[9] The high-energy light can generate reactive oxygen species (ROS) that damage the cells and destroy the fluorescent molecules.[10]
Troubleshooting Steps:
| Issue | Recommended Solution |
| Phototoxicity | Reduce the excitation light intensity to the minimum level required for a good signal-to-noise ratio. Use the shortest possible exposure time. For time-lapse imaging, increase the interval between image acquisitions.[11] |
| Photobleaching | Use an anti-fade reagent in your imaging medium. Limit the total exposure time by only illuminating the sample when acquiring an image.[10] If some photobleaching is unavoidable, you can create a photobleaching curve to normalize your data. |
Heterogeneous Staining
Question: I'm observing significant variability in fluorescence intensity between cells in the same population. Why is this happening?
Answer: Heterogeneous staining can be a true biological phenomenon or an experimental artifact.
-
Biological Heterogeneity: Cells within a population can exist in different metabolic states, leading to variations in esterase and lipase activity.[12][13]
-
Uneven Dye Access: In dense cell cultures, not all cells may have equal access to the FDL in the medium.
-
FDL Precipitation: As a lipophilic molecule, FDL has low solubility in aqueous media and can precipitate, leading to uneven staining.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Metabolic Heterogeneity | This may reflect the true biology of your cell population. Analyze the distribution of fluorescence intensities across the population rather than relying solely on the average intensity. |
| Uneven Dye Access | Ensure cells are not overly confluent. Gently agitate the culture dish during staining to promote even distribution of the dye. |
| Probe Precipitation | Prepare the FDL stock solution in a suitable solvent like DMSO or ethanol.[14][15] When diluting into your aqueous imaging medium, do so rapidly and with vigorous mixing to minimize precipitation. |
Quantitative Data Summary
The optimal parameters for FDL staining can vary significantly between cell types and experimental setups. The following tables provide a starting point for optimization.
Table 1: Recommended Starting Concentrations and Incubation Times for Fluorescein Esters
| Parameter | Recommendation | Rationale |
| FDL Stock Solution | 1-5 mg/mL in DMSO or Ethanol | FDL is soluble in these organic solvents.[14][15] |
| FDL Working Concentration | 1-10 µM | Higher concentrations can lead to cytotoxicity and artifacts. Optimization is crucial.[4] |
| Incubation Time | 15-60 minutes | Shorter times may result in a weak signal, while longer times increase the risk of artifacts from spontaneous hydrolysis.[6] |
Table 2: Photostability and Imaging Parameters for Fluorescein
| Parameter | Recommendation | Rationale |
| Excitation/Emission | ~490 nm / ~514 nm | Optimal wavelengths for detecting fluorescein.[5] |
| Excitation Light Source | LED or shuttered lamp | Minimizes phototoxicity and photobleaching by limiting light exposure to the acquisition time.[11] |
| Exposure Time | 50-200 ms | Start with a short exposure time and increase only as needed to obtain a sufficient signal. |
| Imaging Medium | Phenol red-free, serum-free | Reduces background fluorescence.[6] |
| Anti-fade Reagent | Recommended for time-lapse | Reduces the rate of photobleaching, preserving the fluorescent signal.[10] |
Detailed Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell Imaging with FDL
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Ensure cells are healthy and sub-confluent.
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of FDL in high-quality, anhydrous DMSO.
-
Immediately before use, dilute the FDL stock solution in pre-warmed (37°C), serum-free, phenol red-free cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the FDL staining solution to the cells and incubate at 37°C for 15-60 minutes. Protect from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed, serum-free, phenol red-free medium or PBS to remove any unbound FDL.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
-
Image the cells on a fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., FITC).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Control for Spontaneous Hydrolysis of FDL
-
Prepare the FDL staining solution as described in Protocol 1.
-
Add the staining solution to a well of a glass-bottom dish that does not contain any cells.
-
Incubate the dish under the same conditions as your cell staining experiment (37°C, protected from light).
-
At various time points (e.g., 15, 30, 60 minutes), measure the fluorescence intensity of the solution using a fluorescence plate reader or by imaging a field of view on the microscope with the same settings used for your cells.
-
An increase in fluorescence over time indicates the rate of spontaneous hydrolysis, which contributes to your background signal.
Visual Guides
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in live cells.
Troubleshooting Workflow for FDL Imaging Artifacts
Caption: A workflow for troubleshooting common artifacts in FDL live-cell imaging.
Workflow for Optimizing FDL Staining
Caption: A systematic workflow for optimizing FDL staining conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates | Springer Nature Experiments [experiments.springernature.com]
- 3. Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ジラウリン酸フルオレセイン suitable for fluorescence, ≥97.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Live-cell fluorescence imaging to investigate the dynamics of plant cell death during infection by the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Live cell imaging of mouse intestinal organoids reveals heterogeneity in their oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Live cell imaging in a micro-array of acoustic traps facilitates quantification of natural killer cell heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound - CAS-Number 7308-90-9 - Order from Chemodex [chemodex.com]
Technical Support Center: Best Practices for Handling and Storing Sensitive Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of sensitive fluorescent probes. Adherence to these best practices is crucial for ensuring experimental reproducibility and obtaining high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing lyophilized fluorescent probes?
A1: Lyophilized fluorescent probes are best stored at low temperatures, protected from light and moisture, to ensure their long-term stability and reactivity.[1][2][3] Key storage principles include:
-
Temperature: Store at -20°C to -80°C for optimal stability.[1][2][3][4]
-
Light: Protect from light to prevent photobleaching.[1][2][3][5] Store probes in dark containers, such as amber vials, or wrap them in foil.[4][6][7]
-
Moisture: Store in a desiccated environment to prevent hydrolysis, especially for amine-reactive dyes like NHS esters.[1] Before opening, allow the vial to warm to room temperature to prevent condensation.[1][3] Purging the vial with an inert gas like argon or nitrogen before sealing can further extend shelf life.[1][3]
Q2: How should I prepare and store stock solutions of fluorescent probes?
A2: Proper preparation and storage of stock solutions are critical to preserving probe functionality. It is recommended to prepare a concentrated stock solution, which can then be diluted to the working concentration as needed.[2]
-
Solvent Selection: Resuspend lyophilized probes in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For oligonucleotide probes, TE buffer (10 mM Tris, 0.1 mM EDTA) is often recommended.[6] The pH of the buffer is crucial; for example, many dyes are best stored in a slightly basic solution (pH 8.0), while others like Cy dyes can degrade at a pH above 7.0.[6][8]
-
Aliquoting: To minimize freeze-thaw cycles, which can degrade the probe, aliquot the stock solution into single-use volumes.[2][6][7][9]
-
Storage Conditions: Store aliquots at -20°C or -80°C, protected from light.[2][6][8][9]
Q3: What factors contribute to the degradation of fluorescent probes?
A3: Several factors can lead to the degradation of fluorescent probes, compromising their performance:
-
Moisture: Water can cause hydrolysis of reactive groups, such as in NHS esters, rendering the dye unable to conjugate to its target.[1]
-
Light: Exposure to light, especially UV light, can cause irreversible photobleaching, where the fluorophore loses its ability to fluoresce.[1][4][10][11]
-
Temperature: Elevated temperatures can accelerate chemical degradation and hydrolysis.[1][4]
-
pH: Suboptimal pH can lead to hydrolysis or other chemical modifications that affect the probe's fluorescence and reactivity.[1][8]
-
Oxygen: The presence of molecular oxygen can contribute to photobleaching through the generation of reactive oxygen species (ROS).[10][12]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. This guide will help you systematically troubleshoot the potential causes.
Q: Why is my fluorescent signal weak or absent?
A: Several factors could be at play, from probe degradation to incorrect instrument settings. Follow these steps to diagnose the issue:
-
Verify Probe Integrity:
-
Improper Storage: Confirm that the probe was stored according to the manufacturer's recommendations (correct temperature, protected from light and moisture).[1][3]
-
Excessive Freeze-Thaw Cycles: Repeated freezing and thawing can damage the probe.[2] Use fresh aliquots for your experiments.
-
Probe Degradation: If the probe is old or has been improperly handled, it may have degraded. Consider using a new vial of the probe.
-
-
Check Experimental Protocol:
-
Incorrect Concentration: Ensure you are using the optimal concentration of the probe. Titrate the probe concentration to find the best signal-to-noise ratio.[13]
-
Inadequate Incubation: Verify that the incubation time and temperature are appropriate for your probe and sample.
-
Washing Steps: Excessive washing can lead to a loss of signal.[14] Optimize your wash steps to reduce background without significantly diminishing the specific signal.
-
-
Evaluate Instrument Settings:
-
Incorrect Filter Sets: Make sure the excitation and emission filters on your microscope are appropriate for your fluorophore's spectral properties.
-
Light Source: Check that the lamp is turned on and properly aligned. Ensure the light path is not obstructed.[15]
-
Objective: Use an objective with a high numerical aperture (NA) to collect more light.
-
Issue 2: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
Q: What is causing high background fluorescence in my images?
A: High background can originate from several sources, including unbound probe, autofluorescence, and non-specific binding.
-
Unbound Probe: Insufficient washing can leave behind unbound fluorescent probes, contributing to a high background. Increase the number and duration of your wash steps.[13][14]
-
Non-Specific Binding: The probe may be binding to components in your sample other than the intended target.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.
-
Spectral Separation: Choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence of your sample.[13] For instance, cellular autofluorescence is often higher in the blue and green channels, so using a red or far-red probe may help.[17]
-
Quenching: Use a commercial autofluorescence quenching reagent.[17]
-
-
Contaminated Reagents: Your buffers or media may be contaminated with fluorescent substances. Use fresh, high-quality reagents.
Issue 3: Rapid Photobleaching
Photobleaching, the irreversible fading of a fluorescent signal upon exposure to light, can limit your imaging time.[10][11]
Q: How can I minimize photobleaching during my experiment?
A: Minimizing photobleaching involves a combination of optimizing imaging conditions and using protective reagents.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[10][18] Neutral density filters can be used to attenuate the excitation light.[18]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and acquiring images only when necessary.[10][18]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[10][17][18] These reagents often contain oxygen scavengers that reduce the formation of damaging reactive oxygen species.[12]
-
Choose Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching than others.[11][17] Consider using more robust dyes if photobleaching is a significant issue.
-
Image in an Oxygen-Depleted Environment: Reducing the amount of oxygen in the sample can significantly decrease the rate of photobleaching for some dyes.[12][19]
Data and Protocols
Quantitative Data Summary
The stability and performance of fluorescent probes can vary significantly. The following tables provide a summary of recommended storage conditions and factors influencing probe stability.
Table 1: Recommended Storage Conditions for Fluorescent Probes
| Probe State | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | 3 months to over 2 years | Store in a desiccator. Allow vial to reach room temperature before opening.[1] |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C to -80°C | Up to 6 months (variable) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Solution (e.g., TE buffer) | -20°C or -80°C | Variable | Aliquot to avoid freeze-thaw cycles. Ensure optimal pH for the specific dye.[6][8] |
Table 2: Factors Affecting Fluorescent Probe Stability and Performance
| Factor | Impact | Best Practice |
| Light Exposure | Photobleaching (irreversible loss of fluorescence) | Minimize exposure to excitation light; store in the dark.[1][4][10] |
| Temperature | Accelerates degradation and hydrolysis | Store at recommended low temperatures.[1][4] |
| Moisture | Hydrolysis of reactive groups (e.g., NHS esters) | Use desiccants for storage; warm to room temperature before opening.[1] |
| pH | Can cause hydrolysis and affect fluorescence | Use buffers at the optimal pH for the specific probe.[1][8] |
| Oxygen | Promotes photobleaching via reactive oxygen species | Use antifade reagents with oxygen scavengers.[10][12] |
| Freeze-Thaw Cycles | Can degrade the probe | Aliquot stock solutions into single-use volumes.[2][6] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of a Lyophilized Fluorescent Probe
-
Equilibration: Before opening, allow the vial of the lyophilized probe to warm to room temperature for approximately 15-20 minutes. This prevents condensation of atmospheric moisture onto the product.[1][3]
-
Solvent Addition: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Add the appropriate volume of high-quality, anhydrous solvent (e.g., DMSO or DMF) or buffer to achieve the desired stock concentration (e.g., 1-10 mM).
-
Dissolution: Vortex the vial for a few minutes to ensure the probe is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visual Workflows and Diagrams
The following diagrams illustrate key workflows and logical relationships for handling and troubleshooting fluorescent probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Storage of dye labeled probes [biosyn.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. leapchem.com [leapchem.com]
- 5. Storage of dye labeled probes [new.biosyn.com]
- 6. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 7. What are the recommended storage conditions for BHQ™ Probes? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. How should fluorescent labeled probes be stored? [qiagen.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. biotium.com [biotium.com]
- 18. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lipase Substrates: Fluorescein Dilaurate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of lipase (B570770) activity is crucial in various fields, from basic research to drug discovery. The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and suitability for high-throughput screening. This guide provides a detailed comparison of Fluorescein dilaurate with other commonly used lipase substrates, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.
Overview of Lipase Substrates
Lipases are enzymes that catalyze the hydrolysis of lipids, primarily triglycerides. The ideal substrate for a lipase assay should be sensitive, specific, and compatible with the chosen detection method, which can be broadly categorized as fluorometric or colorimetric.
This guide will compare the theoretical performance of this compound with well-characterized substrates:
-
EnzChek® Lipase Substrate: A fluorogenic triglyceride analog that utilizes fluorescence resonance energy transfer (FRET) for detection.
-
4-Methylumbelliferyl Butyrate (B1204436) (4-MUB): A fluorogenic substrate that releases the highly fluorescent 4-methylumbelliferone (B1674119) upon hydrolysis.
-
p-Nitrophenyl Palmitate (pNPP): A colorimetric substrate that releases the chromogenic p-nitrophenol upon cleavage.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the compared lipase substrates. Data has been compiled from various studies to provide a comparative overview. Note the absence of specific kinetic data for this compound.
| Substrate | Detection Method | Principle | Excitation (nm) | Emission (nm) | Km | Vmax | Key Advantages | Key Disadvantages |
| This compound | Fluorometric | Release of Fluorescein | ~494 | ~518 | Not Reported | Not Reported | Potentially high sensitivity due to fluorescein's high quantum yield. | Lack of published kinetic data; potential for self-quenching at high concentrations. |
| EnzChek® Lipase Substrate | Fluorometric | Fluorescence Dequenching | ~485 | ~515 | 1.36 µM[1] | 0.89 µmol/ml/min[1] | High sensitivity; real-time, continuous assay.[1][2] | Can be sensitive to detergents.[1] |
| 4-Methylumbelliferyl Butyrate (4-MUB) | Fluorometric | Release of 4-Methylumbelliferone | ~360 | ~450 | 0.46 mM[3] | 0.54 µM/min[3] | High sensitivity; widely used.[3][4] | Requires UV excitation, which can cause background fluorescence. |
| p-Nitrophenyl Palmitate (pNPP) | Colorimetric | Release of p-Nitrophenol | 410 (Absorbance) | N/A | Variable | Variable | Simple, inexpensive, and does not require a fluorometer.[5][6][7] | Lower sensitivity compared to fluorescent substrates; endpoint assay.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reactions and a general experimental workflow for a lipase assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the discussed lipase substrates.
Protocol 1: this compound Lipase Assay (General Protocol)
Principle: Lipase hydrolyzes the non-fluorescent this compound to release the highly fluorescent fluorescein. The rate of increase in fluorescence is proportional to the lipase activity.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0, containing 0.1% (w/v) gum arabic and 0.2% (w/v) deoxycholate)
-
Lipase standard solution
-
Sample containing lipase
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound in the assay buffer. The final concentration should be optimized for the specific lipase being studied.
-
Pipette 50 µL of the working substrate solution into each well of the 96-well microplate.
-
Add 50 µL of the lipase standard or sample to the respective wells to initiate the reaction. For a blank control, add 50 µL of assay buffer.
-
Incubate the plate at the optimal temperature for the lipase (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) using an excitation wavelength of ~494 nm and an emission wavelength of ~518 nm.
-
Calculate the lipase activity from the linear portion of the fluorescence versus time plot.
Protocol 2: EnzChek® Lipase Substrate Assay[1]
Principle: The EnzChek® substrate is a triglyceride analog containing a BODIPY® fluorophore at the sn-1 position and a quencher at the sn-2 position. Lipase-mediated hydrolysis of the sn-1 ester bond separates the fluorophore from the quencher, resulting in an increase in fluorescence.[1]
Materials:
-
EnzChek® Lipase Substrate (stored in DMSO at -20°C)[1]
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA[1]
-
Zwittergent 3-12
-
Lipase standard solution
-
Sample containing lipase
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a fresh 4x working solution of the assay buffer.[1]
-
Prepare the EnzChek® lipase substrate solution in 0.05% Zwittergent.[1]
-
In a 96-well plate, combine the components in a total volume of 100 µL per well as follows:
-
25 µL of 4x assay buffer
-
Substrate solution to a final concentration of 0.62 µM[1]
-
Lipase standard or sample
-
Adjust the final volume to 100 µL with water.
-
-
Incubate the plate at 37°C.[1]
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 515 nm.[1]
-
Determine the lipase activity from the rate of fluorescence increase.
Protocol 3: 4-Methylumbelliferyl Butyrate (4-MUB) Lipase Assay[3]
Principle: Lipase hydrolyzes the non-fluorescent 4-MUB to butyrate and the highly fluorescent 4-methylumbelliferone (4-MU).
Materials:
-
4-MUB stock solution (10 mM in DMSO)[3]
-
Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 7.0[3]
-
Lipase standard solution
-
Sample containing lipase
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a 0.25 mM working solution of 4-MUB by diluting the stock solution in the assay buffer.[3]
-
Add 50 µL of the 4-MUB working solution to each well.[3]
-
Add 50 µL of the lipase standard or sample to the respective wells. For blanks, add 50 µL of buffer.[3]
-
Incubate the plate at 37°C for 25 minutes.[3]
-
Stop the reaction by adding 50 µL of 10% o-phosphoric acid.[3]
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Create a standard curve using known concentrations of 4-MU to quantify the amount of product formed.
Protocol 4: p-Nitrophenyl Palmitate (pNPP) Lipase Assay[5][6]
Principle: Lipase hydrolyzes the colorless pNPP to palmitic acid and the yellow-colored p-nitrophenol. The amount of p-nitrophenol released is measured by its absorbance at 410 nm.
Materials:
-
Substrate solution: 30 mg pNPP dissolved in 10 mL isopropanol.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.
-
Lipase standard solution
-
Sample containing lipase
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding 1 mL of the pNPP stock solution to 9 mL of the assay buffer and emulsifying by sonication or vortexing.
-
Pipette 180 µL of the reaction mixture into each well of a 96-well plate.
-
Add 20 µL of the lipase standard or sample to initiate the reaction.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 410 nm.
-
Use a standard curve of p-nitrophenol to determine the amount of product released.
Conclusion
The selection of a lipase substrate is a critical step in assay development. While This compound offers the potential for high sensitivity characteristic of fluorescein-based probes, the lack of readily available performance data necessitates thorough in-house validation and optimization. For researchers requiring a well-characterized, highly sensitive, and continuous assay, the EnzChek® Lipase Substrate is an excellent choice. 4-Methylumbelliferyl butyrate represents a reliable and sensitive fluorogenic alternative. For applications where cost and simplicity are prioritized over high sensitivity, the p-nitrophenyl palmitate colorimetric assay remains a viable option. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision based on their specific experimental needs and available instrumentation.
References
- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]
- 5. zenodo.org [zenodo.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Esterase Activity Measurement: Cross-Validation of Fluorescein Dilaurate and a Colorimetric Assay
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial in various fields, from cell viability studies to the development of prodrugs. This guide provides an objective comparison of two common methods: the fluorescent Fluorescein (B123965) Dilaurate (FDL) assay and a widely used colorimetric assay based on p-nitrophenyl butyrate (B1204436) (pNPB). Supported by experimental data, this document outlines the principles, protocols, and performance characteristics of each assay to aid in the selection of the most appropriate method for specific research needs.
Principle of the Assays
The FDL assay and the pNPB colorimetric method both rely on the enzymatic cleavage of a substrate by esterases to produce a detectable signal. However, the nature of the substrate and the detection method differ significantly.
The Fluorescein Dilaurate (FDL) assay is a fluorescence-based method. FDL, a non-fluorescent molecule, is hydrolyzed by esterases, releasing the highly fluorescent compound fluorescein. The intensity of the emitted fluorescence is directly proportional to the esterase activity. A similar and more commonly cited substrate is Fluorescein Diacetate (FDA), which functions on the same principle.[1][2]
The p-nitrophenyl butyrate (pNPB) assay is a colorimetric method. In this assay, esterases cleave the ester bond in pNPB, releasing p-nitrophenol (pNP) and butyric acid.[3][4] The resulting pNP is a chromogenic molecule that imparts a yellow color to the solution, and its absorbance can be quantified using a spectrophotometer.[3][5]
Performance Comparison
| Parameter | This compound (FDL) Assay (Fluorescent) | p-Nitrophenyl Butyrate (pNPB) Assay (Colorimetric) |
| Detection Principle | Fluorescence | Absorbance (Colorimetry) |
| Sensitivity | High | Moderate |
| Linear Range | Dependent on instrumentation and experimental setup | 0.05–1.60 U/mL (in a specific automated system)[4] |
| Michaelis-Menten Constant (Km) | Not widely reported for purified esterases | 0.57 ± 0.04 mM (for Sub1 suberinase)[9] |
| Maximum Velocity (Vmax) | Not widely reported for purified esterases | 2,361 ± 84.5 U mg⁻¹ (for Sub1 suberinase)[9] |
| Instrumentation | Fluorometer or fluorescence plate reader | Spectrophotometer or colorimetric plate reader |
| Throughput | High-throughput adaptable | High-throughput adaptable |
| Potential Interferences | Autofluorescence from sample components, quenching | Sample turbidity, colored compounds that absorb at the detection wavelength |
Experimental Protocols
Detailed methodologies for performing both the FDL and pNPB assays are provided below. These protocols are generalized and may require optimization for specific enzymes, cell types, or experimental conditions.
This compound (or Diacetate) Assay Protocol
This protocol is adapted from methods for the similar and more commonly documented Fluorescein Diacetate (FDA) assay.[1][10]
Materials:
-
This compound (FDL) or Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone (B3395972) or DMSO)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Enzyme solution or cell suspension
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Working Solution: Dilute the FDL or FDA stock solution in PBS to the desired final concentration. Protect the working solution from light.
-
Sample Preparation: Add the enzyme solution or cell suspension to the wells of the 96-well plate.
-
Assay Initiation: Add the FDL or FDA working solution to each well to start the reaction. Include appropriate controls such as a blank (buffer only) and a negative control (inactivated enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Subtract the background fluorescence from the blank wells and calculate the esterase activity based on a standard curve of fluorescein.
p-Nitrophenyl Butyrate (pNPB) Colorimetric Assay Protocol
This protocol is a generalized procedure based on common pNPB assay methods.[3][5][11]
Materials:
-
p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 50 mM in acetonitrile (B52724) or DMSO)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2)[3]
-
Enzyme solution
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, add the reaction buffer.
-
Add Substrate: Add the pNPB stock solution to the reaction buffer in each well to achieve the desired final concentration.
-
Sample Preparation: Add the enzyme solution to the wells. Include a blank control with buffer and substrate but no enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at a wavelength of approximately 405-415 nm at regular time intervals.[3][4]
-
Data Analysis: Calculate the rate of p-nitrophenol production from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol under the assay conditions.
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the FDL and pNPB assays.
Signaling Pathway of Esterase Action
The fundamental principle of both assays is the enzymatic hydrolysis of an ester bond by an esterase. The following diagram illustrates this general signaling pathway.
Conclusion
The choice between the this compound assay and the p-nitrophenyl butyrate colorimetric assay depends largely on the specific requirements of the experiment. The FDL assay offers higher sensitivity, which is advantageous for detecting low levels of esterase activity or for high-throughput screening applications where a strong signal-to-noise ratio is desired. The pNPB assay, while generally less sensitive, is robust, cost-effective, and utilizes standard laboratory equipment, making it a practical choice for routine analyses where enzyme concentrations are sufficient for colorimetric detection. Researchers should consider factors such as the expected level of enzyme activity, sample matrix, available instrumentation, and throughput needs when selecting the most suitable method.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-center.berkeley.edu [e3s-center.berkeley.edu]
- 3. static.igem.org [static.igem.org]
- 4. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate | MDPI [mdpi.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 7. antozyme.com [antozyme.com]
- 8. differencebetween.com [differencebetween.com]
- 9. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 11. Team:TU Darmstadt/Protocols/pNP Assay - 2012.igem.org [2012.igem.org]
A Researcher's Guide to Determining Lipase Inhibitor IC50 Values Using Fluorescein Dilaurate
For researchers, scientists, and drug development professionals, the accurate determination of a lipase (B570770) inhibitor's potency is a critical step in the discovery and development of new therapeutics for conditions like obesity and hyperlipidemia. This guide provides a comprehensive comparison of the fluorescein (B123965) dilaurate-based assay for measuring lipase inhibition with other common methods, supported by experimental data and detailed protocols to inform assay selection and execution.
This document outlines the principles, protocols, and comparative performance of various lipase inhibition assays, with a focus on a fluorometric method utilizing fluorescein dilaurate. The guide aims to provide an objective comparison to aid in the selection of the most suitable assay for specific research needs.
Principles of Lipase Inhibition Assays
Lipase inhibition assays are fundamental tools for identifying and characterizing compounds that can modulate the activity of lipases, enzymes responsible for the hydrolysis of triglycerides. The core principle of these assays involves measuring the rate of a lipase-catalyzed reaction in the presence and absence of a potential inhibitor. The inhibitor's potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Various methods exist to monitor lipase activity, broadly categorized as colorimetric, fluorometric, and turbidimetric assays. The choice of assay depends on factors such as sensitivity, throughput, cost, and the specific properties of the lipase and inhibitors being studied.
The this compound Assay: A Fluorometric Approach
The this compound assay is a continuous, fluorescence-based method for measuring lipase activity. The substrate, this compound, is a non-fluorescent molecule. Upon hydrolysis by lipase, it releases fluorescein, a highly fluorescent compound. The rate of increase in fluorescence is directly proportional to the lipase activity.
Advantages of the this compound Assay:
-
High Sensitivity: Fluorometric assays are generally more sensitive than colorimetric methods, allowing for the use of lower enzyme and substrate concentrations.
-
Continuous Monitoring: The assay allows for real-time monitoring of the enzymatic reaction, providing kinetic data.
-
Suitability for High-Throughput Screening (HTS): The 96-well plate format makes it amenable to automated HTS of large compound libraries.
Experimental Protocol: Lipase Inhibition Assay Using this compound (96-Well Plate Format)
This protocol is a generalized method and may require optimization for specific lipases and experimental conditions.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
Orlistat (positive control inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 or other suitable detergent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
PPL Solution: Prepare a stock solution of PPL in Tris-HCl buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
This compound Substrate Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with Tris-HCl buffer containing a detergent (e.g., Triton X-100) to the desired final concentration. The detergent helps to emulsify the substrate.
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor and a positive control (e.g., Orlistat) in DMSO. Create a series of dilutions to determine the IC50 value.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions (or DMSO for the control) to the wells of the 96-well plate.
-
Add 160 µL of the PPL solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) every minute for a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative Lipase Inhibition Assays
While the this compound assay offers high sensitivity, other methods are also widely used.
Colorimetric Assay using p-Nitrophenyl Palmitate (pNPP)
This is a common and cost-effective method. Lipase hydrolyzes the pNPP substrate to release p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.[1]
Fluorometric Assay using EnzChek® Lipase Substrate
This commercially available assay utilizes a triglyceride analog that is non-fluorescent. Lipase-catalyzed hydrolysis releases a fluorescent product, and the increase in fluorescence is monitored.[2] This assay is known for its high sensitivity and reproducibility.[2]
Comparative Performance of Lipase Assays
The choice of assay can significantly impact the determined IC50 values due to differences in substrates, reaction conditions, and detection methods.
| Assay Method | Principle | Advantages | Disadvantages |
| This compound | Fluorometric | High sensitivity, continuous monitoring, suitable for HTS. | Substrate may have limited solubility, potential for interference from fluorescent compounds. |
| p-Nitrophenyl Palmitate (pNPP) | Colorimetric | Cost-effective, simple, robust.[1] | Lower sensitivity compared to fluorescent assays, potential for interference from colored compounds. |
| EnzChek® Lipase Substrate | Fluorometric | High sensitivity, commercially available and standardized.[2] | Higher cost compared to pNPP. |
| Turbidimetric | Light Scattering | Uses a natural triglyceride substrate (e.g., triolein). | Lower sensitivity, can be affected by sample turbidity.[3] |
Comparative IC50 Values for Lipase Inhibitors
The following table presents IC50 values for the well-characterized lipase inhibitor, Orlistat, determined using different assay methods. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer composition).
| Inhibitor | Lipase Source | Assay Method | Substrate | IC50 |
| Orlistat | Porcine Pancreas | Colorimetric | p-Nitrophenyl Butyrate | 0.04 - 0.7 µg/mL |
| Orlistat | Porcine Pancreas | Colorimetric | p-Nitrophenyl Palmitate | 0.14 µM |
| Orlistat | Porcine Pancreas | Fluorometric | 4-Methylumbelliferyl Oleate | 0.22 µg/mL |
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a typical lipase inhibition assay and the underlying signaling pathway.
Caption: A typical workflow for an in vitro lipase inhibition assay.
Caption: Mechanism of action of a lipase inhibitor.
Conclusion
The determination of IC50 values for lipase inhibitors is a crucial aspect of drug discovery. The this compound assay provides a sensitive and high-throughput method for this purpose. However, it is essential to consider the advantages and disadvantages of different assay methods and to be aware that IC50 values can vary depending on the experimental conditions. For robust and reproducible results, it is recommended to carefully optimize the chosen assay and to compare findings with data from alternative methods when possible. This guide provides the necessary information for researchers to make informed decisions about the most appropriate lipase inhibition assay for their specific research goals.
References
A Comparative Guide to the Fluorescein Dilaurate Assay: Reproducibility and Precision in Focus
For researchers, scientists, and drug development professionals seeking robust methods for assessing cell viability and drug transport, the Fluorescein Dilaurate (FDL) assay presents a sensitive fluorescent alternative to traditional colorimetric assays. This guide provides an objective comparison of the FDL assay's performance against established methods like the MTT and LDH assays, supported by experimental data, detailed protocols, and visual workflows to aid in informed assay selection and implementation.
The FDL assay leverages the enzymatic activity of viable cells to provide a quantitative measure of cell health. Non-fluorescent this compound is taken up by healthy cells and hydrolyzed by intracellular esterases, releasing the highly fluorescent molecule fluorescein. The intensity of the resulting fluorescence is directly proportional to the number of viable, metabolically active cells. This principle makes the FDL assay a valuable tool in drug discovery and development for screening compound libraries and assessing cytotoxic effects.
Performance Comparison: FDL vs. Alternative Assays
To evaluate the reproducibility and precision of the FDL assay, a comparative analysis with the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays is presented. The following tables summarize key performance metrics, offering a clear comparison for assay selection.
| Performance Metric | This compound (FDL) Assay | MTT Assay | LDH Assay | Reference |
| Principle | Enzymatic hydrolysis of FDL by viable cells | Mitochondrial reductase activity in viable cells | Release of LDH from damaged cells | [1] |
| Detection Method | Fluorescence (Ex/Em ~490/520 nm) | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~490 nm) | [1][2] |
| Assay Endpoint | Non-lytic | Lytic (requires cell solubilization) | Lytic (measures released enzyme) | [1][2] |
| Throughput | High | Medium to High | High | [3] |
Table 1: General Comparison of Cell Viability Assays
Reproducibility and precision are critical for the reliability of any assay, particularly in high-throughput screening (HTS) applications. These are typically assessed by calculating the intra-assay and inter-assay coefficients of variation (CV%) and the Z'-factor.[4]
| Performance Metric | Fluorescein-based Assays (Typical) | MTT Assay (Typical) | LDH Assay (Typical) | Reference |
| Intra-Assay CV% | < 10% | < 15% | < 15% | [5][6] |
| Inter-Assay CV% | < 15% | < 20% | < 20% | [5][6] |
| Z'-Factor | ≥ 0.5 | 0.5 - 0.7 | 0.4 - 0.6 | [3][7][8] |
Table 2: Reproducibility and Precision Comparison Note: The values for fluorescein-based assays are typical estimates as specific data for FDL assays in a direct comparison is limited in publicly available literature. These estimates are based on the performance of similar fluorescein-based assays like the Fluorescein Diacetate (FDA) assay.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, a detailed and standardized experimental protocol is essential. The following protocol outlines the steps for performing the this compound assay to determine cell viability.
This compound (FDL) Cell Viability Assay Protocol
Materials:
-
This compound (FDL) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
96-well clear-bottom black microplates
-
Test compounds and vehicle controls
-
Positive control for cytotoxicity (e.g., digitonin)
-
Negative control (vehicle-treated cells)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well clear-bottom black microplate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds.
-
Remove the culture medium from the wells and add the compound dilutions. Include wells for vehicle control (negative control) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
FDL Staining:
-
Prepare a fresh working solution of FDL in PBS or serum-free medium (e.g., 10 µM). Protect the solution from light.
-
Gently wash the cells twice with warm PBS.
-
Add 100 µL of the FDL working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated (negative control) cells.
-
Determine the intra-assay and inter-assay CV% and the Z'-factor to assess assay performance.
-
Visualizing the Workflow and Underlying Principle
To further clarify the experimental process and the signaling pathway of the FDL assay, the following diagrams are provided.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assay.dev [assay.dev]
- 4. salimetrics.com [salimetrics.com]
- 5. cusabio.com [cusabio.com]
- 6. cusabio.com [cusabio.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. support.collaborativedrug.com [support.collaborativedrug.com]
A Comparative Guide to the Linearity of the Fluorescein Dilaurate Assay for Enzyme Concentration
The accurate quantification of enzyme activity is a cornerstone of biochemical research and drug development. The Fluorescein (B123965) Dilaurate (FDL) assay is a widely utilized method for the sensitive measurement of esterase and lipase (B570770) activity. A critical performance characteristic of any enzyme assay is its linearity, which ensures that the output signal is directly proportional to the enzyme concentration over a defined range. This guide provides an objective comparison of the FDL assay's linearity with other alternatives, supported by experimental data and detailed protocols.
Mechanism of the Fluorescein Dilaurate Assay
This compound is a non-fluorescent molecule that serves as a fluorogenic substrate for enzymes such as esterases and lipases.[1][2][3] The principle of the assay is based on the enzymatic hydrolysis of the two laurate (dodecanoate) ester bonds linked to the fluorescein backbone. When an active enzyme cleaves these ester bonds, it liberates the highly fluorescent fluorescein molecule.[1] The resulting increase in fluorescence intensity can be measured over time, and the rate of this increase is proportional to the enzymatic activity in the sample.[1] The excitation and emission maxima of the released fluorescein are typically around 490 nm and 514 nm, respectively.[4]
Caption: Enzymatic hydrolysis of this compound (FDL) by esterase/lipase.
Linearity of the this compound Assay
For an enzymatic assay to be reliable for quantifying enzyme concentration, it must exhibit a linear relationship between the enzyme concentration and the measured reaction rate. In the FDL assay, this means that doubling the amount of enzyme should double the rate of fluorescein production, resulting in a twofold increase in the fluorescence signal per unit of time.
This linearity holds true under specific conditions, primarily when the reaction is measured during its initial phase, known as the initial velocity.[5] During this period, the substrate (FDL) concentration is not a limiting factor, and the product (fluorescein) has not accumulated to a level that might cause inhibition.[5] As the reaction progresses and the substrate is consumed, the rate will decrease, leading to a non-linear response.[5] Therefore, it is crucial to determine the optimal enzyme concentration and incubation time to ensure the assay operates within the linear range where less than 10% of the substrate has been converted to product.[5]
Caption: Logical relationship for achieving assay linearity.
Experimental Protocol: this compound Assay
The following is a generalized protocol for assessing esterase or lipase activity using the FDL assay. Researchers should optimize substrate and enzyme concentrations for their specific experimental conditions.
-
Reagent Preparation:
-
FDL Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in an appropriate organic solvent such as ethanol (B145695) or DMSO.[3]
-
Assay Buffer: Prepare a suitable buffer for the enzyme being assayed (e.g., 0.1 M Tris-HCl, pH 8.0).[4]
-
Enzyme Samples: Prepare serial dilutions of the enzyme sample in the assay buffer to generate a range of concentrations.
-
-
Assay Procedure:
-
Pipette the desired volume of assay buffer into the wells of a black 96-well microplate.
-
Add the enzyme dilutions to their respective wells. Include a no-enzyme control (buffer only) to measure background fluorescence.
-
Initiate the reaction by adding the FDL working solution to all wells. The final concentration of FDL should be optimized but is typically in the low micromolar range.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.[6]
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~490 nm and emission at ~514 nm.
-
The readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as a single endpoint reading after a fixed incubation time that falls within the linear range of the reaction.
-
Caption: Experimental workflow for the this compound (FDL) assay.
Data Presentation and Linearity Assessment
The data obtained from the FDL assay can be used to generate a standard curve that demonstrates the relationship between enzyme concentration and activity. The rate of reaction (change in fluorescence per minute) is plotted against the enzyme concentration.
Table 1: Example Data for FDL Assay Linearity
| Enzyme Conc. (ng/mL) | Rate of Fluorescence Increase (RFU/min) |
| 0 (Blank) | 15 |
| 10 | 210 |
| 20 | 425 |
| 40 | 830 |
| 80 | 1650 |
| 160 | 2500 |
| 320 | 2600 |
From the example data, a linear relationship is observed between 10 and 80 ng/mL of the enzyme. Above this concentration, the reaction rate begins to plateau, indicating that the assay is no longer linear, likely due to substrate limitation. The linear range for this specific enzyme under these conditions would be defined as 10-80 ng/mL.
Comparison with Alternative Assays
While the FDL assay is a robust method, several alternatives exist for measuring esterase and lipase activity. The choice of assay often depends on the specific application, required sensitivity, and available equipment.
Table 2: Comparison of Esterase/Lipase Activity Assays
| Feature | This compound (FDL) Assay | p-Nitrophenyl Acetate (pNPA) Assay | 4-Methylumbelliferyl (4-MU) Ester Assays |
| Principle | Fluorogenic | Colorimetric | Fluorogenic |
| Detection | Fluorescence (Ex/Em: ~490/514 nm) | Absorbance (~405 nm) | Fluorescence (Ex/Em: ~365/445 nm) |
| Linearity | Good, provided initial velocity conditions are met. | Good, but often has a narrower linear range.[7] | Excellent, with high sensitivity allowing for wider linear ranges.[8] |
| Sensitivity | High | Moderate | Very High |
| Substrate Specificity | Broad for esterases and lipases.[1] | Broad for esterases. | Can be tailored with different ester chains (e.g., caprylate).[8] |
| Advantages | High sensitivity, continuous assay format. | Simple, uses standard spectrophotometers. | Highest sensitivity, stable substrate.[8][9] |
| Disadvantages | Potential for photobleaching, interference from autofluorescent compounds. | Lower sensitivity, pH-dependent signal of p-nitrophenol.[7] | Requires a fluorometer with UV excitation capabilities. |
Conclusion
The this compound assay is a highly effective method for quantifying esterase and lipase concentration, offering a strong linear relationship between enzyme concentration and fluorescent signal under optimized conditions. The key to achieving accurate and reproducible results lies in operating within the initial velocity phase of the reaction, where the substrate is not a limiting factor. Compared to colorimetric alternatives like the pNPA assay, the FDL assay provides significantly higher sensitivity. While other fluorogenic assays using substrates like 4-methylumbelliferyl esters may offer even greater sensitivity, the FDL assay remains a valuable and widely accessible tool for researchers in various fields, providing a reliable and linear response for the determination of enzyme concentration.
References
- 1. Buy this compound | 7308-90-9 [smolecule.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound fluorescence, = 97.0 HPCE 7308-90-9 [sigmaaldrich.com]
- 4. ジラウリン酸フルオレセイン suitable for fluorescence, ≥97.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Lipase Substrates: Evaluating the Specificity of Fluorescein Dilaurate
For researchers, scientists, and drug development professionals, the accurate measurement of lipase (B570770) activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and suitability for various high-throughput screening and diagnostic applications. This guide provides a detailed comparison of Fluorescein (B123965) dilaurate with other common fluorogenic and chromogenic lipase substrates, offering insights into their specificity for different lipase isoforms. While Fluorescein dilaurate has historical use, particularly in pancreatic function tests, its specificity across a broad range of lipase isoforms is not extensively documented in publicly available literature. This guide aims to provide a clear overview of the available data and present viable alternatives for specific research needs.
This compound: An Overview
This compound is a non-fluorescent molecule that, upon hydrolysis by lipases, releases fluorescein, a highly fluorescent compound. The rate of fluorescein release is proportional to the lipase activity. This substrate has been primarily utilized in clinical settings as an indirect measure of pancreatic exocrine function. The test relies on the oral administration of this compound, its hydrolysis by pancreatic lipase in the small intestine, absorption of the released fluorescein, and its subsequent excretion in the urine.
However, for in vitro research applications requiring discrimination between different lipase isoforms—such as pancreatic lipase (PL), lipoprotein lipase (LPL), hepatic lipase (HL), and endothelial lipase (EL)—the specificity of this compound is not well-characterized. Its structure, featuring two lauric acid (C12) fatty acid chains, suggests it is a substrate for lipases that hydrolyze triglycerides, but quantitative data on its relative affinity and turnover rate by various lipase isoforms are scarce.
Comparison with Alternative Lipase Substrates
Given the limited data on the isoform specificity of this compound, researchers often turn to a variety of alternative substrates. These substrates offer better characterization, higher sensitivity, and, in some cases, improved specificity for particular lipase families. The choice of substrate is critical and should be guided by the specific lipase of interest and the experimental context.
Quantitative Data Summary
The following table summarizes the performance of this compound and its alternatives. It is important to note the limited availability of direct comparative kinetic data for this compound across different lipase isoforms.
| Substrate | Lipase Isoform(s) | Assay Type | Detection Principle | Key Kinetic Parameters | Advantages | Disadvantages |
| This compound | Primarily Pancreatic Lipase | Fluorogenic | Release of Fluorescein | Data not readily available | Historically used in vivo. | Poorly characterized for isoform specificity; limited in vitro data. |
| p-Nitrophenyl Esters (e.g., p-NP Palmitate) | Pancreatic Lipase, various esterases | Colorimetric | Release of p-Nitrophenol | Data available for specific lipases. | Low cost, simple spectrophotometric detection.[1][2] | Can be hydrolyzed by other esterases, potentially leading to low specificity.[2] |
| 4-Methylumbelliferyl (4-MU) Esters (e.g., 4-MU Oleate) | Broad range of lipases and esterases | Fluorogenic | Release of 4-Methylumbelliferone | Km and Vmax data available for some lipases. | High sensitivity.[3] | Can exhibit non-specific hydrolysis by other enzymes. |
| BODIPY-labeled Triglycerides/Phospholipids | Endothelial Lipase, Lipoprotein Lipase, Hepatic Lipase | Fluorogenic (self-quenching) | Relief of self-quenching upon hydrolysis | Km and Vmax data available for specific lipases.[2] | High sensitivity, suitable for high-throughput screening.[3][4] | Substrate presentation (e.g., in micelles or HDL particles) is critical.[3][4] |
| Resorufin (B1680543) Esters | Pancreatic Lipase, various lipases | Fluorogenic | Release of Resorufin | Kinetic data available for human Pancreatic Lipase.[5] | Good stability and high sensitivity.[5] | Specificity for other lipase isoforms needs further characterization. |
| 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin ester) (DGGR) | Lipoprotein Lipase | Fluorogenic | Release of Methylresorufin | Comparative data suggests lower sensitivity than some BODIPY-based assays.[6][7] | Commercially available. | May have lower sensitivity compared to newer fluorogenic substrates.[6][7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for lipase assays using this compound and a common alternative, a BODIPY-labeled triglyceride substrate.
Protocol 1: this compound-Based Lipase Assay (General Protocol)
This protocol is a generalized in vitro adaptation based on the principles of the pancreatic function test. Optimization is highly recommended for specific lipase isoforms.
Materials:
-
This compound
-
Lipase source (e.g., purified enzyme, cell lysate, or biological fluid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂)
-
Bile salts (e.g., sodium taurocholate)
-
Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)
-
96-well black microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a working solution by emulsifying the stock solution in the assay buffer containing bile salts. Sonication may be required to create a stable emulsion.
-
Enzyme Preparation: Prepare serial dilutions of the lipase source in cold assay buffer.
-
Assay Reaction:
-
Add 50 µL of the this compound working solution to each well of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted lipase source to each well.
-
Include control wells with buffer instead of the enzyme source to measure background hydrolysis.
-
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence intensity per unit time). The rate is proportional to the lipase activity. A standard curve using known concentrations of fluorescein can be used to convert the fluorescence readings to the amount of product formed.
Protocol 2: BODIPY-Labeled Triglyceride Assay for Endothelial Lipase (EL)
This protocol is adapted from established methods for measuring EL activity using a self-quenching substrate.[3][4]
Materials:
-
BODIPY-labeled triglyceride substrate (e.g., mono-BD-TG)
-
Human endothelial lipase (recombinant or from cell culture)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Triton X-100 or synthetic HDL particles for substrate presentation
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~520 nm)
-
96-well or 384-well black microplates
Procedure:
-
Substrate Preparation: Prepare BODIPY-labeled triglyceride micelles by mixing the substrate with Triton X-100 in the assay buffer. Alternatively, incorporate the substrate into synthetic HDL particles. The self-quenching nature of the substrate in these formulations results in low background fluorescence.
-
Enzyme Preparation: Dilute the endothelial lipase to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add 25 µL of the substrate preparation to each well of the microplate.
-
Add 25 µL of the diluted endothelial lipase to initiate the reaction.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.
-
Include control wells with buffer only to determine background fluorescence.
-
-
Measurement: Monitor the kinetic increase in fluorescence at 37°C in the microplate reader. The hydrolysis of the triglyceride by EL releases the BODIPY-labeled fatty acid, relieving the self-quenching and leading to an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the lipase assays described.
Caption: General workflow for a fluorogenic lipase assay.
Caption: Mechanism of fluorescence generation for different substrates.
Conclusion
While this compound serves as a substrate for lipases, particularly pancreatic lipase, the lack of comprehensive, publicly available data on its specificity for other lipase isoforms makes it a less-than-ideal choice for research requiring precise enzymatic characterization. For studies on specific lipase isoforms like endothelial lipase or lipoprotein lipase, or for high-throughput screening applications, alternative fluorogenic substrates such as those based on BODIPY or resorufin offer superior sensitivity and better-defined performance characteristics. Researchers are encouraged to select a substrate based on the specific lipase isoform under investigation and to perform thorough validation to ensure the accuracy and reliability of their findings.
References
- 1. A novel fluorogenic substrate for the measurement of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorogenic substrates for high-throughput measurements of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between the activities of lipoprotein lipase and paraoxonase in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fluorescein Dilaurate vs. Resorufin-Based Probes for Lipase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of lipase (B570770) activity is crucial. This guide provides an objective comparison of two common fluorogenic probes: fluorescein (B123965) dilaurate and resorufin-based probes, supported by experimental data to inform your assay selection.
Lipase assays are fundamental tools in various research areas, from understanding metabolic diseases to screening for potential therapeutic inhibitors. The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and overall reliability. Here, we delve into a detailed comparison of fluorescein dilaurate and the widely used resorufin-based probes, focusing on their signaling mechanisms, performance characteristics, and experimental protocols.
Signaling Pathways and Experimental Workflow
The fundamental principle behind both probe types is the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate by lipase to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to the lipase activity.
This compound Signaling Pathway
This compound is a lipophilic molecule that becomes intensely fluorescent upon hydrolysis by lipase. The two laurate ester bonds are cleaved, releasing the fluorescein molecule, which exhibits strong fluorescence.
Data Presentation: Quantitative Comparison of Fluorescent Probes
A Comparative Guide to Fluorescent Probes for Live Cell Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of live-cell imaging experiments. An ideal probe should possess high brightness, exceptional photostability, and minimal cytotoxicity to ensure that the observed cellular processes are a true reflection of the underlying biology and not artifacts introduced by the imaging agent itself. This guide provides an objective comparison of three classes of fluorescent probes: a traditional organic dye (Fluorescein Diacetate), a modern silicon-rhodamine based dye (SiR-Actin), and a genetically encoded fluorescent protein (Enhanced Green Fluorescent Protein - EGFP).
The following table summarizes the key quantitative performance metrics for the selected fluorescent probes. These values are compiled from various sources and should be considered in the context of the specific experimental conditions under which they were determined.
| Property | Fluorescein Diacetate (FDA) | SiR-Actin | Enhanced Green Fluorescent Protein (EGFP) |
| Excitation Max (nm) | ~494 | ~652 | ~488 |
| Emission Max (nm) | ~521 | ~674 | ~509 |
| Quantum Yield (Φ) | ~0.93 (for fluorescein) | ~0.4 (bound to actin) | ~0.60 |
| Photostability | Low | High | Moderate |
| Cytotoxicity | Low at working concentrations, but can be toxic with prolonged exposure or at high concentrations.[1] | Low at recommended concentrations.[2][3] | Generally low, but high expression levels can induce apoptosis.[4][5][6] |
| Targeting Mechanism | Enzymatic conversion in the cytoplasm of viable cells.[7] | Binds to F-actin.[8] | Genetically fused to a protein of interest. |
| Cell Permeability | High | High | N/A (expressed intracellularly) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in live-cell imaging. Below are generalized protocols for each of the compared fluorescent probes. It is crucial to optimize probe concentration, incubation times, and imaging parameters for each specific cell type and experimental setup.
Protocol 1: Live-Cell Viability Staining with Fluorescein Diacetate (FDA)
This protocol provides a general guideline for assessing cell viability using FDA in conjunction with Propidium Iodide (PI) for dead cell counterstaining.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum and HEPES)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging dish.
-
Staining Solution Preparation: On the day of the experiment, prepare a working staining solution by diluting the FDA and PI stock solutions in pre-warmed live-cell imaging medium. Final concentrations typically range from 0.1-1 µg/mL for FDA and 1-5 µg/mL for PI.[9][10]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[11]
-
Imaging: Image the cells directly in the staining solution or after a gentle wash with pre-warmed imaging medium to reduce background fluorescence.
-
FDA (Live cells): Ex: ~488 nm, Em: ~530 nm.[11]
-
PI (Dead cells): Ex: ~535 nm, Em: ~617 nm.
-
Protocol 2: Staining of F-Actin in Live Cells with SiR-Actin
This protocol is for staining F-actin in living cells using the fluorogenic SiR-Actin probe.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
SiR-Actin stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
Verapamil (optional, efflux pump inhibitor)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation: Dilute the SiR-Actin stock solution in pre-warmed live-cell imaging medium to a final concentration of 50-500 nM.[8][12] For cells with high efflux pump activity, Verapamil can be added to the staining solution at a final concentration of 1-10 µM.[12]
-
Cell Staining: Add the staining solution directly to the cells in their culture medium.
-
Incubation: Incubate the cells for 1-4 hours at 37°C.[13]
-
Imaging: Image the cells directly without a washing step. A wash step with fresh medium may improve the signal-to-noise ratio.[12]
-
SiR-Actin: Ex: ~650 nm, Em: ~670 nm.[14]
-
Protocol 3: Imaging of Live Cells Expressing EGFP-Tagged Proteins
This protocol outlines the general steps for imaging cells that have been genetically engineered to express a protein of interest fused to EGFP.
Materials:
-
Cells stably or transiently expressing an EGFP-fusion protein, cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium (phenol red-free)
Procedure:
-
Cell Culture: Culture the cells expressing the EGFP-fusion protein on a suitable imaging dish. For transient transfections, imaging is typically performed 24-48 hours post-transfection.
-
Medium Exchange: Before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium to reduce background fluorescence.
-
Imaging Setup: Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition:
-
Use the lowest possible laser power to excite the EGFP to minimize phototoxicity and photobleaching.[15]
-
Acquire images using appropriate filter sets for EGFP (Ex: ~488 nm, Em: ~509 nm).[16]
-
For time-lapse imaging, adjust the acquisition frequency to capture the dynamics of the biological process without causing excessive photodamage.
-
Mandatory Visualization
The following diagrams illustrate key cellular processes and experimental workflows relevant to live-cell imaging with fluorescent probes.
Caption: Mitochondrial dynamics pathway.
Caption: Live/Dead cytotoxicity assay workflow.
References
- 1. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Is green fluorescent protein toxic to the living cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is green fluorescent protein toxic to the living cells? | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thundersci.com [thundersci.com]
- 10. ibidi.com [ibidi.com]
- 11. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 12. spirochrome.com [spirochrome.com]
- 13. synentec.com [synentec.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Green fluorescent protein - Wikipedia [en.wikipedia.org]
Establishing Robust Controls for the Fluorescein Dilaurate Assay: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the Fluorescein (B123965) dilaurate (FDL) assay, the implementation of appropriate positive and negative controls is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of control strategies for the FDL assay, primarily used for measuring P-glycoprotein (P-gp) activity and general esterase/lipase (B570770) activity. We also present alternative assays with their respective control setups, supported by experimental data and detailed protocols.
The principle of the FDL assay lies in the enzymatic cleavage of the non-fluorescent FDL molecule by esterases or its transport by proteins like P-gp.[1] Upon cleavage, the highly fluorescent molecule fluorescein is released, and its intensity can be measured to determine enzyme or transporter activity.
Quantitative Comparison of Controls
To ensure the validity of FDL assay results, a well-defined set of controls is essential. The following table summarizes the expected outcomes for positive and negative controls in the context of measuring P-gp inhibition and general esterase activity. For comparison, data from alternative assays are also included.
| Assay | Target | Control Type | Control Substance/Cell Line | Expected Outcome | Quantitative Example (IC50 or Fluorescence) |
| Fluorescein Dilaurate (FDL) Assay | P-gp Inhibition | Positive Control | Known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) | Increased intracellular fluorescence | IC50 values are comparable to other P-gp substrates. For Verapamil, an IC50 in the low micromolar range is expected.[1][2] |
| Negative Control | Vehicle (e.g., DMSO) in P-gp overexpressing cells | Low intracellular fluorescence | Baseline fluorescence against which inhibition is measured. | ||
| Negative Control | Parental cell line (low P-gp expression, e.g., MCF-7) | High intracellular fluorescence (due to low efflux) | Serves as a baseline for maximal fluorescence in the absence of P-gp-mediated efflux.[1] | ||
| Esterase Activity | Positive Control | Purified esterase/lipase | High fluorescence signal | Signal directly proportional to enzyme concentration. | |
| Negative Control | No-enzyme control | Minimal to no fluorescence | Establishes baseline fluorescence of the substrate.[3] | ||
| Negative Control | Known esterase inhibitor | Low fluorescence signal | Demonstrates that the signal is due to enzymatic activity. | ||
| Rhodamine 123 Assay | P-gp Inhibition | Positive Control | Verapamil | Increased intracellular fluorescence | IC50: 2.6 ± 0.4 µM[1] |
| Positive Control | Cyclosporin A | Increased intracellular fluorescence | IC50: 1.5 ± 0.3 µM[1] | ||
| Negative Control | Vehicle in P-gp overexpressing cells (MCF7R) | Low intracellular fluorescence | Baseline for calculating fold-increase in fluorescence.[1] | ||
| Calcein-AM Assay | P-gp Inhibition | Positive Control | Zosuquidar (0.1 nM to 10 µM) | Increased intracellular fluorescence | Dose-dependent increase in fluorescence.[4] |
| Positive Control | Verapamil (50 µM) | ~100% inhibition of Calcein-AM extrusion | [5] | ||
| Negative Control | P-gp overexpressing cells without inhibitor | Low intracellular fluorescence | Represents maximum efflux activity.[4] | ||
| p-Nitrophenyl Butyrate (B1204436) (p-NPB) Assay | Esterase Activity | Positive Control | Purified lipase/esterase | Increased absorbance at 415 nm | Linear range of 0.05–1.60 U/mL for Candida antarctica lipase B.[6] |
| Negative Control | No-enzyme control | No change in absorbance | Establishes baseline absorbance.[6] |
Experimental Protocols
This compound (FDL) Assay for P-glycoprotein Inhibition
This protocol describes the use of the FDL assay to screen for P-gp inhibitors.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)
-
This compound (FDL)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Vehicle (e.g., DMSO)
-
Cell culture medium and plates (96-well, black, clear-bottom)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include wells with the positive control (Verapamil) and negative control (vehicle).
-
FDL Addition: Add FDL to all wells at a final concentration.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
Expected Results:
-
Negative Control (Vehicle): P-gp overexpressing cells will show low fluorescence due to FDL efflux. Parental cells will show high fluorescence.
-
Positive Control (Verapamil): P-gp overexpressing cells treated with Verapamil will show a dose-dependent increase in fluorescence, indicating inhibition of FDL efflux.
Alternative Assay: Rhodamine 123 Accumulation Assay for P-gp Inhibition
Rhodamine 123 is a well-established fluorescent substrate for P-gp.[1]
Materials:
-
P-gp overexpressing cells (e.g., MCF7R)
-
Rhodamine 123
-
P-gp inhibitors (e.g., Verapamil, Cyclosporin A)
-
Cell culture medium and plates
-
Spectrofluorometer or flow cytometer
Procedure:
-
Cell Culture: Culture P-gp overexpressing cells to confluency.
-
Inhibitor Treatment: Incubate cells with various concentrations of P-gp inhibitors.
-
Rhodamine 123 Incubation: Add Rhodamine 123 (e.g., 5.25 µM) and incubate for 30 minutes at 37°C.[1]
-
Washing: Wash the cells to remove extracellular Rhodamine 123.
-
Quantification: Measure the intracellular fluorescence. Data is often expressed as a percentage of the control (no inhibitor).[1]
Alternative Assay: Calcein-AM Assay for P-gp Inhibition
Calcein-AM is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases. It is a substrate for P-gp, so its efflux can be measured.[4]
Materials:
-
P-gp overexpressing cell line (e.g., K562/MDR) and parental cell line
-
Calcein-AM
-
P-gp inhibitor (e.g., Zosuquidar)
-
Assay buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing and parental cells.
-
Inhibitor Pre-incubation: Pre-incubate cells with the P-gp inhibitor for 30-60 minutes at 37°C.[4]
-
Calcein-AM Staining: Add Calcein-AM and incubate for 15-30 minutes at 37°C, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
Alternative Assay: p-Nitrophenyl Butyrate (p-NPB) Assay for Esterase Activity
This is a colorimetric assay for general esterase/lipase activity.[6]
Materials:
-
Enzyme source (e.g., purified enzyme or cell lysate)
-
p-Nitrophenyl butyrate (p-NPB)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the buffer and p-NPB.
-
Enzyme Addition: Add the enzyme source to initiate the reaction. A no-enzyme control should be included.
-
Absorbance Measurement: Monitor the increase in absorbance at 415 nm over time, which corresponds to the release of p-nitrophenolate.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and underlying biological mechanisms.
By adhering to these guidelines and implementing robust controls, researchers can ensure the accuracy and reliability of their findings from the this compound assay and its alternatives.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate | MDPI [mdpi.com]
Navigating the Matrix: A Guide to Common Buffer Interferences in Fluorescein Dilaurate Assays
For researchers, scientists, and drug development professionals utilizing Fluorescein (B123965) Dilaurate (FDL) assays, understanding and mitigating the interference of common buffer components is critical for generating accurate and reproducible data. This guide provides a comparative analysis of the effects of various buffers, detergents, and salts on FDL assay performance, supported by experimental data and detailed protocols.
The Fluorescein Dilaurate (FDL) assay is a sensitive and widely used method for measuring the activity of lipases and esterases. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent FDL substrate to produce the highly fluorescent molecule, fluorescein. The rate of fluorescein production is directly proportional to the enzyme's activity. However, the accuracy of this assay is highly susceptible to interference from various components present in the reaction buffer. This guide will delve into the specific effects of these components, providing a framework for optimizing your FDL assay conditions.
The Reaction Pathway and Points of Interference
The enzymatic reaction in an FDL assay is a two-step process. First, the lipase (B570770) or esterase cleaves the two laurate fatty acid chains from the fluorescein backbone. This releases fluorescein, which can then be excited by light at a specific wavelength and will emit light at a longer wavelength. The intensity of the emitted light is the readout of the assay.
Several common buffer components can interfere with this process at different stages:
-
Enzyme Activity: pH, ionic strength, and the presence of certain ions can directly impact the catalytic activity of the lipase or esterase.
-
Substrate Availability: Detergents can affect the solubility and presentation of the lipophilic FDL substrate to the enzyme.
-
Fluorescence Signal: The pH of the buffer can directly influence the quantum yield of fluorescein, while high concentrations of certain salts or other components can lead to quenching of the fluorescence signal.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "FDL Assay Principle and Interference Points"
Comparison of Common Buffer Components
Buffer Systems
| Buffer System | Typical pH Range | Concentration | Reported Effects & Considerations |
| Tris-HCl | 7.0 - 9.0 | 20 - 100 mM | Widely used for lipase assays. However, Tris can chelate metal ions that may be cofactors for some lipases. It has also been reported to interfere with some protein quantification assays and can affect enzyme stability at higher concentrations.[1] |
| Phosphate Buffer | 6.0 - 8.0 | 50 - 200 mM | Commonly used, but can precipitate with divalent cations like Ca²⁺, which are often important for lipase activity and stability. Phosphate ions can also sometimes inhibit lipase activity. |
| HEPES | 6.8 - 8.2 | 10 - 50 mM | Often considered a good "all-around" buffer for enzymatic assays due to its low metal-binding capacity and minimal interference in many biological reactions. |
| MOPS | 6.5 - 7.9 | 20 - 50 mM | Another "Good's" buffer with properties similar to HEPES, suitable for maintaining pH in the neutral range. |
Recommendation: When developing an FDL assay, it is advisable to empirically test a few different buffer systems (e.g., Tris-HCl, HEPES) at the optimal pH for the specific lipase being studied to determine the buffer that yields the highest activity and lowest background.
Detergents
Detergents are often included in lipase assays to emulsify the water-insoluble substrate, thereby increasing the surface area available for enzymatic action. However, the type and concentration of the detergent can significantly impact lipase activity.
| Detergent | Concentration | Effect on Lipase Activity |
| Tween 20 | 0.01% - 0.1% (v/v) | Generally enhances the activity of many lipases by improving substrate availability. However, at higher concentrations, it can lead to enzyme denaturation and inhibition.[2] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Similar to Tween 20, it can increase lipase activity by emulsifying the substrate. Some studies report a stronger activating effect than Tween 20 for certain lipases.[2] |
| Sodium Dodecyl Sulfate (SDS) | > 0.01% (w/v) | Generally a strong inhibitor of lipase activity due to its denaturing effect on proteins. |
| Bile Salts (e.g., Sodium Taurodeoxycholate) | Varies | Can have a complex, pH-dependent effect on lipase activity, sometimes causing inhibition.[3] |
Quantitative Data on Detergent Effects on Pancreatic Lipase Activity [2]
| Detergent (at 5% v/v) | Relative Lipase Activity (%) |
| Control (No Detergent) | 100% |
| Triton X-100 | ~237% |
| Tween 20 | ~281% |
| Tween 80 | ~207% |
| Tergitol | ~237% |
Note: This data is from a study on porcine pancreas lipase and may not be directly transferable to all lipases or FDL assays, but it illustrates the significant and variable effects of different detergents.
Salts
The ionic strength of the buffer, primarily determined by the salt concentration, can influence enzyme structure and activity.
| Salt | Concentration | Effect on Lipase Activity |
| Sodium Chloride (NaCl) | 50 - 200 mM | The effect of NaCl is highly dependent on the specific lipase. For some lipases, moderate concentrations are required for optimal activity, while for others, high salt concentrations can be inhibitory.[4] |
| Calcium Chloride (CaCl₂) | 1 - 10 mM | Calcium ions are known activators for many lipases, playing a role in stabilizing the enzyme's structure and facilitating the binding of the substrate at the oil-water interface.[5] |
Quantitative Data on Salt Effects on Lipase Activity
-
NaCl: Lipoprotein lipase activity has been shown to be optimal at a concentration of approximately 0.175 M NaCl.[4] Activity can decrease at both lower and higher concentrations.
-
CaCl₂: For oil palm lipase, optimal activity was observed at CaCl₂ concentrations between 10-50 mM.[5]
Experimental Protocols
General Protocol for FDL Assay
This protocol provides a basic framework. Optimal conditions, particularly buffer composition, should be determined empirically.
-
Reagent Preparation:
-
Assay Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing any necessary additives like salts or detergents.
-
FDL Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO or ethanol (B145695) to a concentration of 1-10 mM.
-
Enzyme Solution: Prepare a stock solution of the lipase or esterase in an appropriate buffer and store on ice.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate (black, clear-bottom plates are recommended for fluorescence assays).
-
Add the FDL substrate to the wells to the desired final concentration (e.g., 10-50 µM).
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence over time (slope of the linear portion of the curve).
-
This rate is proportional to the enzyme activity.
-
Protocol for Testing Buffer Component Interference
-
Prepare a Matrix of Assay Buffers: Prepare a series of assay buffers, each varying in the concentration of a single component (e.g., a range of pH values for a given buffer, different concentrations of a specific detergent or salt).
-
Perform the FDL Assay: Run the FDL assay as described above in each of the prepared buffer conditions, keeping the enzyme and substrate concentrations constant.
-
Compare Activities: Normalize the enzyme activity measured in each test condition to the activity measured in a control buffer (a standard, well-characterized buffer for your enzyme).
-
Data Visualization: Plot the relative enzyme activity as a function of the changing buffer component concentration or pH.
Visualizing the Workflow
Conclusion
The performance of this compound assays is intricately linked to the composition of the reaction buffer. While Tris-HCl and HEPES are generally suitable buffering agents, their optimal concentration and the inclusion of additives like detergents and salts must be carefully evaluated for each specific lipase and experimental setup. Non-ionic detergents such as Tween 20 and Triton X-100 often enhance lipase activity, whereas ionic detergents like SDS are typically inhibitory. The effect of salts like NaCl is enzyme-dependent, while CaCl₂ is a common activator. By systematically testing these components, researchers can significantly improve the accuracy, sensitivity, and reproducibility of their FDL assays, leading to more reliable and insightful results in their drug discovery and enzyme characterization efforts.
References
- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. A comparative study on two fungal lipases from Thermomyces lanuginosus and Yarrowia lipolytica shows the combined effects of detergents and pH on lipase adsorption and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Synthetic ApoC-II Peptides and nAngptl4 Fragments to Measure Lipoprotein Lipase Activity in Radiometric and Fluorescent Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Fluorescein and Fluorescein Dilaurate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of fluorescein (B123965) and its ester prodrug, fluorescein dilaurate. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of these compounds, supported by experimental data and protocols.
Executive Summary
Fluorescein is a widely used fluorescent tracer with applications in ophthalmology and other diagnostic procedures. This compound is a lipophilic ester of fluorescein designed to act as a prodrug. The fundamental difference in their pharmacokinetic profiles arises from their distinct absorption pathways. Fluorescein, when administered orally, is readily absorbed. In contrast, this compound requires enzymatic hydrolysis by pancreatic enzymes to release fluorescein, which is then absorbed into the systemic circulation. This enzymatic step significantly influences the rate and extent of fluorescein bioavailability from this compound.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of orally administered fluorescein and fluorescein derived from this compound, as determined in a comparative study in healthy volunteers.
| Pharmacokinetic Parameter | Fluorescein Sodium (Oral) | Fluorescein from this compound (Oral) |
| Maximum Plasma Concentration (Cmax) | 3.5 µg/mL[1] | 1.8 µg/mL[1] |
| Time to Maximum Plasma Concentration (tmax) | 120 minutes[1] | 270 minutes[1] |
| Elimination Half-life (t½) | 267 minutes[1] | 246 minutes[1] |
| Bioavailability | 99%[1] | 56%[1] |
Experimental Protocols
The comparative pharmacokinetic data presented above was obtained following a protocol known as the this compound Test or Pancreolauryl Test.[1][2] This test is a non-invasive method to assess exocrine pancreatic function by measuring the amount of fluorescein excreted in the urine after oral administration of this compound and fluorescein sodium on consecutive days.[1][3]
Day 1: this compound Administration
-
Following an overnight fast, a single oral dose of this compound (e.g., 348.5 mg, equivalent to 0.5 mmol of fluorescein) is administered with a standardized meal.[4]
-
Urine is collected for a period of 10 hours post-administration.[3][4]
-
The total volume of urine is recorded, and an aliquot is analyzed for fluorescein concentration.
Day 2: Fluorescein Sodium Administration
-
After a minimum 24-hour washout period, the subject, again after an overnight fast, is administered an equimolar dose of fluorescein sodium (e.g., 188.14 mg, equivalent to 0.5 mmol of fluorescein) under the same standardized meal conditions.[4]
-
Urine is collected for 10 hours, and the fluorescein concentration is determined.
Sample Analysis
-
Fluorescein concentrations in urine (and plasma, if collected) are typically measured using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or direct fluorophotometry.[5]
Data Analysis
-
The ratio of the amount of fluorescein excreted after this compound administration to the amount excreted after fluorescein sodium administration is calculated. This ratio provides an indication of the efficiency of enzymatic hydrolysis and subsequent absorption.[1] Pharmacokinetic parameters such as Cmax, tmax, and half-life are determined from plasma concentration-time profiles.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic fate of this compound and the subsequent metabolism of fluorescein, as well as the experimental workflow of the Pancreolauryl test.
Discussion
The significant differences in the pharmacokinetic profiles of fluorescein and this compound are primarily attributable to the enzymatic hydrolysis step required for the latter. The delayed tmax and lower Cmax and bioavailability of fluorescein from this compound indicate that the hydrolysis by pancreatic esterases is the rate-limiting step in its absorption.[1]
Fluorescein itself is rapidly and almost completely absorbed when administered orally as the sodium salt, with a bioavailability of 99%.[1] Following absorption, fluorescein is metabolized in the liver to fluorescein monoglucuronide.[6][7] Both fluorescein and its glucuronide metabolite are primarily eliminated via renal excretion.[6][7]
The pharmacokinetic properties of this compound make it a useful diagnostic tool for assessing exocrine pancreatic function. In individuals with pancreatic insufficiency, the reduced activity of pancreatic esterases leads to decreased hydrolysis of this compound, resulting in lower absorption and urinary excretion of fluorescein compared to healthy individuals.[1][3]
Conclusion
Fluorescein and this compound exhibit distinct pharmacokinetic profiles. Fluorescein is a readily absorbed compound with high bioavailability. This compound, as a prodrug, relies on enzymatic conversion to fluorescein for its activity, which results in delayed and reduced absorption. This difference in their pharmacokinetic behavior underpins their respective clinical applications, with fluorescein being used as a direct imaging agent and this compound serving as a diagnostic agent for pancreatic function. Understanding these differences is crucial for the design and interpretation of studies involving these compounds in drug development and clinical research.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. karger.com [karger.com]
- 3. m.youtube.com [m.youtube.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Pharmacokinetics and organ distribution of fluorescein in experimental pigs: an input study for confocal laser endomicroscopy of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
The Correlation Between In Vitro and In Vivo Results of Fluorescein Dilaurate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo models for assessing the intestinal permeability and subsequent bioavailability of the ester prodrug, Fluorescein (B123965) Dilaurate. By examining experimental data and detailed protocols, this document aims to elucidate the correlation between results obtained from cell-based assays and live animal studies, offering valuable insights for drug development and research.
Introduction to Fluorescein Dilaurate as a Permeability Marker
This compound is an ester derivative of fluorescein, a widely used fluorescent tracer. As a lipophilic prodrug, it is designed to permeate the intestinal epithelium more readily than its hydrophilic parent compound. Following absorption, intracellular esterases hydrolyze this compound, releasing fluorescein, which can then be detected and quantified. This mechanism makes it a useful tool for studying intestinal esterase activity and the absorption of ester-containing drugs.
In Vitro Permeability Assessment: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drugs. When cultured on semi-permeable supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the human intestinal epithelium.
Key Performance Metrics
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. A higher Papp value generally indicates greater potential for in vivo absorption.
Table 1: Classification of Drug Permeability based on Caco-2 Papp Values
| Permeability Classification | Apparent Permeability (Papp) (cm/s) | Expected In Vivo Absorption |
| High | > 10 x 10⁻⁶ | High (>85%) |
| Moderate | 1 - 10 x 10⁻⁶ | Moderate (20-85%) |
| Low | < 1 x 10⁻⁶ | Low (<20%) |
In Vivo Bioavailability of this compound
In vivo studies in healthy human volunteers have demonstrated the oral bioavailability of fluorescein from this compound to be approximately 56%. This indicates that a significant portion of the administered dose is absorbed and successfully converted to fluorescein.
Table 2: Pharmacokinetic Parameters of Fluorescein and this compound in Humans
| Compound | Administration | Bioavailability (%) | Cmax (µg/mL) | Tmax (min) |
| Fluorescein Sodium | Oral | 99% | 3.5 | 120 |
| Fluorescein from this compound | Oral | 56% | 1.8 | 270 |
Data sourced from studies on the pharmacokinetics of fluorescein and its dilaurate ester.[1]
Comparison with Alternative Permeability Markers
Fluorescein isothiocyanate-dextran (FITC-dextran) is a commonly used fluorescent marker for assessing intestinal permeability, particularly for studying the paracellular pathway (transport through the tight junctions).
Table 3: Comparison of this compound and FITC-Dextran as Permeability Markers
| Feature | This compound | FITC-Dextran (e.g., 4 kDa) |
| Primary Transport Route | Transcellular (passive diffusion) | Paracellular |
| Mechanism of Action | Enzymatic conversion to fluorescein post-absorption | Direct measurement of the fluorescent molecule |
| Information Provided | Intestinal esterase activity and lipophilic drug absorption | Integrity of tight junctions and paracellular transport |
| In Vivo Relevance | Models absorption of ester prodrugs | Assesses intestinal barrier dysfunction ("leaky gut") |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
This protocol outlines the general procedure for assessing the permeability of a test compound using the Caco-2 cell model.
1. Caco-2 Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.
2. Monolayer Integrity Assessment (Lucifer Yellow Assay):
-
Before the permeability experiment, the integrity of the Caco-2 monolayer is verified.
-
A solution of Lucifer Yellow (a fluorescent molecule with low permeability) is added to the apical side of the monolayer.
-
After a defined incubation period, the amount of Lucifer Yellow that has crossed to the basolateral side is measured using a fluorescence plate reader. A low percentage of leakage confirms monolayer integrity.
3. Permeability Experiment:
-
The test compound (e.g., this compound) is added to the apical (donor) chamber.
-
At various time points, samples are taken from the basolateral (receiver) chamber.
-
The concentration of the compound (or its metabolite, in this case, fluorescein) in the samples is quantified using a suitable analytical method (e.g., fluorescence spectroscopy or LC-MS/MS).
4. Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the permeable support.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
In Vivo Intestinal Permeability Study (Rodent Model)
This protocol describes a common method for evaluating intestinal permeability in a rat or mouse model using an oral gavage of a fluorescent marker.
1. Animal Preparation:
-
Animals are fasted overnight with free access to water to ensure an empty gastrointestinal tract.
2. Administration of Fluorescent Marker:
-
A solution of the test compound (e.g., this compound or FITC-dextran) is administered via oral gavage.
3. Blood Sampling:
-
At predetermined time points after administration, blood samples are collected (e.g., via tail vein or cardiac puncture).
4. Plasma Preparation and Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
The concentration of the fluorescent marker in the plasma is determined using a fluorescence spectrophotometer.
5. Data Analysis:
-
The plasma concentration-time profile is plotted to determine pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to reach maximum concentration), which are indicative of the extent and rate of absorption.
Visualizing the Workflow and Correlation
Caption: Workflow for In Vitro and In Vivo assessment and their correlation.
Caption: Absorption and metabolism of this compound.
Conclusion
The correlation between in vitro Caco-2 permeability and in vivo oral bioavailability is a cornerstone of modern drug development. For ester prodrugs like this compound, the Caco-2 model provides a valuable tool to predict human intestinal absorption, although the enzymatic conversion step is a critical determinant. The 56% oral bioavailability of fluorescein from this compound in humans suggests a good, but incomplete, absorption and/or conversion process. When comparing with other markers like FITC-dextran, it is crucial to select the appropriate tool based on the specific research question, whether it is to assess the absorption of a lipophilic prodrug or to evaluate the integrity of the intestinal barrier. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and interpret their studies on intestinal permeability.
References
Peer-reviewed methods for validating high-throughput screening assays.
A comprehensive comparison of peer-reviewed methods and best practices for robust and reliable high-throughput screening.
In the fast-paced world of drug discovery and biomedical research, high-throughput screening (HTS) has become an indispensable tool for identifying novel therapeutic candidates and elucidating biological pathways. The reliability of HTS data, however, is fundamentally dependent on the rigorous validation of the screening assay. This guide provides an objective comparison of peer-reviewed methods for validating HTS assays, complete with supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in establishing robust and reproducible screening campaigns.
Core Principles of HTS Assay Validation
The primary goal of HTS assay validation is to ensure that the assay is sensitive, specific, and reproducible enough to distinguish true "hits" from experimental noise.[1][2] A thoroughly validated assay minimizes the risk of costly false positives and false negatives, thereby increasing the efficiency of the drug discovery pipeline.[2] The validation process typically involves a series of pre-screen and in-screen assessments to characterize the assay's performance.[3]
Key Validation Parameters and Statistical Measures
A variety of statistical parameters are employed to quantify the performance of an HTS assay. These metrics provide a quantitative basis for assessing assay quality and for making informed decisions about proceeding with a full-scale screen.
| Parameter | Description | Formula | Acceptance Criteria | Alternatives |
| Z'-Factor | A measure of the statistical effect size, reflecting the separation between positive and negative control distributions. It is a widely used metric for assessing the quality of an HTS assay.[4][5][6] | Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where: μp = mean of the positive control μn = mean of the negative control σp = standard deviation of the positive control σn = standard deviation of the negative control | Z' ≥ 0.5: Excellent assay[4][5][7] 0 < Z' < 0.5: Marginal assay[4][5] Z' < 0: Unacceptable assay[4] | Robust Z'-Factor (uses median and median absolute deviation), Strictly Standardized Mean Difference (SSMD)[6][8] |
| Signal-to-Background Ratio (S/B) | A simple measure of the dynamic range of the assay, comparing the mean signal of the positive control to the mean signal of the negative control.[9][10] | S/B = μp / μn | Assay dependent, but generally a higher ratio is desirable.[11] | Signal-to-Noise Ratio (S/N) |
| Signal-to-Noise Ratio (S/N) | A measure that considers the variability of the background signal, providing more confidence in the observed signal difference than S/B alone.[9][10] | S/N = (μp - μn) / σn | Assay dependent, higher values indicate better performance. | Z'-Factor, SSMD |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data, expressed as a percentage of the mean. It is used to assess the precision and reproducibility of the assay.[7] | %CV = (σ / μ) * 100 | Intra-plate CV < 10% Inter-plate CV < 15% | Standard Deviation |
| Repeatability and Reproducibility | Measures of the precision of the assay under different conditions. Repeatability refers to the variation observed when the same operator uses the same equipment over a short period, while reproducibility assesses variation across different operators, equipment, and days.[12][13] | Assessed by calculating %CV under repeatability and reproducibility conditions. | %CV < 20% is often considered acceptable.[14] | Intermediate Precision[13] |
Experimental Protocols for Key Validation Experiments
Z'-Factor Determination
Objective: To determine the Z'-factor of the assay as a primary measure of its suitability for HTS.
Methodology:
-
Prepare a dedicated Z'-factor validation plate (e.g., a 384-well plate).
-
Dispense the negative control (e.g., vehicle) into half of the wells (n=192).
-
Dispense the positive control (e.g., a known active compound at its EC100) into the other half of the wells (n=192).
-
Incubate the plate according to the assay protocol.
-
Measure the signal in each well using the appropriate detection instrument.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control wells.
-
Calculate the Z'-factor using the formula provided in the table above.
-
Repeat this experiment on at least three different days to assess inter-day variability.
Signal-to-Background (S/B) and Signal-to-Noise (S/N) Ratio Calculation
Objective: To assess the dynamic range and signal quality of the assay.
Methodology:
-
Utilize the data generated from the Z'-factor determination experiment.
-
Calculate the S/B ratio by dividing the mean of the positive control signal by the mean of the negative control signal.
-
Calculate the S/N ratio by subtracting the mean of the negative control from the mean of the positive control and dividing the result by the standard deviation of the negative control.
Assessment of Assay Variability (%CV)
Objective: To quantify the intra-plate and inter-plate variability of the assay.
Methodology:
-
Intra-plate %CV:
-
Using the data from the Z'-factor plate, calculate the %CV for both the positive and negative control wells separately.
-
-
Inter-plate %CV:
-
Perform the Z'-factor experiment on at least three different plates on the same day.
-
Calculate the mean signal for the positive and negative controls on each plate.
-
Calculate the overall mean and standard deviation of the plate means for both controls.
-
Calculate the inter-plate %CV for both the positive and negative controls.
-
Evaluation of Repeatability and Reproducibility
Objective: To determine the precision of the assay under various conditions.
Methodology:
-
Repeatability (Intra-assay precision):
-
On a single day, have one operator prepare and run multiple replicates (e.g., n=6-10) of both the positive and negative controls.
-
Calculate the %CV for each set of replicates.
-
-
Reproducibility (Inter-assay precision):
-
Have two different operators, on two different days, using different batches of reagents (if possible), prepare and run replicates of the positive and negative controls.
-
Calculate the %CV across all replicates for both controls.
-
Visualizing the HTS Validation Workflow
A clear understanding of the validation workflow is crucial for successful HTS implementation. The following diagrams, generated using Graphviz, illustrate the key stages and decision points in the process.
Caption: A high-level overview of the HTS assay validation workflow.
Caption: The relationship between key validation parameters and assay characteristics.
Alternative and Complementary Validation Methods
While the Z'-factor is a cornerstone of HTS assay validation, other methods can provide additional insights into assay performance.
-
Robust Z'-Factor: This method is less sensitive to outliers than the standard Z'-factor because it uses the median and median absolute deviation (MAD) instead of the mean and standard deviation.[6] This can be particularly useful for screens where a small number of wells may exhibit unusually high or low signals.
-
Strictly Standardized Mean Difference (SSMD): SSMD is another statistical metric used to assess the quality of an HTS assay, particularly in the context of RNAi screening.[8] It provides a measure of the magnitude of the difference between two groups, taking into account the variability within the groups.
-
Orthogonal Assays: Employing a secondary assay with a different detection technology or biological principle is a powerful way to confirm hits and eliminate artifacts from the primary screen.[15] This approach helps to ensure that the observed activity is not due to interference with the primary assay format.
-
Hit Confirmation and Dose-Response Analysis: While not strictly part of the initial assay validation, the process of confirming primary hits and generating dose-response curves is a critical validation step for the identified active compounds.[16]
Conclusion
Rigorous validation is a non-negotiable prerequisite for any successful high-throughput screening campaign. By systematically evaluating key performance parameters such as the Z'-factor, signal-to-background ratio, and reproducibility, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for understanding and implementing peer-reviewed validation methods, empowering researchers to have greater confidence in their screening results and to accelerate the pace of discovery.
References
- 1. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. htsc.wustl.edu [htsc.wustl.edu]
- 4. assay.dev [assay.dev]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Fluorescein Dilaurate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of fluorescein (B123965) dilaurate, a fluorescent probe commonly used in various assays.
Adherence to these guidelines is critical not only for laboratory safety but also for environmental protection and regulatory compliance. Fluorescein dilaurate, like many chemical reagents, requires careful handling throughout its lifecycle, including its final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the material safety data sheet (MSDS) for this compound. While specific details may vary between suppliers, the available information indicates that it should be handled with care. In case of a spill, the primary recommendation is to use appropriate tools to place the solid material into a suitable container for waste disposal.[1]
Standard laboratory personal protective equipment (PPE) should always be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this chemical in the regular trash or down the drain. The following protocol outlines the standard operating procedure for chemical waste disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate solid waste (e.g., unused reagent, contaminated labware) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Use a chemically compatible and leak-proof container clearly designated for hazardous waste.
-
Ensure the container is in good condition and has a secure lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the quantity of the waste.
-
Include the date of waste generation and the principal investigator's name and contact information.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
-
Quantitative Data
Currently, there is no specific quantitative data available from regulatory bodies that sets disposal limits for this compound in a laboratory setting. The standard and required procedure is to dispose of it as hazardous chemical waste, regardless of the quantity.
| Parameter | Value | Source(s) |
| CAS Number | 7308-90-9 | [1][2][3][4] |
| Molecular Formula | C44H56O7 | [1][3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in ethanol | [1] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are readily available. The standard and required procedure is to treat it as hazardous chemical waste for collection and disposal by a licensed professional waste disposal contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
